Cy5-PEG7-endo-BCN
Description
Properties
Molecular Formula |
C59H85ClN4O10 |
|---|---|
Molecular Weight |
1045.8 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C59H84N4O10.ClH/c1-58(2)50-22-15-17-24-52(50)62(5)54(58)26-12-8-13-27-55-59(3,4)51-23-16-18-25-53(51)63(55)31-19-9-14-28-56(64)60-29-32-66-34-36-68-38-40-70-42-44-72-45-43-71-41-39-69-37-35-67-33-30-61-57(65)73-46-49-47-20-10-6-7-11-21-48(47)49;/h8,12-13,15-18,22-27,47-49H,9-11,14,19-21,28-46H2,1-5H3,(H-,60,61,64,65);1H/t47-,48+,49?; |
InChI Key |
CWLBSYABIUVORT-QYNFCCEZSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
Spectral Properties of Cy5-PEG7-endo-BCN: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of Cy5-PEG7-endo-BCN, a fluorescent probe widely utilized in biological imaging and diagnostics. This molecule combines the well-characterized cyanine 5 (Cy5) fluorophore with a seven-unit polyethylene glycol (PEG) spacer and an endo-bicyclo[6.1.0]nonyne (endo-BCN) moiety for copper-free click chemistry. Understanding the spectral characteristics of this compound is crucial for its effective application in various experimental settings.
Core Spectral Characteristics
The spectral properties of this compound are fundamentally determined by the Cy5 core. The PEG7 linker and endo-BCN group are primarily included to enhance aqueous solubility and to provide a reactive handle for conjugation to azide-modified molecules, respectively. These components do not significantly alter the electronic structure of the Cy5 chromophore and, therefore, have a negligible impact on its absorption and emission spectra.
The Cy5 fluorophore is a bright and photostable dye that operates in the far-red region of the electromagnetic spectrum. This is particularly advantageous for biological applications as it minimizes interference from cellular autofluorescence, which is typically observed at shorter wavelengths.
Quantitative Spectral Data
The key spectral parameters for Cy5, and by extension this compound, are summarized in the table below. These values are compiled from various sources and represent the typical spectral performance of the Cy5 fluorophore.
| Parameter | Value | Unit |
| Excitation Maximum (λ_ex_) | 646 - 651 | nm |
| Emission Maximum (λ_em_) | 662 - 670 | nm |
| Molar Extinction Coefficient (ε) | ~250,000 | cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.27 | - |
| Stokes Shift | 15 - 20 | nm |
Experimental Protocols
The determination of the spectral properties of fluorescent molecules like this compound involves standardized spectroscopic techniques. Below are detailed methodologies for key experiments.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorbance (excitation) and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO). The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.
-
Instrumentation: Utilize a calibrated spectrofluorometer.
-
Absorption Spectrum:
-
Set the instrument to absorbance mode.
-
Scan a range of wavelengths (e.g., 500 nm to 750 nm) to identify the wavelength of maximum absorbance (λ_abs_). This will correspond to the excitation maximum (λ_ex_).
-
-
Emission Spectrum:
-
Set the instrument to fluorescence emission mode.
-
Set the excitation wavelength to the determined λ_ex_.
-
Scan a range of emission wavelengths (e.g., 650 nm to 800 nm) to identify the wavelength of maximum fluorescence intensity (λ_em_).
-
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capability of the fluorophore at a specific wavelength.
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a suitable solvent.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Measurement:
-
Measure the absorbance of each solution at the determined λ_ex_.
-
Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Calculation:
-
Plot absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit will be the product of the molar extinction coefficient and the path length.
-
Divide the slope by the path length (typically 1 cm) to obtain the molar extinction coefficient (ε).
-
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and similar spectral properties to Cy5. A common standard for the far-red region is Cresyl Violet.
-
Sample and Standard Preparation: Prepare dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept low (< 0.1) and matched as closely as possible.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Measure the absorbance of both the sample and standard solutions at the excitation wavelength.
-
Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings for both.
-
-
Calculation:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample_) can be calculated using the following equation: Φ_sample_ = Φ_standard_ × (I_sample_ / I_standard_) × (A_standard_ / A_sample_) × (n_sample_² / n_standard_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualizations
Chemical Structure and Functional Components
Caption: Functional components of the this compound molecule.
Simplified Jablonski Diagram for Fluorescence
Caption: Simplified energy diagram illustrating the process of fluorescence.
Experimental Workflow for Spectral Characterization
Caption: Workflow for determining excitation and emission maxima.
The Strategic Role of the PEG7 Linker in Cy5-endo-BCN: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the critical function of the heptathylene glycol (PEG7) linker in the design and application of Cy5-endo-BCN, a fluorescent probe widely utilized in bioorthogonal chemistry. We will explore the physicochemical advantages conferred by the PEG7 linker, provide detailed experimental protocols for the synthesis and application of this reagent, and present visual workflows to elucidate key processes.
Introduction to Cy5-endo-BCN and the Importance of Linker Technology
Cy5-endo-BCN is a powerful molecular tool that combines the bright, far-red fluorescent properties of the cyanine 5 (Cy5) dye with the highly reactive, strain-promoted alkyne, bicyclo[6.1.0]nonyne (BCN). This construct is extensively used in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for the precise labeling and visualization of azide-modified biomolecules in living systems.[1] The linker connecting the fluorescent reporter (Cy5) and the reactive moiety (endo-BCN) is not merely a spacer but a critical component that dictates the overall performance of the probe. The incorporation of a PEG7 linker addresses several challenges associated with the use of fluorescent dyes and reactive groups in complex biological environments.
Core Functions of the PEG7 Linker
The inclusion of a PEG7 linker in the Cy5-endo-BCN structure imparts a range of beneficial properties that enhance its utility in bioconjugation and cellular imaging. These advantages stem from the inherent physicochemical characteristics of polyethylene glycol.[2]
-
Enhanced Hydrophilicity and Solubility: The repeating ethylene glycol units of the PEG7 linker are highly hydrophilic, significantly increasing the water solubility of the entire Cy5-endo-BCN molecule.[3] This is crucial as both the Cy5 dye and the BCN moiety can exhibit hydrophobic characteristics, leading to aggregation and reduced bioavailability in aqueous biological systems. Improved solubility ensures a higher effective concentration of the probe for reaction with its target.[4]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG7 linker provides critical spatial separation between the bulky Cy5 fluorophore and the endo-BCN reactive group.[2] This separation minimizes steric hindrance, allowing the BCN moiety to more readily access and react with azide-functionalized biomolecules, which may be sterically hindered themselves within complex structures like proteins or cell surfaces.
-
Improved Pharmacokinetics and Reduced Non-Specific Binding: In in vivo applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of molecules. The hydrophilic PEG7 linker creates a hydration shell around the Cy5-endo-BCN molecule, which can help to reduce non-specific binding to proteins and cell membranes, leading to a lower background signal and an improved signal-to-noise ratio in imaging experiments.
-
Enhanced Stability: The linkage chemistry used to attach the PEG spacer can influence the overall stability of the conjugate. For instance, amide bonds, which are commonly used in these constructs, have been shown to be more stable in biological media compared to carbamate linkages.
Data Presentation: The Impact of the PEG7 Linker
| Property | Cy5-endo-BCN (No Linker) | Cy5-endo-BCN (with PEG7 Linker) | Rationale |
| Aqueous Solubility | Lower | Significantly Higher | The hydrophilic nature of the PEG chain overcomes the hydrophobicity of Cy5 and BCN. |
| Reaction Kinetics (SPAAC) | Potentially Slower | Faster | Reduced steric hindrance allows for more efficient interaction between BCN and the azide target. |
| Stability in Biological Media | Dependent on linkage | Generally Higher | Amide linkages often used in PEGylated constructs are more stable than other options. |
| Non-Specific Binding | Higher | Lower | The hydration shell formed by the PEG linker minimizes interactions with hydrophobic surfaces. |
| Signal-to-Noise Ratio | Lower | Higher | Reduced non-specific binding leads to a lower background signal in imaging applications. |
| Potential for Aggregation | Higher | Lower | Improved solubility in aqueous buffers prevents the formation of non-functional aggregates. |
Experimental Protocols
Synthesis of Cy5-endo-BCN with PEG7 Linker
This protocol describes a general method for the synthesis of Cy5-endo-BCN, which involves the coupling of a BCN-PEG7-amine derivative with an N-hydroxysuccinimide (NHS) ester of Cy5.
Materials:
-
BCN-PEG7-Amine
-
Cy5-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolution of Reactants: Dissolve the BCN-PEG7-amine and a 1.1 molar excess of Cy5-NHS ester in anhydrous DMF.
-
Addition of Base: Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base, facilitating the nucleophilic attack of the amine on the NHS ester.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 4-6 hours, protected from light. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching the Reaction: Once the reaction is complete, the mixture can be quenched by the addition of a small amount of water to hydrolyze any remaining NHS ester.
-
Purification: Purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Characterization: Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final Cy5-endo-BCN product as a solid.
Bioorthogonal Labeling of Azide-Modified Proteins in Live Cells
This protocol outlines a general procedure for labeling azide-modified proteins on the surface of live mammalian cells with Cy5-endo-BCN.
Materials:
-
Mammalian cells expressing azide-modified surface proteins
-
Cy5-endo-BCN
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells expressing the azide-modified protein of interest in a suitable imaging dish or plate until they reach the desired confluency.
-
Preparation of Labeling Solution: Prepare a stock solution of Cy5-endo-BCN in DMSO. Dilute the stock solution in pre-warmed cell culture medium or PBS to the final desired labeling concentration (typically in the low micromolar range).
-
Cell Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the Cy5-endo-BCN labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: After incubation, remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.
-
Imaging: Add fresh cell culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation/Emission ~650/670 nm).
Mandatory Visualizations
Caption: Synthesis pathway for Cy5-endo-BCN.
Caption: Experimental workflow for bioorthogonal labeling.
Caption: Benefits of the PEG7 linker in Cy5-endo-BCN.
References
- 1. Cell proliferation assays supported by live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJNANO - PEGylated versus non-PEGylated magnetic nanoparticles as camptothecin delivery system [beilstein-journals.org]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological environments.[1][2] Developed by Carolyn Bertozzi in 2004, this reaction is a powerful tool for chemical biology, drug development, and materials science.[3] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2][4] The reaction's efficiency is driven by the high ring strain of a cyclooctyne, which reacts with an azide to form a stable triazole linkage. This guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and quantitative data to aid researchers in its application.
Core Principles of SPAAC
The fundamental principle of SPAAC lies in the use of a strained alkyne, typically a cyclooctyne, to accelerate the [3+2] cycloaddition reaction with an azide. The significant energy stored in the strained ring of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures and pH. Both the cyclooctyne and the azide functional groups are bioorthogonal, meaning they are largely unreactive with native biological molecules like proteins and lipids, ensuring high selectivity.
The mechanism of SPAAC is a concerted Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole.
Key Reagents in SPAAC
The success of a SPAAC reaction is highly dependent on the choice of the cyclooctyne and the azide partner.
Cyclooctynes
A variety of cyclooctynes have been developed, each with distinct reactivity, stability, and solubility properties. The choice of cyclooctyne is critical and should be tailored to the specific application.
-
DBCO (Dibenzocyclooctyne): Known for its high reactivity and is widely used for biomolecule labeling and imaging.
-
BCN (Bicyclo[6.1.0]nonyne): Offers a good balance between high reactivity and small size, making it suitable for protein labeling and nanoparticle functionalization.
-
DIBO (Dibenzocyclooctynol): A second-generation cyclooctyne with fast reaction rates and good stability.
-
DIFO (Difluorinated Cyclooctyne): Developed by Bertozzi, it is biocompatible and well-suited for drug discovery and live-cell imaging.
-
BARAC (Biarylazacyclooctynone): Extremely reactive and used in sensitive biological environments and in vivo imaging, though it can be unstable at room temperature.
Azides
The azide component is typically a small, bioorthogonally inert reporter group incorporated into a biomolecule of interest. While various organic azides can be used, small azides like benzyl azide are often used as benchmarks for kinetic studies. The electronic properties of the azide can influence the reaction rate.
Quantitative Data Presentation
The rate of the SPAAC reaction is a critical parameter, typically described by a second-order rate constant (k). This rate is influenced by the cyclooctyne structure, azide structure, solvent, and pH.
Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| BCN | ~0.1 | Acetonitrile/Water | |
| DBCO | ~0.3 | Acetonitrile/Water | |
| DIFO | 0.08 | Not Specified | |
| [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO | |
| [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO | |
| m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO | |
| fluor[11+1]CPP | 4.7 x 10⁻³ | Deuterated DMSO |
Table 2: Effect of Reaction Conditions on SPAAC Kinetics with Sulfo-DBCO
| Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine | Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside | Reference |
| PBS | 0.32 | 0.85 | |
| HEPES | 0.55 | 1.22 | |
| DMEM | 0.59 | 0.97 | |
| RPMI | 0.27 | 0.77 |
Note: Higher pH values generally increase reaction rates, except in HEPES buffer.
Mandatory Visualizations
Diagram 1: General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Diagram 2: Experimental Workflow for Protein Labeling using SPAAC
Caption: A typical experimental workflow for SPAAC-mediated protein labeling.
Experimental Protocols
General Protocol for Protein Labeling with a DBCO-Functionalized Molecule
This protocol describes a general method for labeling a protein containing an azide group with a DBCO-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
DBCO Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To quench any unreacted DBCO-NHS ester, add a quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted DBCO reagent and other small molecules.
-
Analysis: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by other analytical techniques as required (e.g., mass spectrometry, HPLC).
Protocol for Determining SPAAC Kinetics using NMR Spectroscopy
This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction.
Materials:
-
Strained alkyne (e.g., a cyclooctyne)
-
Azide-containing molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the strained alkyne in the deuterated solvent to a final concentration of 10 mM.
-
In a separate vessel, dissolve the azide-containing molecule in the same solvent to a final concentration of 10 mM.
-
Add the internal standard to one of the solutions.
-
-
Reaction Initiation: Combine the alkyne and azide solutions in a 1:1 molar ratio in an NMR tube. Alternatively, use a 2-12 fold excess of one reactant for pseudo-first-order kinetics.
-
NMR Data Acquisition: Immediately begin acquiring quantitative ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Determine the concentration of the reactants at each time point by comparing the integration of their characteristic peaks to the integration of the internal standard's peak.
-
Plot the natural logarithm of the reactant concentration versus time.
-
For a second-order reaction with equal initial concentrations, the plot of 1/[Reactant] vs. time will be linear, and the slope will be the second-order rate constant (k). For pseudo-first-order conditions, the slope of the ln[Reactant] vs. time plot will be the pseudo-first-order rate constant (k_obs), from which k can be calculated.
-
Applications in Drug Development
SPAAC has become an invaluable tool in various aspects of drug development due to its biocompatibility and high efficiency.
-
Antibody-Drug Conjugates (ADCs): SPAAC allows for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and effective ADCs.
-
Targeted Drug Delivery: Drug carriers can be functionalized with cyclooctynes to target cells that have been metabolically labeled with azides, enabling effective tumor targeting.
-
PROTACs Synthesis: SPAAC is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target protein ligand to an E3 ligase ligand.
-
Radiopharmaceuticals: The copper-free nature of SPAAC is advantageous for the preparation of radiolabeled molecules for PET and SPECT imaging, as it avoids competition between the radiometal and a copper catalyst.
-
Molecular Imaging: SPAAC facilitates the development of imaging probes for real-time tracking of biomolecules and studying drug-target interactions within living organisms.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition is a robust and versatile bioorthogonal reaction with broad applicability in research and drug development. Its mild reaction conditions, high selectivity, and biocompatibility have established it as an indispensable tool for the precise chemical modification of biological systems. By understanding the core principles, kinetics, and available reagents, researchers can effectively leverage SPAAC to advance their scientific endeavors.
References
Cy5-PEG7-endo-BCN: A Technical Overview for Advanced Bioorthogonal Labeling
For Immediate Release
This technical guide provides an in-depth overview of Cy5-PEG7-endo-BCN, a fluorescent labeling reagent designed for advanced applications in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development who are leveraging bioorthogonal chemistry for precise molecular tracking and conjugation.
Core Molecular Attributes
This compound is a compound that integrates a cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG) spacer with seven repeating units, and an endo-bicyclononyne (endo-BCN) moiety. This combination of components provides a powerful tool for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, enabling the fluorescent labeling of azide-modified biomolecules.
| Property | Value | Source |
| Molecular Weight | 1045.8 g/mol | [1][2] |
| Chemical Formula | C₅₉H₈₅ClN₄O₁₀ | [1][2] |
| Purity | >95% | [2] |
| Excitation Maximum (Cy5) | ~650 nm | |
| Emission Maximum (Cy5) | ~670 nm | |
| Storage Conditions | Store at -20°C, protect from light and moisture |
Chemical Structure
The structure of this compound is characterized by three key functional domains: the Cy5 fluorescent reporter, the hydrophilic PEG7 linker, and the reactive endo-BCN group for click chemistry.
Caption: A simplified block diagram illustrating the three main components of the this compound molecule.
Experimental Protocol: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The following protocol outlines a general procedure for the conjugation of this compound to an azide-modified biomolecule (e.g., a protein or nucleic acid). This protocol is based on the principles of strain-promoted alkyne-azide click chemistry.
Materials:
-
This compound
-
Azide-modified biomolecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Desalting column or appropriate purification system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration should be optimized based on the specific application.
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the azide-modified biomolecule. A molar excess of the this compound is typically used to ensure efficient labeling.
-
Incubate the reaction mixture at room temperature. The reaction time can vary from 1 to 4 hours, depending on the reactivity of the azide and the desired degree of labeling.
-
-
Purification:
-
Remove the unreacted this compound from the labeled biomolecule using a desalting column or another suitable purification method such as dialysis or chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (measuring absorbance of Cy5 and the biomolecule) and SDS-PAGE with fluorescence imaging.
-
Caption: A flowchart outlining the key steps for labeling an azide-modified biomolecule with this compound.
Signaling Pathway Visualization
As this compound is a fluorescent labeling reagent, it does not directly participate in or modulate specific signaling pathways. Instead, it is used to attach a fluorescent tag to a molecule of interest, which can then be used to visualize and track that molecule's involvement in a signaling pathway. The diagram below illustrates the logical relationship of its application in studying a generic signaling pathway.
Caption: A diagram showing the conceptual use of this compound to label a protein for subsequent analysis within a cellular signaling pathway.
References
A Comprehensive Technical Guide to the Safe Handling of Cy5-PEG7-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling precautions for Cy5-PEG7-endo-BCN based on available data for its constituent parts (cyanine dyes, PEG linkers, and bicyclononyne derivatives) and general laboratory safety principles. No specific Material Safety Data Sheet (MSDS) for this compound was found. It is imperative to consult with your institution's safety officer and refer to the supplier's specific recommendations before handling this chemical.
Introduction
This compound is a fluorescent dye derivative used in bio-conjugation and imaging applications. It combines a Cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG) spacer, and a bicyclononyne (BCN) moiety for copper-free click chemistry. Due to the reactive nature of the BCN group and the potential hazards associated with cyanine dyes, stringent safety protocols must be followed to minimize risk to personnel and the environment.
Hazard Identification and Classification
-
Cyanine Dyes (Cy5): Cyanine dyes, as a class, can be irritating to the eyes, skin, and respiratory tract. Some cyanine dyes have been shown to be mutagenic. Prolonged or repeated exposure may cause skin sensitization.[1][2] Combustion of cyanine dyes can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
-
Bicyclononyne (BCN): As a strained alkyne, BCN is a reactive molecule. While specific toxicity data is limited, its reactivity warrants careful handling to avoid unintended reactions.
-
Polyethylene Glycol (PEG): PEG itself is generally considered to be of low toxicity and is used in various biomedical applications.
Based on these components, this compound should be handled as a potentially hazardous chemical.
Quantitative Data Summary
Specific quantitative toxicity data for this compound is not available. The following table summarizes general storage and handling information.
| Parameter | Value/Recommendation | Source |
| Storage Temperature | Store at -20°C upon arrival. For stock solutions, -80°C for 6 months; -20°C for 1 month (stored under nitrogen). | [3][4] |
| Storage Conditions | Keep cool and dry. Protect from light and moisture. | |
| Physical Appearance | Typically a solid. | N/A |
| Solubility | Soluble in DMSO, DMF, DCM. |
Experimental Protocols: Safe Handling Procedures
A comprehensive assessment of PPE is critical. The following should be considered the minimum requirement:
-
Eye Protection: Chemical safety goggles should be worn at all times when handling the compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. It is crucial to inspect gloves for any signs of degradation or puncture before use. Care must be taken when removing gloves to avoid skin contact.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashes or aerosol generation, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Ventilation: All weighing and reconstitution of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory where the compound is handled.
-
Avoid all personal contact, including inhalation and skin and eye contact.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep containers securely sealed when not in use.
-
Use designated utensils for handling this compound; do not use them for food preparation.
-
Always wash hands thoroughly with soap and water after handling.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
If the material is a solid, dampen it with water to prevent the generation of dust before sweeping.
-
Use an absorbent material for liquid spills.
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and provide them with the location and nature of the hazard.
-
Only trained personnel with appropriate PPE, including respiratory protection, should attempt to clean up the spill.
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Stability
-
Storage: Store the compound at -20°C in a dry, dark place. For long-term storage of stock solutions, -80°C is recommended.
-
Stability: The compound is sensitive to light and moisture. Keep the container tightly closed. The BCN moiety is highly reactive and may degrade over time or react with other chemicals.
Conclusion
The safe handling of this compound requires a proactive approach to safety, combining appropriate personal protective equipment, engineering controls, and adherence to established laboratory protocols. Researchers and laboratory personnel must be thoroughly trained on the potential hazards and emergency procedures before working with this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Safety and Environmental Protection Manual - Appendix 11C | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 3. This compound | SiChem GmbH [shop.sichem.de]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Dynamic Processes Using Cy5-PEG7-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-PEG7-endo-BCN is a powerful tool for the visualization of dynamic cellular processes in live cells. This fluorescent probe consists of a bright, far-red Cy5 fluorophore, a seven-unit polyethylene glycol (PEG) spacer, and a reactive endo-bicyclononyne (endo-BCN) moiety. The endo-BCN group enables covalent labeling of target biomolecules through a bioorthogonal and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This methodology allows for the specific attachment of the Cy5 dye to azide-modified proteins, glycans, or other molecules within the complex environment of a living cell, minimizing perturbation of normal cellular functions.
The far-red emission of Cy5 is advantageous for live-cell imaging as it reduces phototoxicity and minimizes autofluorescence from cellular components. The hydrophilic PEG7 linker enhances the solubility of the probe in aqueous buffers and helps to minimize non-specific binding, thereby improving the signal-to-noise ratio. These features make this compound an ideal choice for a variety of live-cell imaging applications, including tracking protein trafficking, monitoring receptor endocytosis, and visualizing newly synthesized biomolecules in real-time.
Product Information
Product Name: this compound Chemical Formula: C₅₉H₈₅N₄O₁₀Cl Molecular Weight: 1045.8 g/mol Appearance: Blue solid Solubility: Soluble in DMSO, DMF
Storage and Handling
Upon receipt, store this compound at -20°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Quantitative Data
The photophysical properties of this compound are crucial for designing and interpreting live-cell imaging experiments. The following table summarizes key quantitative data for Cy5 derivatives, which serve as a close approximation for this compound.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | |
| Recommended Laser Line | 633 nm or 647 nm | |
| pH Sensitivity | Fluorescence is stable in a pH range of 4-10 |
Application Example: Imaging EGFR Endocytosis and Trafficking
This section provides a detailed protocol for visualizing the endocytosis and subsequent intracellular trafficking of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling, using this compound.
Background
EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes, becomes activated through autophosphorylation, and is rapidly internalized from the cell surface via endocytosis. The internalized receptor is then sorted through various endosomal compartments, leading to either recycling back to the plasma membrane or degradation in lysosomes. Visualizing this dynamic process provides insights into the regulation of EGFR signaling.
The experimental workflow involves two main stages: metabolic labeling of cellular glycoproteins with an azide-containing sugar, followed by bioorthogonal labeling with this compound and subsequent live-cell imaging.
Experimental Protocols
Protocol 1: Metabolic Labeling of EGFR with Azide Sugars
This protocol describes the metabolic incorporation of an azide-functionalized sugar, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), into the glycans of cell surface proteins, including EGFR.
Materials:
-
Human epidermoid carcinoma A431 cells (or other suitable cell line with high EGFR expression)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Ac4ManNAz stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes
Procedure:
-
Seed A431 cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Prepare the labeling medium by diluting the Ac4ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the Ac4ManNAz-containing medium to the cells and incubate for 48-72 hours at 37°C in a 5% CO₂ incubator. This allows for the metabolic incorporation of the azide sugar into cellular glycoproteins.
Protocol 2: Bioorthogonal Labeling of Azide-Modified EGFR with this compound
This protocol details the specific labeling of azide-containing EGFR with this compound via SPAAC.
Materials:
-
Azide-labeled cells from Protocol 1
-
This compound stock solution (1 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
PBS
Procedure:
-
Prepare a 5 µM working solution of this compound in pre-warmed live-cell imaging medium.
-
Aspirate the metabolic labeling medium from the cells and wash them three times with warm PBS to remove any unincorporated azide sugar.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, aspirate the labeling solution and wash the cells three times with warm live-cell imaging medium to remove excess probe.
-
The cells are now ready for live-cell imaging.
Protocol 3: Time-Lapse Imaging of EGF-Induced EGFR Endocytosis
This protocol describes the acquisition of time-lapse images to visualize the dynamic trafficking of Cy5-labeled EGFR upon stimulation with EGF.
Materials:
-
Labeled cells from Protocol 2
-
Epidermal Growth Factor (EGF) stock solution (100 µg/mL in PBS with 0.1% BSA)
-
Live-cell imaging medium
-
Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂) and a 633 nm or 647 nm laser line.
Procedure:
-
Place the imaging dish with the labeled cells onto the microscope stage within the environmental chamber and allow the temperature and CO₂ to equilibrate.
-
Identify a field of view with healthy, well-adhered cells.
-
Acquire a few baseline images (t=0) before the addition of EGF.
-
Prepare a working solution of EGF in live-cell imaging medium to a final concentration of 100 ng/mL.
-
Gently add the EGF-containing medium to the cells.
-
Immediately begin time-lapse image acquisition. Capture images every 1-2 minutes for a total of 60-90 minutes. Use minimal laser power to reduce phototoxicity and photobleaching.
-
For each time point, acquire a Z-stack of images to capture the full volume of the cells.
Data Analysis and Interpretation
The acquired time-lapse images can be analyzed to quantify various aspects of EGFR trafficking:
-
Internalization: The movement of fluorescent puncta from the plasma membrane into the cytoplasm over time.
-
Endosomal Trafficking: The movement and colocalization of EGFR-containing vesicles with markers for early endosomes (e.g., Rab5) and late endosomes/lysosomes (e.g., Rab7, LAMP1).
-
Quantification: Image analysis software can be used to segment the cell and quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments at each time point.
The expected result is the observation of a rapid decrease in plasma membrane fluorescence and a corresponding increase in intracellular punctate fluorescence within the first 5-15 minutes after EGF stimulation. Over the course of the experiment, these puncta will be seen to traffic towards the perinuclear region of the cell.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Inefficient metabolic labeling.- Low concentration or short incubation time with this compound.- Low expression of the target protein. | - Optimize Ac4ManNAz concentration and incubation time (24-72h).- Increase this compound concentration (up to 10 µM) or incubation time (up to 2h).- Use a cell line known to overexpress the target protein. |
| High background fluorescence | - Incomplete removal of excess probe.- Non-specific binding of the probe. | - Increase the number and duration of wash steps after labeling.- Include a final wash with a medium containing 1% BSA.- The PEG linker is designed to minimize this, but if it persists, consider a lower probe concentration. |
| Phototoxicity or photobleaching | - High laser power.- Long exposure times.- Frequent image acquisition. | - Use the lowest laser power that provides an adequate signal-to-noise ratio.- Minimize exposure times.- Increase the interval between time points in a time-lapse experiment. |
| No change upon stimulation | - Cells are not responsive to the stimulus.- The dynamic process is too fast or too slow for the imaging parameters. | - Confirm cell health and responsiveness with a functional assay.- Adjust the time-lapse imaging frequency to match the expected timescale of the biological process. |
Conclusion
This compound is a versatile and robust tool for imaging dynamic processes in living cells. The combination of a bright, photostable, far-red fluorophore with a bioorthogonal ligation strategy allows for specific and minimally invasive labeling of a wide range of biomolecules. The detailed protocols and application example provided here for imaging EGFR trafficking demonstrate the utility of this probe for researchers in cell biology and drug discovery. By following these guidelines, scientists can effectively employ this compound to gain deeper insights into the complex and dynamic world of the living cell.
References
Application Note and Protocol for Fluorescent Labeling of Antibodies with Cy5-PEG7-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of antibodies with Cy5-PEG7-endo-BCN. This method utilizes a two-step bioorthogonal conjugation strategy, specifically copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This approach ensures a stable and covalent attachment of the Cy5 fluorophore to the antibody.
The process first involves the modification of the antibody with an azide functional group, typically by reacting primary amines (e.g., lysine residues) with an azide-functionalized N-hydroxysuccinimide (NHS) ester. The second step is the "click" reaction, where the azide-modified antibody is conjugated to the bicyclononyne (BCN) moiety of the this compound reagent. The polyethylene glycol (PEG) linker enhances the solubility and stability of the final antibody-dye conjugate, potentially reducing aggregation.[][2][3] This method offers high specificity and efficiency under mild reaction conditions, making it an excellent choice for preparing fluorescently labeled antibodies for various applications, including immunoassays, flow cytometry, and fluorescence microscopy.
Data Presentation
The following table summarizes typical quantitative parameters for antibody labeling using copper-free click chemistry. Optimal values can vary depending on the specific antibody and experimental conditions.
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Antibody Concentration | 1 - 10 mg/mL | UV-Vis Spectroscopy (A280) | Antibody should be in an amine-free buffer (e.g., PBS) prior to azide modification. |
| Molar Ratio (Azide-NHS : Antibody) | 5:1 to 20:1 | --- | Higher ratios may increase the number of azide groups per antibody but can also lead to inactivation. |
| Molar Ratio (this compound : Antibody) | 2:1 to 10:1 | --- | A molar excess of the dye ensures efficient labeling of the azide-modified antibody. |
| Degree of Labeling (DOL) | 2 - 8 | UV-Vis Spectroscopy | An optimal DOL balances fluorescence signal with the preservation of antibody function.[4][5] |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) | Recovery can be affected by the purification method. Spin desalting columns generally offer high recovery. |
| Conjugate Stability | High | Functional Assays / SEC | The triazole linkage formed via click chemistry is highly stable. |
Experimental Protocols
This protocol is divided into three main stages:
-
Stage 1: Preparation and Azide Modification of the Antibody.
-
Stage 2: Fluorescent Labeling via Copper-Free Click Chemistry.
-
Stage 3: Purification and Characterization of the Labeled Antibody.
Materials and Reagents
-
Purified Antibody (1-10 mg/mL in PBS, pH 7.4)
-
Azide-PEG-NHS Ester (e.g., Azido-PEG4-NHS Ester)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin Desalting Columns (e.g., 7K MWCO)
-
UV-Vis Spectrophotometer
-
Microcentrifuge
Stage 1: Antibody Preparation and Azide Modification
This stage introduces azide groups onto the antibody surface by reacting primary amines with an Azide-NHS ester.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Azide-NHS Ester Stock Solution:
-
Prepare a 10 mM stock solution of Azide-PEG-NHS Ester in anhydrous DMSO immediately before use.
-
-
Azidation Reaction:
-
Add a 10- to 20-fold molar excess of the Azide-PEG-NHS Ester stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
Remove excess, unreacted Azide-PEG-NHS ester using a spin desalting column equilibrated with PBS, pH 7.4. Follow the manufacturer's instructions for the column.
-
The resulting azide-modified antibody is now ready for conjugation.
-
Stage 2: Fluorescent Labeling with this compound
This stage conjugates the azide-modified antibody with the BCN-functionalized Cy5 dye via a SPAAC reaction.
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Protect from light.
-
-
Click Chemistry Reaction:
-
Add a 2- to 5-fold molar excess of the this compound stock solution to the purified azide-modified antibody solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction time may require optimization.
-
Stage 3: Purification and Characterization
This final stage removes unconjugated dye and allows for the characterization of the labeled antibody.
-
Purification of the Labeled Antibody:
-
Purify the resulting Cy5-labeled antibody conjugate using a spin desalting column to remove any unreacted this compound.
-
Collect the purified conjugate. For long-term storage, it is recommended to add a stabilizer (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 0.02% sodium azide) and store at 4°C or -20°C, protected from light.
-
-
Characterization - Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~650 nm (Amax for Cy5) using a UV-Vis spectrophotometer.
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:
-
Corrected Antibody Absorbance (A_prot):
-
A_prot = A280 - (A_max_dye × CF280)
-
Where CF280 is the correction factor for the dye's absorbance at 280 nm. For Cy5, this is approximately 0.04.
-
-
Antibody Concentration [Ab] (M):
-
[Ab] = A_prot / ε_Ab
-
Where ε_Ab is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration [Dye] (M):
-
[Dye] = A_max_dye / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy5 at its absorbance maximum (~650 nm), which is 250,000 M⁻¹cm⁻¹.
-
-
Degree of Labeling (DOL):
-
DOL = [Dye] / [Ab]
-
-
-
An optimal DOL is typically between 2 and 8 for most applications.
-
Visualizations
Caption: Experimental workflow for labeling antibodies with this compound.
Caption: Logical relationship of the two-step antibody labeling chemistry.
References
Application Notes and Protocols for In Vivo Imaging of Tumors Using Cy5-Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of oncology research and drug development, the ability to visualize and quantify tumors non-invasively in living organisms is paramount. In vivo fluorescence imaging, particularly in the near-infrared (NIR) window, offers a powerful modality for these investigations due to its high sensitivity, deep tissue penetration, and the low autofluorescence of biological tissues at these wavelengths. Cyanine 5 (Cy5) and its derivatives are fluorescent dyes that are well-suited for such applications, with excitation and emission maxima of approximately 650 nm and 670 nm, respectively.
This document provides detailed application notes and protocols for the use of Cy5-labeled probes in in vivo tumor imaging. It covers various classes of targeting moieties, including antibodies, peptides, and nanoparticles, offering specific examples and the underlying biological pathways. The protocols provided herein are intended as a comprehensive guide for researchers to design and execute successful in vivo imaging studies, from probe conjugation to data analysis.
General Experimental Workflow
The following diagram outlines the typical workflow for in vivo tumor imaging using Cy5-labeled probes.
Application Note 1: Cy5-Labeled Antibodies for Tumor Imaging
Monoclonal antibodies (mAbs) offer high specificity for tumor-associated antigens, making them excellent candidates for targeted imaging probes. Cy5-labeled antibodies can be used to visualize tumor localization, assess target engagement, and monitor therapeutic responses.
Example Probe: Cy5.5-labeled Anti-Tissue Factor (TF) Antibody
Tissue factor (TF) is a transmembrane protein often overexpressed in the vasculature of various tumors, including glioma, pancreatic, and squamous cell carcinomas.[1]
Experimental Protocols
1. Antibody Labeling with Cy5.5 NHS Ester [1]
-
Materials:
-
Anti-Tissue Factor (TF) monoclonal antibody
-
Cy5.5 NHS ester (succinimidyl ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.5
-
Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve the anti-TF antibody in the reaction buffer to a concentration of 2-10 mg/mL.
-
Prepare a stock solution of Cy5.5 NHS ester in anhydrous DMSO at 10 mg/mL.
-
Slowly add the Cy5.5 stock solution to the antibody solution while gently vortexing to achieve a molar ratio of dye to antibody between 6:1 and 10:1.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous stirring.
-
Separate the Cy5.5-labeled antibody from unreacted dye using a pre-equilibrated gel filtration column, eluting with PBS. The first colored fraction is the labeled antibody.
-
Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~678 nm (for Cy5.5).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.
-
2. In Vivo Imaging and Ex Vivo Biodistribution [1][2]
-
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with U87EGFRviii glioma xenografts)
-
Cy5.5-labeled anti-TF antibody
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
-
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer the Cy5.5-labeled anti-TF antibody via intravenous (tail vein) injection.
-
Acquire fluorescence images at various time points (e.g., 1, 24, 48 hours, and up to 14 days) post-injection.[1]
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys, muscle).
-
Arrange the tissues and image them ex vivo using the imaging system to quantify the biodistribution of the probe.
-
Analyze the images to determine the fluorescence intensity in the tumor and other tissues, calculating tumor-to-background ratios.
-
Quantitative Data Summary
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Reference |
| Cy5.5-anti-TF mAb | U87EGFRviii glioma | 48 hours | ~5.0 | |
| Cy5-mAb-SA | HepG2 xenograft | 72 hours | >8.8 |
Application Note 2: Cy5-Labeled Peptides for Tumor Imaging
Peptides are smaller targeting molecules compared to antibodies, which can lead to more rapid tumor accumulation and faster clearance from non-target tissues, resulting in high tumor-to-background ratios at earlier time points.
Example Probe 1: Cy5.5-A11 for PD-L1 Imaging
Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein expressed on various cancer cells. The A11 peptide specifically binds to PD-L1.
The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses T-cell activity, allowing the tumor to evade the immune system. Blocking this interaction is a key strategy in cancer immunotherapy.
Example Probe 2: Cy5.5-GX1 for Tumor Vasculature Imaging
The GX1 peptide is a cyclic 9-mer peptide that specifically targets the vasculature of gastric tumors. It has been shown to inhibit endothelial cell proliferation and induce apoptosis.
GX1 homes to the tumor vasculature and exerts anti-angiogenic effects by inducing apoptosis in endothelial cells, partially through the upregulation of caspase-3.
Experimental Protocols
The protocols for peptide labeling, in vivo imaging, and ex vivo biodistribution are similar to those described for antibodies, with adjustments for the different molecular weights and pharmacokinetics of peptides.
Quantitative Data Summary
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Reference |
| Cy5.5-A11 | MDA-MB-231 | 2 hours | ~4.5 | |
| Cy5.5-GX1 | BGC-823 xenograft | 60 minutes | ~3.0 |
Application Note 3: Cy5-Labeled Nanoparticles for Tumor Imaging
Nanoparticles (NPs) can be engineered to carry a high payload of imaging agents and can be designed for passive tumor targeting via the enhanced permeability and retention (EPR) effect or actively targeted by conjugation with ligands.
Example Probe: Cy5-labeled Silica Nanoparticles
Silica nanoparticles (SiNPs) are a versatile platform for in vivo imaging due to their biocompatibility and ease of surface functionalization.
Experimental Protocols
1. Synthesis of Cy5-Labeled Silica Nanoparticles
-
The synthesis of Cy5-labeled SiNPs typically involves the covalent conjugation of a silane derivative of Cy5 into the silica matrix during nanoparticle formation. This ensures stable encapsulation of the dye and prevents leakage. Surface modification with targeting ligands like folic acid can be performed subsequently.
2. In Vivo Imaging and Biodistribution
-
The protocol for in vivo imaging and ex vivo analysis of Cy5-labeled nanoparticles is analogous to that for antibodies and peptides. The imaging time points should be optimized based on the circulation half-life and tumor accumulation kinetics of the specific nanoparticle formulation.
Quantitative Data Summary
| Probe | Tumor Model | Time Post-Injection | Organ with Highest Uptake (besides tumor) | Reference |
| T22-GFP-H6-S-Cy5 NP | Colorectal Cancer | 5 hours | Liver, Kidney | |
| Cy5.5-labeled SS-PEI | HepG2 | 24 hours | Liver |
Note: Labeling nanoparticles with fluorescent dyes can sometimes alter their biodistribution. It is crucial to compare the biodistribution of the labeled nanoparticle to its unlabeled counterpart.
Conclusion
Cy5-labeled probes are invaluable tools for non-invasive in vivo tumor imaging. The choice of the targeting moiety—be it an antibody, a peptide, or a nanoparticle—depends on the specific research question, the target biology, and the desired imaging window. The protocols and data presented in these application notes provide a foundation for researchers to develop and utilize Cy5-based imaging agents to advance our understanding of cancer biology and to accelerate the development of novel cancer therapeutics.
References
Purifying Proteins After Cy5-PEG7-endo-BCN Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of proteins after labeling with Cy5-PEG7-endo-BCN. The primary goal of the purification process is the efficient removal of unconjugated (free) dye and other reaction components from the labeled protein conjugate. The presence of free dye can lead to inaccurate characterization, high background signals in assays, and unreliable experimental results.
Introduction to Post-Labeling Purification
Covalent labeling of proteins with fluorescent dyes like Cy5 is a widely used technique in biological research and drug development. After the labeling reaction, the mixture contains the desired protein-dye conjugate, unreacted dye, and potentially hydrolyzed or aggregated species. The choice of purification method is critical and depends on several factors, including the physicochemical properties of the protein (size, charge, hydrophobicity), the scale of the purification, and the required final purity of the conjugate.
This guide details several common and effective techniques for purifying Cy5-labeled proteins:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
Dialysis and Tangential Flow Filtration (TFF): Buffer exchange and removal of small molecules based on a semi-permeable membrane.
Visualization of the General Purification Workflow
The following diagram illustrates the general workflow for protein purification after labeling with this compound.
Caption: General workflow for labeling and purification.
Data Presentation: Comparison of Purification Methods
The selection of a purification method will impact the final yield, purity, and processing time. The following table summarizes key quantitative parameters for the described techniques.
| Purification Method | Typical Protein Recovery (%) | Purity (Removal of Free Dye) | Processing Time | Scale | Key Advantage |
| Size-Exclusion Chromatography (SEC) | > 90% | Excellent (>99%) | 30-60 min | Lab to Pilot | High resolution and preservation of native protein structure.[1][2][3][4] |
| Ion-Exchange Chromatography (IEX) | 80-95% | Excellent (>99%) | 1-2 hours | Lab to Process | High capacity and selectivity based on charge.[5] |
| Hydrophobic Interaction Chromatography (HIC) | 70-90% | Very Good (>95%) | 1-3 hours | Lab to Process | Orthogonal separation mechanism to SEC and IEX. |
| Dialysis | > 95% | Good (>95%) | 12-48 hours | Lab | Simple, gentle, and requires minimal specialized equipment. |
| Tangential Flow Filtration (TFF) | > 95% | Excellent (>99%) | 1-4 hours | Pilot to Process | Rapid concentration and buffer exchange for larger volumes. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. The larger Cy5-labeled protein will elute from the column before the smaller, unconjugated this compound dye. This method is often used as a final polishing step.
Materials:
-
SEC column (e.g., Superdex 200, Sephadex G-25) with an appropriate fractionation range for the protein of interest.
-
Chromatography system (e.g., FPLC, HPLC) or a gravity-flow setup.
-
SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Sample clarification filter (0.22 µm).
Protocol Workflow Diagram:
Caption: SEC purification workflow.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Clarify the labeling reaction mixture by passing it through a 0.22 µm filter to remove any precipitates.
-
Sample Injection: Inject the filtered sample onto the equilibrated column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Perform an isocratic elution with the SEC Running Buffer at a flow rate recommended for the specific column.
-
Fraction Collection: Monitor the column eluate at 280 nm (for protein) and ~650 nm (for Cy5). Collect fractions corresponding to the peaks. The first major peak should contain the labeled protein, while a later, smaller peak will correspond to the free dye.
-
Pooling and Analysis: Pool the fractions containing the purified Cy5-labeled protein. Analyze the purity by SDS-PAGE and determine the degree of labeling (DOL) and protein concentration using spectrophotometry.
Protocol 2: Ion-Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge at a specific pH. The charge of the protein is determined by its isoelectric point (pI). The addition of the Cy5 dye may alter the protein's pI, which can be leveraged for separation.
Materials:
-
Anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) column.
-
Chromatography system.
-
Binding Buffer (low salt concentration, pH chosen to ensure the protein binds to the resin).
-
Elution Buffer (high salt concentration, e.g., Binding Buffer + 1 M NaCl).
Protocol Workflow Diagram:
Caption: IEX purification workflow.
Procedure:
-
Resin Selection: Determine the pI of your protein. For anion-exchange, use a buffer pH above the pI. For cation-exchange, use a buffer pH below the pI.
-
Column Equilibration: Equilibrate the chosen IEX column with Binding Buffer.
-
Sample Loading: Load the labeled protein sample onto the column. The labeled protein should bind to the resin.
-
Wash: Wash the column with several column volumes of Binding Buffer to remove unbound material, including the free Cy5 dye which may not bind under these conditions.
-
Elution: Elute the bound, labeled protein by applying a linear salt gradient or a step gradient of the Elution Buffer.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm and ~650 nm.
-
Pooling and Desalting: Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer using SEC or dialysis to remove the high salt concentration.
Protocol 3: Dialysis
Dialysis is a simple and gentle method for removing small molecules like unconjugated dyes from a protein solution based on a concentration gradient across a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for most proteins.
-
Large beaker (for dialysis buffer).
-
Magnetic stir plate and stir bar.
-
Dialysis Buffer (e.g., PBS, pH 7.4).
Protocol Workflow Diagram:
Caption: Dialysis purification workflow.
Procedure:
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Load Sample: Pipette the labeled protein solution into the dialysis tubing/cassette and seal securely.
-
Dialyze: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) Dialysis Buffer (at least 200 times the sample volume).
-
Stir: Gently stir the buffer using a magnetic stir plate.
-
Buffer Exchange: Allow dialysis to proceed for at least 6 hours or overnight. For efficient removal of the free dye, perform at least three buffer changes at convenient intervals.
-
Recover Sample: Carefully remove the tubing/cassette from the buffer, and transfer the purified protein solution to a clean tube.
-
Analysis: Determine the final protein concentration and DOL.
Quality Control of the Purified Labeled Protein
After purification, it is essential to characterize the final product to ensure it meets the requirements for downstream applications.
Determination of Degree of Labeling (DOL)
The DOL, or dye-to-protein ratio, is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the absorbance of the protein at 280 nm and the absorbance of the Cy5 dye at its maximum absorbance wavelength (~650 nm).
Formulae:
-
Concentration of Protein (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A₆₅₀ = Absorbance of the conjugate at 650 nm
-
CF = Correction factor for the dye's absorbance at 280 nm (for Cy5, this is approximately 0.05).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
DOL = A₆₅₀ / (ε_dye × Concentration of Protein)
-
ε_dye = Molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
An optimal DOL for Cy5 is generally between 2 and 4 to maximize fluorescence without causing self-quenching.
Purity Assessment
-
SDS-PAGE: Run the purified protein on an SDS-PAGE gel and visualize using both Coomassie blue staining (for total protein) and fluorescence imaging (for Cy5-labeled protein). A single fluorescent band corresponding to the molecular weight of the protein indicates successful labeling and purification. The absence of fluorescence in the low molecular weight range confirms the removal of free dye.
-
HPLC/FPLC: Analytical SEC can be used to assess the purity and aggregation state of the final product. A single, symmetrical peak is indicative of a pure, non-aggregated conjugate.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Recovery | - Protein precipitation. - Non-specific binding to the chromatography resin. | - Ensure the protein is soluble in the chosen buffers. - Add non-ionic detergents (e.g., Tween-20) at low concentrations. - Optimize buffer conditions (pH, salt concentration). |
| Residual Free Dye After Purification | - Inefficient separation method. - Column overloading. - Insufficient dialysis time or buffer changes. | - Use a higher resolution method like SEC. - Reduce the sample load on the column. - Increase dialysis time and the number of buffer changes. Repeat the purification step if necessary. |
| High Degree of Labeling (DOL > 8) | - Excessive molar ratio of dye to protein in the labeling reaction. | - Reduce the dye-to-protein ratio in the labeling step. |
| Low or No Fluorescence Signal | - Labeling reaction failed. - Over-labeling causing fluorescence quenching. | - Ensure the protein buffer is free of primary amines (e.g., Tris) and at the correct pH for labeling. - Calculate the DOL; if it is very high, reduce the dye-to-protein ratio. |
References
Stoichiometric Control of Cy5-PEG7-endo-BCN Labeling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a key reaction in the field of "click chemistry," offers a robust and bioorthogonal method for covalently attaching probes to biomolecules. This application note provides a detailed guide to controlling the stoichiometry of labeling reactions using Cy5-PEG7-endo-BCN, a fluorescent probe that allows for sensitive detection in the far-red spectrum.
This compound contains a bicyclo[6.1.0]nonyne (BCN) moiety, a strained alkyne that reacts specifically and efficiently with azide-functionalized molecules without the need for a cytotoxic copper catalyst. This catalyst-free approach is particularly advantageous for applications in living cells and in vivo. The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity of the molecule, reducing aggregation and improving solubility in aqueous buffers.
Controlling the stoichiometry of the labeling reaction is critical for ensuring the reproducibility of experiments and for optimizing the performance of the labeled biomolecule. The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can significantly impact the fluorescence signal intensity and the biological activity of the conjugate. Over-labeling can lead to fluorescence quenching and may interfere with the biomolecule's function, while under-labeling results in a weak signal. This document provides protocols to achieve a desired DOL by carefully controlling the molar ratio of the reactants.
Reaction Mechanism and Workflow
The core of the labeling strategy is the SPAAC reaction, a type of [3+2] cycloaddition between the strained alkyne of this compound and an azide group on the target biomolecule.
Application Notes: Cy5-PEG7-endo-BCN for Single-Molecule Tracking
Introduction
Cy5-PEG7-endo-BCN is a fluorescent probe designed for the specific labeling of biomolecules in living systems for advanced imaging applications. It consists of three key components: a bright and photostable Cyanine 5 (Cy5) fluorophore, a bicyclo[6.1.0]nonyne (BCN) moiety, and a polyethylene glycol (PEG7) linker. This combination of features makes it an exceptional tool for single-molecule tracking (SMT) experiments, allowing researchers to observe the dynamics of individual proteins and other biomolecules in real-time.
The labeling strategy relies on the strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1] The strained triple bond of the endo-BCN ring reacts selectively with an azide group, which can be metabolically or genetically incorporated into a target biomolecule. This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging.[1][2][3] The PEG7 linker enhances the solubility of the probe in aqueous media and minimizes non-specific binding.
Single-molecule tracking is a powerful super-resolution microscopy technique that allows for the visualization and quantification of the movement of individual molecules in living cells, providing insights into molecular interactions, diffusion dynamics, and localization that are obscured in ensemble measurements.[4]
Principle of the Method
The use of this compound in single-molecule tracking experiments involves a two-step process. First, the target protein is tagged with an azide group. This is typically achieved by metabolically incorporating an azide-containing amino acid analogue, such as azidohomoalanine (AHA), in place of methionine. Alternatively, genetic code expansion techniques can be used to incorporate an azide-bearing unnatural amino acid at a specific site in the protein of interest.
In the second step, the cells are incubated with this compound. The BCN moiety of the probe reacts with the azide-tagged protein via SPAAC, resulting in a stable, covalent linkage. The low concentration of the labeling reagent used ensures that only a sparse subset of the target molecules is labeled, a prerequisite for single-molecule imaging. The labeled cells are then imaged using a highly sensitive fluorescence microscope, such as a Total Internal Reflection Fluorescence (TIRF) microscope, which excites a thin section of the sample near the coverslip, minimizing background fluorescence. Time-lapse image series are acquired, and the positions of individual fluorescent spots are localized with high precision in each frame. These localizations are then connected over time to generate trajectories, which can be analyzed to determine the diffusion coefficients and motion patterns of the individual molecules.
Quantitative Data
The following tables summarize key quantitative data for the Cy5 fluorophore and the BCN moiety to aid in the design of single-molecule tracking experiments.
Table 1: Photophysical Properties of Cy5 Fluorophore
| Parameter | Value | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~649 nm | |
| Maximum Emission Wavelength (λem) | ~667 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | |
| Laser Line for Excitation | 633 nm, 640 nm, or 647 nm |
Note: These values are for the core Cy5 fluorophore. Conjugation to PEG and BCN may cause slight variations.
Table 2: Reaction Kinetics of endo-BCN
| Parameter | Value | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | ~0.15 M⁻¹s⁻¹ | Reaction with benzyl azide in DMSO at 37°C | |
| Second-Order Rate Constant (k₂) | ~0.29 M⁻¹s⁻¹ | Reaction with benzyl azide in CD₃CN/D₂O (1:2) |
Signaling Pathway Diagram
A common application for single-molecule tracking is the investigation of cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. SMT can be used to visualize ligand-induced receptor dimerization, changes in receptor mobility upon activation, and interactions with downstream signaling partners.
Caption: EGFR signaling pathway initiated by ligand binding and receptor dimerization.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Groups
This protocol describes the metabolic incorporation of the azide-containing amino acid L-azidohomoalanine (AHA) into newly synthesized proteins in mammalian cells.
Materials:
-
Adherent mammalian cells (e.g., HeLa, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy and grow to 70-80% confluency.
-
Methionine Starvation: Aspirate the complete culture medium and wash the cells twice with warm PBS. Add pre-warmed methionine-free DMEM and incubate for 1 hour at 37°C and 5% CO₂ to deplete the intracellular methionine pool.
-
AHA Incorporation: Prepare a working solution of AHA in the methionine-free medium at a final concentration of 25-50 µM.
-
Remove the starvation medium and add the AHA-containing medium to the cells.
-
Incubate the cells for 4-16 hours at 37°C and 5% CO₂ to allow for the incorporation of AHA into newly synthesized proteins. The optimal incubation time may vary depending on the protein of interest's turnover rate and should be determined empirically.
Protocol 2: SPAAC Labeling of Azide-Modified Proteins with this compound
This protocol details the procedure for labeling the azide-modified proteins with this compound for single-molecule imaging.
Materials:
-
AHA-labeled cells from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
PBS
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Cell Preparation: Gently aspirate the AHA-containing medium from the cells. Wash the cells three times with warm PBS to remove any unincorporated AHA.
-
Labeling Reaction:
-
Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 50-200 nM. The optimal concentration should be low enough to achieve sparse labeling suitable for single-molecule tracking.
-
Add the labeling medium to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Aspirate the labeling medium. Wash the cells three to five times with pre-warmed live-cell imaging medium to remove any unreacted probe.
-
The cells are now ready for single-molecule tracking imaging.
Protocol 3: Single-Molecule Tracking Microscopy
This protocol outlines the general procedure for acquiring single-molecule tracking data using a TIRF microscope.
Materials:
-
Labeled cells from Protocol 2 in a glass-bottom dish
-
TIRF microscope equipped with:
-
An environmental chamber to maintain 37°C and 5% CO₂
-
A high numerical aperture objective (e.g., 100x, NA ≥ 1.45)
-
A 640 nm or 647 nm laser for excitation
-
An appropriate filter set for Cy5
-
A highly sensitive camera (e.g., EMCCD or sCMOS)
-
Procedure:
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 15 minutes.
-
Locate Cells: Using brightfield or low-intensity fluorescence, locate a healthy cell that is well-adhered to the coverslip.
-
TIRF Illumination: Switch to TIRF illumination and adjust the angle to achieve optimal signal-to-noise.
-
Image Acquisition:
-
Adjust the laser power to a level that provides sufficient signal from single molecules without causing rapid photobleaching.
-
Set the camera exposure time to 10-50 ms.
-
Acquire a time-lapse series of 500-2000 frames.
-
-
Data Analysis: Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, u-track) to:
-
Detect and localize single fluorescent spots in each frame with sub-pixel precision.
-
Link the localizations between frames to reconstruct molecular trajectories.
-
Analyze the trajectories to calculate parameters such as mean squared displacement (MSD) and diffusion coefficients.
-
Experimental Workflow Diagram
Caption: Experimental workflow for single-molecule tracking using this compound.
References
Application Notes and Protocols for Cy5-PEG7-endo-BCN in Pull-Down Assays and Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Cy5-PEG7-endo-BCN, a fluorescent probe, in pull-down assays to investigate and identify protein-protein interactions. This technology leverages the power of bioorthogonal chemistry to specifically label and isolate protein complexes from complex biological mixtures.
Introduction to this compound
This compound is a versatile chemical probe consisting of three key components:
-
Cy5 (Cyanine 5): A fluorescent dye that allows for the sensitive detection and visualization of labeled molecules.
-
PEG7: A seven-unit polyethylene glycol linker that enhances the solubility and biocompatibility of the probe while providing spatial separation between the dye and the reactive group.
-
endo-BCN (Bicyclo[6.1.0]nonyne): A strained alkyne that serves as a highly reactive handle for covalent modification of azide-containing molecules.
The core of its application lies in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a type of "click chemistry" reaction. This bioorthogonal reaction enables the covalent and specific ligation of the BCN moiety to an azide group under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and complex biological lysates.[1][2]
Principle of the Method
The overall strategy for using this compound in pull-down assays involves a two-step process:
-
Metabolic or Enzymatic Incorporation of an Azide Handle: A target protein or its interacting partners are metabolically labeled with an azide-containing precursor (e.g., an azide-modified amino acid or sugar) or enzymatically modified to introduce an azide group. This azide serves as a unique chemical handle on the protein of interest.
-
SPAAC-Mediated Labeling and Enrichment: The cell lysate containing the azide-modified "bait" protein and its interacting "prey" proteins is incubated with this compound. The BCN group on the probe reacts specifically with the azide on the bait protein, covalently attaching the Cy5 dye. Subsequently, the fluorescently labeled protein complex is captured and enriched using affinity purification methods, followed by identification of the interacting proteins, typically by mass spectrometry.
Data Presentation: Properties of this compound and Reaction Kinetics
For successful experimental design, it is crucial to understand the properties of the probe and the kinetics of the labeling reaction.
| Property | Value | Reference |
| Molecular Formula | C₅₉H₈₅ClN₄O₁₀ | [3] |
| Excitation Maximum (λex) | ~646 nm | |
| Emission Maximum (λem) | ~662 nm | |
| Storage Conditions | Store at -20°C, protect from light. | [4] |
| Kinetic Parameter | Value Range (M⁻¹s⁻¹) | Notes | Reference |
| Second-order rate constant (k₂) for BCN-azide reaction | 0.07 - 2.9 | The reaction rate can vary depending on the specific azide, the solvent, and temperature. The endo isomer of BCN generally exhibits high reactivity. The provided range is for various BCN derivatives. | [5] |
Experimental Protocols
Here, we provide detailed protocols for a typical pull-down assay workflow using this compound.
Protocol 1: Metabolic Labeling of a "Bait" Protein with an Azide Handle
This protocol describes the metabolic incorporation of an azide-modified amino acid, L-azidohomoalanine (AHA), as a surrogate for methionine.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture cells to 70-80% confluency in complete medium.
-
Methionine Starvation: Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
AHA Incorporation: Replace the methionine-free medium with fresh methionine-free medium supplemented with an optimized concentration of AHA (typically 50-100 µM).
-
Incubation: Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins. The optimal incubation time should be determined empirically for the specific protein of interest.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS and proceed immediately to cell lysis.
Protocol 2: Pull-Down Assay using this compound and Mass Spectrometry
This protocol outlines the labeling of the azide-modified "bait" protein within the cell lysate, followed by affinity purification and identification of interacting proteins.
Materials:
-
AHA-labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
This compound
-
Anhydrous DMSO
-
Affinity resin (e.g., Streptavidin-agarose beads if using a biotinylated capture agent, or antibody-conjugated beads)
-
Wash Buffer (e.g., Lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer for mass spectrometry)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional, for mass spectrometry sample preparation)
-
Iodoacetamide (IAA) for alkylation (optional, for mass spectrometry sample preparation)
-
Trypsin (for in-gel or in-solution digestion)
Procedure:
-
Cell Lysis: Resuspend the AHA-labeled cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
SPAAC Labeling:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
To the cell lysate (e.g., 1 mg of total protein), add the this compound stock solution to a final concentration of 100-200 µM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Affinity Capture:
-
Equilibrate the affinity resin by washing it three times with Lysis Buffer.
-
If using an antibody-based capture, first incubate the lysate with an antibody against the "bait" protein for 2-4 hours at 4°C, followed by the addition of protein A/G beads for another 1-2 hours.
-
Add the equilibrated affinity resin to the labeled lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin by centrifugation (e.g., 500 x g for 1 minute).
-
Remove the supernatant and wash the resin three to five times with 1 mL of ice-cold Wash Buffer. These stringent washes are crucial to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Elute the captured protein complexes from the resin by adding 2x SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
-
SDS-PAGE and In-Gel Digestion for Mass Spectrometry:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Visualize the fluorescently labeled "bait" protein and its co-purified partners using a fluorescence gel scanner.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue) to visualize all proteins.
-
Excise the entire lane or specific bands of interest.
-
Perform in-gel reduction, alkylation, and tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Extract the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the MS/MS data using a protein database search engine. Interacting partners will be identified as proteins that are significantly enriched in the this compound pull-down sample compared to a negative control (e.g., cells not treated with AHA or a mock pull-down).
-
Mandatory Visualizations
Signaling Pathway Example: Ras-Raf-MEK-ERK Pathway
This pull-down methodology can be applied to study protein interactions within critical signaling pathways, such as the Ras-Raf-MEK-ERK pathway, which is frequently dysregulated in cancer. For instance, one could investigate the interaction partners of an azide-labeled Ras protein.
Caption: The Ras-Raf-MEK-ERK signaling cascade.
Experimental Workflow: Pull-Down Assay
The following diagram illustrates the key steps of the experimental workflow for the identification of protein-protein interactions using this compound.
Caption: Workflow for pull-down assay and protein interaction analysis.
Logical Relationship: SPAAC Reaction
The chemical basis for the specific labeling is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mechanism.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for Site-Specific Labeling of Viruses with Cy5-PEG7-endo-BCN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of viruses with fluorescent dyes is a powerful technique for studying viral lifecycles, tracking viral entry into host cells, and developing novel diagnostic and therapeutic agents. This document provides detailed protocols for the site-specific labeling of viruses using Cy5-PEG7-endo-BCN. This method leverages the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[][2][3][4][5] First, an azide-bearing unnatural amino acid is incorporated into a specific site on the viral capsid protein through genetic code expansion. The azide group then serves as a chemical handle for covalent attachment of the this compound probe, which contains a strained alkyne (endo-BCN), a fluorescent cyanine 5 (Cy5) dye, and a polyethylene glycol (PEG) spacer. The PEG linker enhances the solubility and biocompatibility of the final conjugate.
Principle of the Method
The labeling strategy is a two-step process:
-
Metabolic Incorporation of an Azide: An unnatural amino acid containing an azide group is site-specifically incorporated into a viral capsid protein during virus production in a host cell line. This is achieved by engineering the viral genome to contain an amber stop codon (TAG) at the desired labeling site and co-transfecting the host cells with plasmids encoding a mutant aminoacyl-tRNA synthetase and its cognate tRNA, which recognizes the amber codon and incorporates the azide-bearing amino acid.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified virus is then reacted with this compound. The strained bicyclononyne (BCN) ring of the probe rapidly and specifically reacts with the azide group on the viral surface to form a stable triazole linkage, covalently attaching the Cy5 dye to the virus. This reaction is bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with biological processes.
Data Presentation
Table 1: Properties of Labeling Reagents
| Component | Key Properties |
| Cy5 (Cyanine 5) | Bright, far-red fluorescent dye. Excitation Max: ~649 nm; Emission Max: ~670 nm. Minimal autofluorescence in biological samples. |
| PEG7 Linker | Hydrophilic polyethylene glycol spacer. Enhances solubility, reduces aggregation, and minimizes steric hindrance. |
| endo-BCN | endo-Bicyclo[6.1.0]nonyne. Highly strained cyclooalkyne for rapid SPAAC reactions. More reactive than the exo-BCN diastereomer in some cases. |
Table 2: Representative Quantitative Data for Labeled Virus
| Parameter | Unlabeled Virus | Labeled Virus | Method of Analysis |
| Labeling Efficiency | N/A | > 85% | Fluorometry / SDS-PAGE with in-gel fluorescence |
| Virus Titer (TCID50/mL) | 1 x 10⁸ | 0.8 x 10⁸ | Tissue Culture Infectious Dose Assay |
| Particle:Infectivity Ratio | ~100 | ~125 | Calculated from physical particle count and infectivity assay |
| Receptor Binding Affinity (Kd) | 5 nM | 5.5 nM | Surface Plasmon Resonance / ELISA |
Note: The data presented are representative and may vary depending on the virus type, labeling site, and experimental conditions.
Experimental Protocols
Protocol 1: Production of Azide-Modified Virus
This protocol describes the site-specific incorporation of an azide-functionalized unnatural amino acid (e.g., N-ε-azidoethyloxycarbonyl-L-lysine) into the viral capsid.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Plasmids for virus production (e.g., for AAV: pAAV-RC with TAG codon, pHelper, and pAAV-GFP)
-
Plasmid encoding the mutant aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid
-
Azide-bearing unnatural amino acid (e.g., N-ε-azidoethyloxycarbonyl-L-lysine)
-
Transfection reagent (e.g., PEI)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293T cells in T75 flasks and culture until they reach 80-90% confluency.
-
Preparation of Transfection Mixture: In a sterile tube, combine the viral production plasmids and the synthetase/tRNA plasmid. In a separate tube, dilute the transfection reagent in serum-free medium.
-
Transfection: Add the DNA mixture to the diluted transfection reagent, incubate for 15-20 minutes at room temperature, and then add the complex dropwise to the cells.
-
Addition of Unnatural Amino Acid: Six hours post-transfection, replace the medium with fresh growth medium containing the azide-bearing unnatural amino acid at a final concentration of 1 mM.
-
Virus Harvest: Incubate the cells for 48-72 hours. Harvest the virus from the cells and supernatant according to standard protocols for your virus of interest.
-
Initial Purification: Purify the crude viral lysate, for example, by precipitation or initial chromatography, to remove cellular debris.
Protocol 2: SPAAC Reaction with this compound
Materials:
-
Purified azide-modified virus
-
This compound (Store at -20°C, protected from light)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: PBS, pH 7.4
-
Amicon Ultra centrifugal filter units (or similar for buffer exchange)
Procedure:
-
Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Buffer Exchange: Exchange the buffer of the purified azide-modified virus solution to the Reaction Buffer (PBS, pH 7.4) using a centrifugal filter unit to remove any interfering substances from the harvest and initial purification steps.
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Concentration Adjustment: Determine the concentration of the azide-modified virus.
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Labeling Reaction: Add the this compound stock solution to the virus solution to achieve a final concentration of 100-200 µM. The optimal molar excess of the dye will need to be determined empirically but a 100-fold molar excess over the azide groups is a good starting point.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
Protocol 3: Purification of Labeled Virus
This protocol removes unreacted this compound from the labeled virus preparation.
Materials:
-
Labeling reaction mixture
-
Purification method of choice:
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Option A: Size Exclusion Chromatography (SEC): SEC column (e.g., Sepharose CL-4B or Superose 6) equilibrated with sterile PBS.
-
Option B: Density Gradient Ultracentrifugation: OptiPrep or cesium chloride (CsCl) solutions for forming a density gradient.
-
Option C: Ion-Exchange Chromatography (IEX): Anion or cation exchange column, depending on the virus's isoelectric point.
-
Procedure (using SEC as an example):
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of sterile PBS.
-
Sample Loading: Carefully load the labeling reaction mixture onto the column.
-
Fraction Collection: Elute the sample with sterile PBS and collect fractions. The virus, now labeled with Cy5, will be in the earlier, high-molecular-weight fractions (often visible by its color). The smaller, unreacted dye molecules will elute later.
-
Analysis of Fractions: Monitor the fractions by measuring absorbance at 280 nm (for protein/virus) and 650 nm (for Cy5). Pool the fractions containing the labeled virus.
-
Concentration and Storage: Concentrate the pooled fractions using a centrifugal filter unit and store the purified, labeled virus at -80°C.
Protocol 4: Characterization of Labeled Virus
1. Determination of Labeling Efficiency:
-
Method: Measure the absorbance of the purified labeled virus solution at 280 nm (for virus protein) and 649 nm (for Cy5).
-
Calculation: Use the Beer-Lambert law (A = εcl) and the extinction coefficients for the virus and Cy5 to calculate their respective concentrations and determine the dye-to-virus ratio.
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Confirmation: Run the labeled virus on an SDS-PAGE gel and visualize the gel using a fluorescence scanner (excitation ~633 nm, emission ~670 nm) to confirm that the fluorescence co-localizes with the viral capsid protein band(s).
2. Assessment of Viral Infectivity:
-
Method: Perform a standard infectivity assay, such as a Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.
-
Procedure: Serially dilute both the labeled and an unlabeled control virus. Infect susceptible host cells and incubate for the appropriate time.
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Analysis: Quantify the number of infectious viral particles for both samples. A minimal reduction in infectivity for the labeled virus indicates a successful and non-disruptive labeling process.
Visualizations
References
Application Note: Fluorescent Labeling of Cellular Glycans via Metabolic Incorporation of Azido Sugars and SPAAC Ligation
Introduction
Metabolic glycoengineering is a powerful and versatile technique used to study, visualize, and characterize glycoconjugates (such as glycoproteins and glycolipids) in living cells and organisms.[1] This method utilizes the cell's own biosynthetic machinery to incorporate sugar analogs containing a bioorthogonal chemical reporter, like an azide group, into cellular glycans.[2][3] The small size of the azide group generally ensures minimal disruption of natural metabolic processes.[3]
This application note details the use of peracetylated N-azidoacetylmannosamine (Ac4ManNAz), a commonly used azido sugar, for metabolic labeling.[1] Once administered to cells, the hydrophobic acetyl groups enhance cell permeability. Inside the cell, esterases remove the acetyl groups, and the resulting ManNAz is processed through the sialic acid biosynthesis pathway, leading to the display of azide-functionalized sialic acids on the cell surface glycans.
Following metabolic incorporation, the azide serves as a chemical handle for covalent modification via a highly specific and efficient bioorthogonal reaction. This protocol employs Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The azide-labeled glycans are tagged with Cy5-PEG7-endo-BCN, a fluorescent probe containing a strained bicyclononyne (BCN) group. This reaction proceeds rapidly at physiological temperatures, forming a stable triazole linkage without the need for cytotoxic copper catalysts, making it ideal for live-cell applications. The resulting Cy5 fluorescence allows for direct visualization and quantification of labeled glycoconjugates using techniques like fluorescence microscopy and flow cytometry.
Principle of the Method
The process is a two-step procedure:
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Metabolic Incorporation: Cultured cells are incubated with a peracetylated azido sugar (e.g., Ac4ManNAz). The cell's metabolic pathways process the sugar, incorporating the azide-modified monosaccharide into nascent glycoconjugates, which are then presented on the cell surface and within intracellular compartments.
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Bioorthogonal Ligation: The azide-labeled cells are then treated with a fluorescent probe containing a strained alkyne, this compound. The strained BCN ring reacts specifically and spontaneously with the azide group via SPAAC to form a stable covalent bond, attaching the Cy5 fluorophore to the target glycans.
Diagrams of Workflow and Chemistry
Materials and Reagents
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Cells: Mammalian cell line of choice (e.g., HeLa, A549, Jurkat).
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Culture Medium: Appropriate complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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Azido Sugar: Peracetylated N-azidoacetylmannosamine (Ac4ManNAz), sterile-filtered stock solution in DMSO (e.g., 50 mM).
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Click Reagent: this compound, sterile-filtered stock solution in DMSO (e.g., 10 mM).
-
Buffers:
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Phosphate-Buffered Saline (PBS), pH 7.4, sterile.
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(For fixed-cell staining) Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
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(For fixed-cell staining) Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
-
Nuclear Stain (Optional): DAPI or Hoechst 33342.
-
Equipment:
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Standard cell culture incubator (37°C, 5% CO2).
-
Fluorescence microscope or flow cytometer.
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Multi-well plates or glass-bottom dishes suitable for imaging.
-
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with Ac4ManNAz
-
Cell Seeding: Seed adherent cells onto the desired vessel (e.g., 6-well plate, glass-bottom dish) at a density that will result in 70-80% confluency at the end of the incubation period. Allow cells to adhere overnight.
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Prepare Labeling Medium: Prepare complete culture medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 25-50 µM, but this should be optimized for your cell line. For example, to make a 25 µM solution, add 0.5 µL of a 50 mM Ac4ManNAz stock to 1 mL of medium. Note: Include a negative control culture without Ac4ManNAz.
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Metabolic Incorporation: Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
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Incubation: Return the cells to the incubator and culture for 1 to 3 days. The optimal incubation time depends on the cell type and glycan turnover rate.
-
Washing: After incubation, gently aspirate the labeling medium and wash the cells twice with warm PBS to remove any unincorporated azido sugar. The cells are now ready for the SPAAC reaction.
Protocol 2: SPAAC Reaction for Live-Cell Imaging
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM. Protect the solution from light.
-
Incubation: Add the staining solution to the washed cells (from Protocol 1, Step 5) and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells three times with warm PBS to remove the excess fluorescent probe.
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Imaging: Add fresh imaging medium (e.g., FluoroBrite DMEM or PBS) to the cells. If desired, add a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol. Image the cells immediately using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission ~650/670 nm) and the nuclear stain.
Protocol 3: SPAAC Reaction for Fixed-Cell Imaging or Flow Cytometry
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Fixation: After metabolic labeling and washing (Protocol 1, Step 5), fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
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Washing: Wash the cells twice with PBS.
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Permeabilization (Optional): To label intracellular glycans, add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes. Wash twice with PBS.
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SPAAC Reaction: Prepare the this compound staining solution (10-50 µM) in PBS. Add it to the fixed cells and incubate for 1 hour at room temperature, protected from light.
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Washing: Wash the cells three times with PBS.
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Analysis:
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For Imaging: Add PBS (with optional nuclear stain) and image with a fluorescence microscope.
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For Flow Cytometry: Scrape or trypsinize the cells, resuspend in FACS buffer (e.g., PBS with 1% BSA), and analyze using a flow cytometer equipped with a laser suitable for Cy5 excitation.
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Data Presentation and Expected Results
Successful labeling will result in strong Cy5 fluorescence localized to cellular membranes and organelles where glycoconjugates reside. Cells from the negative control group (not treated with Ac4ManNAz) should exhibit minimal background fluorescence.
The tables below provide typical experimental parameters and troubleshooting advice.
Table 1: Recommended Concentrations and Incubation Times
| Parameter | Cell Type | Ac4ManNAz Concentration (µM) | Labeling Time (days) | This compound Conc. (µM) | Staining Time (min) | Reference |
|---|---|---|---|---|---|---|
| General Range | Mammalian | 10 - 75 | 1 - 3 | 10 - 50 | 30 - 60 | |
| Example 1 | A549 | 10 - 50 | 3 | 20 | 60 | |
| Example 2 | Jurkat | 25 | 3 | 30 | 60 |
| Example 3 | HeLa | 25 - 50 | 2 | 20 - 50 | 60 | |
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or No Signal | Insufficient metabolic incorporation. | Increase Ac4ManNAz concentration or extend incubation time. Ensure azido sugar is not degraded. |
| Low expression of target glycans. | Choose a cell line known to have high levels of sialylation. | |
| Inefficient click reaction. | Optimize this compound concentration and incubation time. Ensure reagent is active. | |
| High Background | Non-specific binding of the probe. | Decrease this compound concentration. Increase the number and duration of wash steps after staining. |
| Autofluorescence of cells. | Image cells using a filter set that minimizes bleed-through. Include an unstained control. | |
| Cell Toxicity/Death | Reagent concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for both Ac4ManNAz and the BCN probe. |
| | Contamination. | Use sterile technique and reagents throughout the protocol. |
References
Troubleshooting & Optimization
How to troubleshoot low fluorescence signal with Cy5-PEG7-endo-BCN.
Welcome to the technical support center for Cy5-PEG7-endo-BCN. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low fluorescence signals during their experiments.
Troubleshooting Guide: Low Fluorescence Signal
This guide addresses the most common causes of low or weak fluorescence signals when using this compound for labeling azide-modified biomolecules.
Question: Why is my fluorescence signal weak or absent after labeling?
A weak or nonexistent signal is often the result of issues with the labeling reaction, sample preparation, or imaging setup. Follow this workflow to diagnose the potential cause.
Frequently Asked Questions (FAQs)
Reagent and Sample Issues
Q1: How can I confirm that my biomolecule has been successfully modified with an azide group? A: Before proceeding with fluorescent labeling, it is crucial to verify the incorporation of the azide handle. This can be done using methods that do not rely on fluorescence, such as mass spectrometry to detect the mass shift corresponding to the azide modification or by using a biotinylated-alkyne probe followed by a western blot with streptavidin-HRP.
Q2: How should I store and handle this compound? A: Proper storage is critical for maintaining the reactivity of the dye. This compound should be stored at -20°C, protected from light and moisture.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF and for long-term storage, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Reaction Condition Issues
Q3: What are the optimal reaction conditions for the SPAAC reaction? A: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is generally efficient under mild, physiological conditions (e.g., PBS, pH 7.4, room temperature).[4] However, optimization may be required.
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Concentration: Use a 5- to 20-fold molar excess of this compound relative to the azide-modified biomolecule.[4]
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Incubation Time: A typical reaction time is 1-4 hours at room temperature or 12-24 hours at 4°C for sensitive biomolecules. The reaction progress can be monitored to determine the optimal time.
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Solvent: If using a stock solution in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to prevent denaturation of proteins.
Q4: Could other functional groups on my protein be interfering with the BCN group? A: The BCN moiety is highly selective for azides. However, under certain conditions, BCN can react with free thiols (cysteine residues), leading to a lower yield of the desired azide-labeled product. If your protein contains reactive cysteines, consider adding a low concentration of β-mercaptoethanol (β-ME) to suppress this side reaction or pre-blocking the thiols with an alkylating agent like iodoacetamide (IAM).
Signal and Background Issues
Q5: My signal-to-noise ratio is poor. How can I reduce the background? A: High background can obscure a specific signal.
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Washing: Ensure thorough removal of unbound dye after the labeling reaction. Increase the number and duration of wash steps. Using a mild detergent like Tween-20 in the wash buffer can help.
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Blocking: For cell-based assays, use a blocking buffer (e.g., BSA or serum) to prevent non-specific binding of the dye to surfaces.
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Aggregation: The PEG7 linker is designed to enhance the hydrophilicity of the Cy5 dye, which helps to reduce aggregation—a common cause of non-specific background and signal quenching. However, if aggregation is suspected, purification by size-exclusion chromatography can help remove aggregates.
Q6: My signal is bright initially but fades quickly. What is happening? A: This is a classic sign of photobleaching, where the fluorophore is irreversibly damaged by excitation light. Cy5 is known to be susceptible to photobleaching, especially in the presence of molecular oxygen.
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Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your imaging buffer or mounting medium.
-
Optimize Imaging: Reduce the excitation laser power and minimize the exposure time.
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Oxygen Scavengers: For single-molecule or long-term imaging, consider using an oxygen scavenging system.
Q7: Is the fluorescence of Cy5 sensitive to the experimental environment? A: The fluorescence of Cy5 is generally stable over a wide pH range (typically pH 3-10). However, extreme pH values can affect dye stability and the integrity of reactive groups. The local chemical environment can also influence photostability. It is always best to perform experiments in a well-buffered solution.
Data and Properties
The performance of a fluorophore is defined by its photophysical properties. Understanding these properties is key to designing experiments and troubleshooting issues.
| Property | Value | Significance |
| Excitation Maximum (λex) | ~649 nm | The wavelength at which the dye most efficiently absorbs light. Use a laser line close to this value. |
| Emission Maximum (λem) | ~667 nm | The wavelength of peak fluorescence emission. Use a bandpass filter centered around this value. |
| Molar Extinction Coefficient (ε) | ~250,000 M-1cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum. A higher value indicates a brighter dye. |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | The ratio of photons emitted to photons absorbed. A higher value indicates greater fluorescence efficiency. |
| Reactive Group | endo-Bicyclononyne (BCN) | Reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). |
| Linker | PEG7 | A hydrophilic polyethylene glycol spacer that improves water solubility and reduces aggregation. |
Data compiled from sources. Values can vary slightly depending on the solvent and conjugation state.
Key Experimental Protocols
Protocol 1: General Labeling of Azide-Modified Proteins
This protocol provides a general workflow for labeling an azide-modified protein with this compound.
References
Optimizing SPAAC Reactions with BCN Reagents: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Bicyclononyne (BCN) reagents. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to enhance the efficiency and success of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal "click chemistry" reaction that enables the covalent ligation of two molecules in complex biological environments.[1][2] This reaction occurs between a strained cyclooctyne, such as BCN, and an azide-functionalized molecule to form a stable triazole linkage.[1][2] A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[1]
Q2: What are the main advantages of using BCN reagents in SPAAC reactions?
BCN reagents offer a good balance of reactivity and hydrophilicity. Compared to other cyclooctynes like DBCO, BCN is smaller, less lipophilic, and has a simpler synthetic route. BCN has also demonstrated greater stability in the presence of endogenous thiols, such as glutathione, which is a significant advantage for intracellular applications.
Q3: What factors can influence the rate of a SPAAC reaction with BCN?
Several factors can impact the kinetics of a SPAAC reaction:
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Solvent: The reaction rate can be influenced by the polarity of the solvent, with an increasing mole fraction of water in the solvent system often leading to an increase in the reaction rate.
-
pH: Higher pH values generally increase the reaction rates, although this can be buffer-dependent.
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Temperature: While SPAAC reactions can proceed efficiently at ambient temperatures, adjusting the temperature can modulate the reaction rate.
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Reactant Structure: The electronic properties of the azide and the steric hindrance around both the azide and BCN reactive sites can affect the reaction speed. Electron-deficient azides can enhance the reactivity of BCN.
Q4: How should I store my BCN reagents?
BCN reagents, especially in solid or oil form, should be stored at -20°C or -80°C in a dry, dark environment for long-term stability. For short-term storage (days to weeks), 0-4°C is acceptable. After reconstitution in a solvent like DMSO, stock solutions can be stored at -20°C for several months. It is recommended to allow the vial to warm to room temperature before opening to prevent moisture condensation.
Troubleshooting Guide
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Degraded BCN Reagent | BCN reagents can be sensitive to acidic conditions and prolonged storage. Perform a small-scale control reaction with a fresh or known-good batch of BCN and a simple azide (e.g., benzyl azide) to verify reagent integrity. |
| Solubility Issues | Poor solubility of one or both reactants can significantly reduce reaction rates. Consider using a BCN derivative with a hydrophilic linker, such as PEG, to improve aqueous solubility. The final concentration of organic co-solvents like DMSO should ideally be kept below 5% (v/v) to minimize effects on biomolecule stability. |
| Steric Hindrance | Bulky functional groups near the azide or BCN moiety can impede the reaction. If possible, redesign your constructs to introduce a longer linker between the reactive group and the bulky molecule. |
| Incorrect Stoichiometry | An improper ratio of BCN to azide can lead to incomplete conversion. A 2-4 fold molar excess of the BCN reagent over the azide-modified molecule is a common starting point for optimization. |
| Suboptimal Reaction Conditions | The choice of buffer and pH can significantly impact reaction kinetics. For example, reactions in HEPES buffer have been shown to be faster than in PBS. If your system allows, consider screening different buffers and pH values (typically in the range of 7-9) to find the optimal conditions. |
Problem: Non-Specific Labeling or Side Reactions
| Potential Cause | Suggested Solution |
| Reaction with Thiols | BCN can exhibit some cross-reactivity with free thiols, such as cysteine residues in proteins. To mitigate this, a low concentration of a reducing agent like β-mercaptoethanol (βME) can be added to the reaction mixture to act as a scavenger. |
| Instability in Acidic Conditions | The BCN scaffold can be sensitive to acidic environments, which may be a concern during certain purification or deprotection steps. If your workflow involves acidic steps, consider performing the SPAAC reaction after these steps or using a more acid-stable cyclooctyne if possible. |
Quantitative Data Summary
The following tables summarize key quantitative data for SPAAC reactions to aid in experimental design.
Table 1: Comparison of Second-Order Rate Constants for Different Cyclooctynes
| Cyclooctyne | Azide Partner | Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| BCN | Benzyl Azide | 0.14 | CD₃CN/D₂O (3:1) | |
| BCN | Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | |
| DBCO | Azide | ~0.1 - 1 | Not Specified | |
| DIBAC | Benzyl Azide | 1.9 | 75% aq. Acetonitrile |
Table 2: Effect of Buffer and pH on SPAAC Reaction Rates (with sulfo DBCO-amine)
| Buffer | pH | Rate Constant Range (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32 - 0.85 | |
| HEPES | 7 | 0.55 - 1.22 | |
| DMEM | Not Specified | 0.59 - 0.97 | |
| RPMI | Not Specified | 0.27 - 0.77 |
Experimental Protocols
General Protocol for SPAAC Reaction with a BCN Reagent
This protocol provides a general guideline for the conjugation of an azide-modified protein with a BCN-functionalized small molecule. Optimization may be required for specific applications.
1. Reagent Preparation:
- Azide-Modified Protein: Ensure the protein is purified and in an amine-free buffer such as PBS at a known concentration.
- BCN Reagent Stock Solution: Allow the vial of the BCN reagent to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.
2. SPAAC Reaction Setup:
- In a microcentrifuge tube, add the azide-modified protein solution.
- Add the desired molar excess of the BCN reagent stock solution to the protein solution. A 2-4 fold molar excess is a good starting point.
- Note: The final DMSO concentration should be kept low (ideally <5%) to maintain protein stability.
- Gently mix the components.
3. Incubation:
- Incubate the reaction mixture. Typical incubation times are 4-12 hours at room temperature or 12-24 hours at 4°C. Shorter incubation times (e.g., 2 hours at room temperature) may be sufficient and should be optimized.
4. Monitoring the Reaction (Optional):
- The progress of the reaction can be monitored by techniques such as LC-MS to observe the formation of the product with the expected molecular weight, or by SDS-PAGE, which may show a band shift for the conjugated protein.
5. Purification:
- Once the reaction is complete, remove the excess unreacted BCN reagent and byproducts. This can be achieved using spin desalting columns, size-exclusion chromatography (SEC), or dialysis.
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for a SPAAC reaction using BCN.
Caption: Decision tree for troubleshooting low yields in SPAAC reactions.
References
How to prevent photobleaching of Cy5 during fluorescence microscopy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent Cy5 photobleaching during fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my Cy5 signal fading?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Cy5, upon exposure to excitation light.[1] This leads to a gradual or rapid decrease in your fluorescent signal during imaging. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS).[1][2] These highly reactive molecules then chemically modify the Cy5 dye, rendering it non-fluorescent.[1] Factors that influence the rate of photobleaching include the intensity of the excitation light, the duration of exposure, and the concentration of oxygen in the sample's local environment.[2]
Q2: How can I minimize photobleaching of Cy5?
There are several strategies you can employ to minimize Cy5 photobleaching:
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Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium. These reagents work by scavenging reactive oxygen species.
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Optimize Imaging Conditions:
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Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal-to-noise ratio.
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Minimize Exposure Time: Use the shortest possible exposure time for your detector.
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Use Neutral Density Filters: These filters reduce the intensity of the excitation light without changing its wavelength.
-
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Choose the Right Mounting Medium: Select a mounting medium with antifade properties that is compatible with Cy5.
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Minimize Oxygen Levels: Reducing the amount of oxygen in your sample can significantly decrease photobleaching. This can be achieved by using oxygen scavenging systems in your imaging buffer.
Q3: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to mounting media or imaging buffers to protect fluorophores from photobleaching. Their primary mechanism of action is the scavenging of reactive oxygen species (ROS) that are generated during fluorescence excitation. By neutralizing these damaging molecules, antifade reagents extend the fluorescent lifetime of dyes like Cy5. Common components of antifade reagents include:
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Free radical scavengers: Such as p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).
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Antioxidants: Like Trolox, a water-soluble derivative of vitamin E.
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Oxygen scavenging systems: Often enzymatic, such as glucose oxidase and catalase.
Q4: Which commercial antifade reagents are recommended for Cy5?
Several commercial antifade mounting media are effective at preserving Cy5 fluorescence. The choice of reagent can depend on whether you are imaging live or fixed cells and your specific experimental requirements.
| Antifade Reagent | Key Features | Recommended for Cy5 |
| ProLong Diamond Antifade Mountant | Offers high photostability protection. | Yes |
| ProLong Gold Antifade Mountant | A widely used antifade reagent. | Yes |
| VECTASHIELD Antifade Mounting Medium | A unique, stable formula for preserving fluorescence. It has been shown to be compatible with Cy5 in super-resolution microscopy. | Yes |
| Fluoroshield™ | An aqueous mounting medium that prevents rapid photobleaching of Cy5. | Yes |
| SlowFade Diamond Antifade Mountant | Provides strong resistance to photobleaching. | Yes |
Q5: Can the local chemical environment affect Cy5 photostability?
Yes, the local environment significantly impacts Cy5 photostability. Factors such as the pH of the imaging buffer and the molecule to which Cy5 is conjugated can influence its photobleaching rate. For instance, a slightly basic pH (around 7.5) is often recommended for imaging buffers, as acidic environments can decrease the photostability of cyanine dyes. The polarity and viscosity of the solvent can also play a role.
Troubleshooting Guide
Problem: My Cy5 signal is bright initially but fades very quickly.
This is a classic sign of photobleaching. Here’s a step-by-step guide to troubleshoot this issue:
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Assess Your Imaging Parameters:
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Is the laser power too high? Reduce the excitation laser intensity to the lowest level that still provides a detectable signal.
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Is the exposure time too long? Shorten the camera exposure time.
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Are you imaging continuously? If possible, use intermittent imaging (time-lapse) to reduce the total light exposure.
-
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Evaluate Your Sample Preparation:
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Are you using an antifade reagent? If not, incorporate a commercial or homemade antifade mounting medium.
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Is your mounting medium fresh and properly stored? Antifade reagents can lose their effectiveness over time.
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Could oxygen be the culprit? Consider using an oxygen scavenging system in your imaging buffer, especially for live-cell imaging.
-
-
Consider the Fluorophore and Labeling:
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Is Cy5 the best choice for your experiment? For very long imaging sessions, consider more photostable alternatives like Alexa Fluor 647.
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What is your labeling density? Over-labeling can sometimes lead to quenching effects.
-
Experimental Protocols
Protocol: Measuring Photobleaching Rates of Cy5
This protocol provides a standardized method to empirically assess and compare the photostability of Cy5 under different conditions (e.g., with and without an antifade reagent).
1. Sample Preparation:
- Prepare your Cy5-labeled sample (e.g., cells or tissues) on a microscope slide.
- Mount the sample with the medium you wish to test (e.g., PBS vs. an antifade mounting medium).
- Prepare a control sample mounted in a buffer without any antifade compounds.
2. Imaging Setup:
- Use a widefield or confocal fluorescence microscope equipped with a laser line appropriate for Cy5 excitation (e.g., 640 nm).
- Use a suitable emission filter for Cy5 (e.g., 660-710 nm).
- Set the illumination power to a constant and defined level (e.g., 10 W/cm²). This is crucial for comparing different conditions.
- Use a high numerical aperture objective (e.g., 60x or 100x oil immersion) for efficient light collection.
3. Data Acquisition:
- Select a region of interest (ROI) with clear Cy5 staining.
- Acquire a time-lapse series of images of the same ROI with a constant exposure time and frame rate.
4. Data Analysis:
- Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
- Normalize the fluorescence intensity of each frame to the intensity of the first frame.
- Plot the normalized fluorescence intensity as a function of time.
- Fit the resulting decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e, or about 37%, of its initial value).
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.
Caption: A generalized workflow for minimizing Cy5 photobleaching during fluorescence microscopy.
Caption: A logical workflow for troubleshooting common photostability issues with Cy5.
References
Technical Support Center: Understanding and Minimizing Cy5 Fluorescence Quenching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to Cy5 fluorescence quenching.
Frequently Asked Questions (FAQs) about Cy5 Fluorescence Quenching
Q1: What is fluorescence quenching?
A: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as Cy5. This occurs through various mechanisms, including photobleaching, Förster Resonance Energy Transfer (FRET), and the formation of non-fluorescent complexes.
Q2: What are the primary causes of Cy5 fluorescence quenching?
A: The main factors contributing to Cy5 quenching include:
-
Photobleaching: Irreversible chemical damage to the dye molecule caused by high-intensity excitation light, often in the presence of oxygen.[1][2]
-
Self-Quenching (or Concentration Quenching): At high labeling densities, adjacent Cy5 molecules can interact, leading to a decrease in the overall fluorescence signal.[3][4]
-
Environmental Factors: The local chemical environment, such as pH, the presence of certain ions, and proximity to specific amino acids like tryptophan, can influence Cy5's fluorescence output.[2]
-
Interaction with Quenchers: Specific molecules, including certain organic dyes, nanoparticles, and even some biological molecules, can act as quenchers when in close proximity to Cy5.
Q3: What is the difference between static and dynamic quenching?
A:
-
Static Quenching: This occurs when Cy5 forms a stable, non-fluorescent complex with a quencher molecule in the ground state. This interaction effectively reduces the concentration of fluorescent Cy5 molecules.
-
Dynamic Quenching (or Collisional Quenching): This happens when an excited Cy5 molecule collides with a quencher molecule, causing the Cy5 to return to its ground state without emitting a photon.
Q4: How can I minimize photobleaching of Cy5?
A: To reduce photobleaching, you can:
-
Reduce Excitation Intensity: Use the lowest possible laser power that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest exposure times necessary for image acquisition.
-
Use Antifade Reagents: Incorporate commercially available antifade mounting media or imaging buffers containing oxygen scavengers.
-
Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) in your imaging buffer.
Q5: Are there more photostable alternatives to Cy5?
A: Yes, several alternative dyes in the same spectral region offer improved photostability. Alexa Fluor 647 and iFluor® 647 are popular choices known for their enhanced brightness and resistance to photobleaching compared to Cy5.
Troubleshooting Guide for Cy5 Fluorescence Quenching
| Problem | Possible Cause | Recommended Solution |
| Weak or no Cy5 signal | Incorrect microscope settings | Verify the use of the correct laser line (e.g., 633 nm or 640 nm) and an appropriate emission filter (typically a long-pass filter around 660 nm). Increase detector gain or exposure time, being mindful of potential increases in background noise. Use an objective with a high numerical aperture (NA) to collect more light. |
| Inefficient labeling | Ensure you are using the correct reactive form of Cy5 for your application (e.g., Cy5 NHS ester for amine labeling). Optimize the dye-to-protein labeling ratio through titration experiments to avoid under-labeling. | |
| Buffer interference | Check if your buffer components are quenching the fluorescence. Test the fluorescence of free Cy5 in your buffer compared to a standard buffer like PBS. | |
| Signal is initially bright but fades quickly | Photobleaching | Reduce the intensity of the excitation light and minimize the duration of exposure. Utilize an antifade mounting medium or an imaging buffer containing an oxygen scavenging system. |
| High background fluorescence | Non-specific antibody binding | Use an appropriate blocking buffer (e.g., BSA or serum) to prevent non-specific binding of antibodies during immunofluorescence experiments. |
| Autofluorescence | Image an unlabeled control sample under the same conditions to check for sample autofluorescence. Consider using a mounting medium with low intrinsic fluorescence. After aldehyde fixation, a quenching step with sodium borohydride or glycine can help reduce autofluorescence. | |
| Reduced fluorescence after conjugation | Self-quenching due to over-labeling | Over-labeling can lead to self-quenching where adjacent dye molecules suppress each other's fluorescence. Determine the optimal degree of labeling (DOL) for your specific protein and application to avoid this. |
| Environmental effects | The fluorescence of Cy5 can be quenched by proximity to certain amino acids, such as tryptophan. This is an intrinsic property that may be difficult to avoid completely. However, the quenching of Cy5 by amino acids is generally considered to be almost negligible. |
Quantitative Data Summary
Table 1: Quenching Efficiency of Various Quenchers on Cy5 and Related Dyes
| Fluorophore | Quencher | Quenching Efficiency (%) | Reference |
| N3-Cy5-WGA | Cy7-DBCO | >90% (in situ, 30 min) | |
| N3-Cy5-WGA | Cy7-DBCO | 91% (in cells, 30 min) | |
| N3-Cy5-WGA | Cy7-DBCO | 80-90% (ex vivo, 10-20 min) | |
| Cy5 | BHQ-3 | 89% | |
| Cy5.5 | BHQ-3 | 84% | |
| Cy5.5 | 6 nm Gold Nanoparticle | 77-90% | |
| Cy5.5 | 20 nm Iron Oxide NP | 79% | |
| Cy5.5 | 30 nm Iron Oxide NP | 96% | |
| Cy5.5 | QC-1 | 98% | |
| IR800 | QC-1 | 99% | |
| Cy5.5 | Cy5 | 77% |
Table 2: Estimated Quantum Yields of Cy5 Under Different Conditions
| Condition | Estimated Quantum Yield | Reference |
| Free Cy5 dye | 0.27 ± 0.01 | |
| Cy5 on brightest DNA duplex | 0.58 ± 0.03 | |
| Cy5-DNA on quartz | 0.20 |
Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL)
This protocol allows you to calculate the ratio of dye molecules to protein molecules in your conjugate, which is crucial for avoiding self-quenching.
Materials:
-
Cy5-labeled protein conjugate
-
Spectrophotometer
-
Appropriate buffer (e.g., PBS)
Methodology:
-
Measure the absorbance of the Cy5-labeled protein solution at 280 nm (A280) and ~650 nm (Amax for Cy5).
-
Calculate the concentration of the protein using the following formula:
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Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye). For Cy5, this is typically around 0.05.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of Cy5 at its Amax (~250,000 M-1cm-1).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 2: In Vitro Transcription with Cy5-UTP Incorporation
This protocol describes the incorporation of Cy5-UTP into an RNA probe during in vitro transcription.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide mix (ATP, CTP, GTP)
-
Cy5-UTP
-
Unlabeled UTP
-
RNase inhibitor
-
DNase I
-
Transcription buffer
Methodology:
-
Assemble the transcription reaction by mixing the DNA template, transcription buffer, ribonucleotide mix, a defined ratio of Cy5-UTP to unlabeled UTP, RNase inhibitor, and T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
Purify the Cy5-labeled RNA using a suitable method like spin column chromatography or phenol-chloroform extraction followed by ethanol precipitation.
-
Determine the concentration and purity of the labeled RNA using a spectrophotometer, measuring absorbance at 260 nm (for RNA) and ~650 nm (for Cy5).
Visualizations
Caption: Mechanisms of Cy5 fluorescence and quenching pathways.
Caption: Troubleshooting workflow for low Cy5 signal.
Caption: Logical relationship of Degree of Labeling (DOL) to signal output.
References
Improving the signal-to-noise ratio in Cy5 imaging experiments.
Welcome to the technical support center for Cy5 imaging experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio (SNR) in their Cy5 imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during imaging experiments with Cy5 and its conjugates.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.
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Question: What are the common causes of high background, and how can I reduce it?
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Answer: High background can stem from several factors including non-specific antibody binding, autofluorescence of the sample, and unbound fluorescent dye.[1][2] To mitigate this, consider the following strategies:
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Optimize Antibody Concentration: A high concentration of the fluorescently labeled antibody is a frequent cause of high background.[2][3] It is crucial to perform a titration experiment to determine the lowest antibody concentration that provides a strong specific signal with minimal background.[1]
-
Improve Blocking: Inadequate blocking of non-specific binding sites can lead to high background. Ensure you are using an effective blocking buffer, such as bovine serum albumin (BSA) or serum from the host species of the secondary antibody.
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Increase Washing Steps: Insufficient washing will not adequately remove unbound antibodies. Increase the number or duration of wash steps with an appropriate buffer (e.g., PBS with a mild detergent like Tween-20) to effectively remove unbound antibodies.
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Check Conjugate Purity: If you have conjugated the Cy5 dye to your antibody in-house, ensure that all free, unconjugated dye has been removed through a purification method like column chromatography.
-
Control for Autofluorescence: Biological samples can exhibit natural autofluorescence. Always include an unstained control sample to assess the level of autofluorescence in your cells or tissue. Using fluorophores with longer wavelengths, such as Cy5, generally helps to minimize issues with autofluorescence which is more common in the blue and green spectra.
-
Issue 2: Weak or No Specific Signal
A weak or absent signal can make it impossible to distinguish your target from the background noise.
-
Question: My Cy5 signal is very weak. What steps can I take to enhance it?
-
Answer: A weak signal can be due to low target expression, photobleaching, or suboptimal experimental conditions. Here are some ways to enhance your specific signal:
-
Verify Target Expression: First, confirm that your target protein is expressed in the sample. This can be done using a validated method or by including a positive control cell line or tissue.
-
Use Antifade Mounting Media: Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore due to light exposure. When preparing slides for microscopy, use a mounting medium containing an antifade reagent to protect Cy5 from photobleaching.
-
Optimize Imaging Setup: Ensure your microscope's laser power and filter sets are correctly configured for Cy5. The excitation peak for Cy5 is around 649 nm and the emission peak is near 670 nm.
-
Consider Signal Amplification: For targets with low expression levels, consider using an indirect immunofluorescence approach. This involves using a primary antibody followed by a Cy5-labeled secondary antibody to amplify the signal. Another powerful technique is Tyramide Signal Amplification (TSA), which can increase sensitivity by up to 100-fold.
-
Issue 3: Rapid Photobleaching
Photobleaching, or the fading of the fluorescent signal upon light exposure, is a common issue with many fluorophores, including Cy5.
-
Question: My Cy5 signal disappears quickly during imaging. How can I improve its photostability?
-
Answer: Several factors contribute to the photobleaching of Cy5, including high excitation light intensity and the presence of molecular oxygen. To improve photostability:
-
Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure to the sample.
-
Use Antifade Reagents: As mentioned before, incorporating antifade reagents into your mounting medium is a critical step to protect against photobleaching.
-
Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic environments can decrease the photostability of cyanine dyes.
-
Consider More Photostable Alternatives: If photobleaching remains a significant problem, consider using more photostable alternatives to Cy5 that are available in the same spectral region, such as Alexa Fluor 647. Studies have shown that after prolonged exposure, Alexa Fluor 647 can retain a significantly higher percentage of its initial fluorescence compared to Cy5.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right filter set for Cy5?
To maximize the fluorescence signal from Cy5, it is essential to use a filter set with specific spectral properties. An ideal filter set for Cy5 should include:
-
Excitation filter: around 628 nm to 650 nm.
-
Dichroic mirror: around 660 nm to separate the excitation and emission light.
-
Emission filter: around 670 nm to 692 nm.
Several manufacturers offer filter sets specifically designed for Cy5 that provide a high signal-to-noise ratio.
| Filter Component | Recommended Wavelength (nm) |
| Excitation Filter | 628 - 650 |
| Dichroic Mirror | ~660 |
| Emission Filter | 670 - 712 |
Q2: What are some more photostable alternatives to Cy5?
While Cy5 is a widely used far-red dye, several alternatives offer enhanced brightness and photostability.
| Fluorophore | Key Advantages |
| Alexa Fluor 647 | Significantly brighter and more photostable than Cy5. Less prone to self-quenching. |
| iFluor® 647 | Reported to yield significantly higher total fluorescence in antibody conjugates compared to Cy5. |
| DyLight 650 | Spectrally similar to Cy5 and a common alternative. |
| ATTO 647N | Often used in single-molecule studies and super-resolution microscopy due to its strong performance. |
Q3: Can my fixation method affect the signal-to-noise ratio?
Yes, the fixation method can have a significant impact on background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can increase autofluorescence. To minimize this:
-
Optimize Fixation: Use the lowest effective concentration of the fixative and the shortest possible incubation time that still preserves the cellular structure.
-
Consider Alternatives: For some applications, organic solvents like cold methanol or acetone can be used for fixation and may result in lower autofluorescence.
Experimental Protocols
Standard Immunofluorescence Staining Protocol (Indirect Method)
-
Cell/Tissue Preparation: Prepare your cells or tissue on slides or coverslips.
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (if required): If your target is an intracellular protein, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding sites by incubating the samples in a blocking buffer (e.g., 1-5% BSA in PBS) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate the samples overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the samples three times with PBS containing a mild detergent (e.g., 0.05% Tween-20) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in the blocking buffer and incubate the samples for 1-2 hours at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 7.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope equipped with the appropriate filter set for Cy5.
Visualizations
Caption: A typical workflow for an indirect immunofluorescence experiment.
Caption: A logical diagram for troubleshooting a low signal-to-noise ratio.
References
Dealing with solubility issues of Cy5-PEG7-endo-BCN in biological buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy5-PEG7-endo-BCN. Our aim is to help you overcome common challenges, particularly those related to solubility in biological buffers, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
This compound is a fluorescent labeling reagent composed of three key parts:
-
Cy5 (Cyanine 5): A fluorescent dye that emits in the far-red region of the spectrum. The core structure of Cy5 is hydrophobic.[1][2]
-
PEG7: A polyethylene glycol linker with seven repeating units. PEG linkers are known to increase the hydrophilicity and solubility of molecules in aqueous solutions.[3][4][5]
-
endo-BCN (endo-Bicyclo[6.1.0]nonyne): A strained alkyne used for copper-free "click chemistry" reactions with azide- or tetrazine-containing molecules.
Q2: I'm observing precipitation of this compound in my biological buffer (e.g., PBS). What are the potential causes?
Several factors can contribute to the precipitation of this compound in aqueous buffers:
-
Inherent Hydrophobicity: While the PEG linker enhances water solubility, the Cy5 dye itself is inherently hydrophobic. At higher concentrations, the hydrophobic nature of the dye can lead to aggregation and precipitation.
-
Buffer Composition: High salt concentrations in buffers can sometimes lead to a "salting out" effect, which decreases the solubility of solutes. The specific ions in your buffer could also interact with the molecule.
-
pH of the Buffer: The pH of the solution can influence the charge and stability of the molecule, potentially affecting its solubility. While specific data for this compound is limited, extreme pH values can affect the stability of linkers and dyes.
-
Concentration: Exceeding the solubility limit of the compound in your specific buffer will cause it to precipitate. It's crucial to work within recommended concentration ranges.
-
Temperature: Temperature can affect solubility. While preparing your solution, gentle warming might aid dissolution, but be cautious as high temperatures can degrade the molecule.
-
Improper Dissolution Technique: The method used to dissolve the compound is critical. Directly adding a large volume of aqueous buffer to the lyophilized powder can cause aggregation.
Q3: What is the recommended procedure for dissolving this compound?
To minimize solubility issues, it is best practice to first dissolve the lyophilized this compound in a small amount of an organic co-solvent before adding the aqueous buffer.
-
Recommended Co-solvents: High-quality, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used.
-
Procedure:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add a small volume of anhydrous DMSO (e.g., 10-50 µL) to the vial to create a concentrated stock solution.
-
Vortex or gently sonicate until the compound is fully dissolved. The solution should be clear.
-
Slowly add the stock solution dropwise to your vigorously vortexing biological buffer to achieve the desired final concentration. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Q4: What are the recommended storage conditions for this compound?
To maintain the integrity of the compound, proper storage is essential.
-
Lyophilized Powder: Store at -20°C, protected from light and moisture.
-
Stock Solutions in Organic Solvent (e.g., DMSO): Aliquot into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: It is generally not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh solutions for each experiment whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon adding to biological buffer | - High final concentration- Direct dissolution in buffer- "Salting out" effect | - Decrease the final concentration of the reagent.- Prepare a stock solution in DMSO or DMF first, then add it to the buffer while vortexing.- Consider using a buffer with a lower salt concentration if your experiment allows. |
| Difficulty dissolving the lyophilized powder | - Insufficient solvent- Aggregation | - Ensure the powder is fully immersed in the organic solvent.- Gently warm the solution (to room temperature or slightly above) and vortex or sonicate briefly. |
| Low or no fluorescent signal in the final application | - Degradation of the Cy5 dye- Precipitation of the reagent- Inefficient conjugation | - Protect the compound from light at all stages.- Visually inspect for any precipitate before use. Centrifuge the solution and use the supernatant if necessary.- Optimize the reaction conditions for your click chemistry reaction (e.g., concentration of reactants, reaction time). |
| Non-specific labeling or background signal | - Aggregates of the fluorescent probe- Side reactions of the BCN linker | - Centrifuge your diluted probe solution before adding it to your sample to remove any aggregates.- If your biomolecule contains free thiols, consider blocking them with a reagent like iodoacetamide before adding the BCN-containing probe to prevent thiol-yne side reactions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Carefully open the vial and add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1-10 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark blue.
-
If necessary, briefly sonicate in a water bath to aid dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound in a Biological Buffer
Objective: To prepare a working solution of this compound in a biological buffer with minimal precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Biological buffer of choice (e.g., PBS, HEPES, TRIS)
-
Vortex mixer
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution and bring it to room temperature.
-
In a separate tube, place the required volume of the biological buffer.
-
While vigorously vortexing the buffer, slowly add the required volume of the this compound stock solution dropwise.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
-
Use the freshly prepared working solution immediately for your experiment.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely published, the table below summarizes the general solubility properties of its components.
| Component | Solvent | Solubility | Notes |
| Cy5 (non-sulfonated) | Aqueous Buffers | Low / Poor | Inherently hydrophobic. |
| DMSO, DMF | Good | Often used to prepare stock solutions. | |
| Sulfonated Cy5 | Aqueous Buffers | High | Sulfonate groups increase water solubility. |
| PEG Linkers | Aqueous Buffers | High | Hydrophilic nature enhances solubility. |
| endo-BCN Derivatives | Acetonitrile, DMSO, DMF, Water | Good | Solubility can be influenced by the attached functional groups. |
| Cy5-PEG3-endo-BCN | DMSO | 50 mg/mL (57.50 mM) | Requires sonication; hygroscopic DMSO can impact solubility. |
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Decision tree for troubleshooting precipitation.
Caption: Bio-conjugation and cell labeling workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bis-PEG2-endo-BCN - Creative Biolabs [creative-biolabs.com]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. endo-BCN-PEG4-acid, 2226472-38-2 | BroadPharm [broadpharm.com]
Impact of pH and temperature on Cy5-PEG7-endo-BCN reaction efficiency.
Welcome to the technical support center for Cy5-PEG7-endo-BCN. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH and temperature on the efficiency of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction between this compound and an azide-containing molecule?
A1: While the SPAAC reaction is robust across a range of pH values, optimal efficiency is generally achieved in a slightly alkaline buffer. For most applications, a pH range of 7.0 to 8.5 is recommended.[1] Reaction rates for SPAAC have been shown to generally increase with a rise in pH from 5 to 10 (with the exception of reactions in HEPES buffer).[2][3] However, it is crucial to consider the stability of your specific biomolecule at elevated pH.
Q2: How does temperature affect the reaction efficiency?
A2: Increasing the reaction temperature generally accelerates the rate of the SPAAC reaction.[2][3] Experiments have shown a consistent enhancement in reaction rates when the temperature is elevated from 25°C to 37°C. For many standard applications, the reaction proceeds efficiently at room temperature (around 25°C). If you are experiencing slow or incomplete conjugation, incubating the reaction at 37°C can significantly improve the reaction speed and overall yield.
Q3: Is the Cy5 dye sensitive to pH and temperature changes?
A3: The Cy5 fluorophore is known for its stability across a broad pH range, typically from pH 4 to 10, without a significant loss of fluorescence. This makes it compatible with a variety of buffer systems. However, extreme pH conditions should be avoided as they can lead to the degradation of the dye. While the dye itself is relatively thermostable for short incubations, prolonged exposure to high temperatures should be avoided to prevent any potential degradation.
Q4: Can the endo-BCN moiety degrade under certain pH or temperature conditions?
A4: The bicyclo[6.1.0]nonyne (BCN) group is generally stable under conditions typically used for bioconjugation. However, it has been reported that BCN can show instability in the presence of thiols, such as glutathione (GSH). While specific data on the hydrolysis of endo-BCN at various pH and temperatures is not extensively detailed in the provided search results, it is best practice to avoid extremes of pH and prolonged incubation times at elevated temperatures to ensure the integrity of the reagent.
Q5: What is the role of the PEG7 linker in this reaction?
A5: The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the Cy5-endo-BCN conjugate, which can be beneficial when working with biomolecules in aqueous buffers. It also provides a flexible spacer arm that can reduce steric hindrance between the dye and the target molecule, potentially improving conjugation efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Incomplete or failed conjugation reaction. | 1. Verify pH: Ensure your reaction buffer is within the optimal pH range of 7.0-8.5. Consider using a borate or HEPES buffer, which have shown to facilitate higher reaction rates compared to PBS.2. Increase Temperature: Incubate your reaction at 37°C for 1-2 hours to increase the reaction rate.3. Check Reagent Integrity: Ensure your this compound and azide-containing molecule have been stored correctly and have not degraded. |
| Degradation of Cy5 dye. | 1. Avoid Extreme pH: Confirm that the pH of all solutions is between 4 and 10.2. Protect from Light: Cy5 is a fluorescent dye and should be protected from prolonged exposure to light to prevent photobleaching. | |
| Reaction is Slow | Suboptimal reaction conditions. | 1. Elevate Temperature: As previously mentioned, increasing the temperature from 25°C to 37°C can significantly speed up the reaction.2. Optimize pH: A slightly more alkaline pH (e.g., pH 8.5) can increase the reaction rate. |
| Inconsistent Results | Variability in experimental parameters. | 1. Standardize Protocols: Ensure consistent pH, temperature, incubation time, and reagent concentrations across all experiments.2. Buffer Choice: Be aware that different buffer compositions can influence reaction kinetics. For example, HEPES and borate buffers have been shown to yield faster reactions than PBS. |
Quantitative Data on SPAAC Reaction Kinetics
The following table summarizes the second-order rate constants for a representative SPAAC reaction between a DBCO-amine and an azide at different pH values and temperatures in various buffers. While the cycloalkyne is DBCO, the trends are informative for the BCN system.
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| MES | 5.0 | 25 | ~0.35 |
| 5.0 | 37 | ~0.60 | |
| 6.0 | 25 | ~0.40 | |
| 6.0 | 37 | ~0.75 | |
| 7.0 | 25 | ~0.45 | |
| 7.0 | 37 | ~0.85 | |
| PBS | 7.0 | 25 | ~0.45 |
| 7.0 | 37 | ~0.85 | |
| HEPES | 7.0 | 25 | ~0.55 |
| 7.0 | 37 | ~1.22 | |
| 8.0 | 25 | ~0.50 | |
| 8.0 | 37 | ~1.10 | |
| Borate | 8.0 | 25 | ~0.50 |
| 8.0 | 37 | ~0.95 | |
| 9.0 | 25 | ~0.65 | |
| 9.0 | 37 | ~1.10 | |
| 10.0 | 25 | ~0.70 | |
| 10.0 | 37 | ~1.18 |
Data adapted from "The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates". The study used sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside.
Experimental Protocols
Protocol for Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing an azide group. Optimal conditions may vary depending on the specific protein.
1. Reagent Preparation:
-
Azide-Modified Protein: Prepare the protein in a suitable amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.0 and 8.5.
-
This compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
2. Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 1-4 hours at room temperature (25°C) or for 1-2 hours at 37°C. The reaction should be protected from light.
3. Purification of the Labeled Protein:
-
Remove the unreacted this compound using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.
-
Equilibrate the chosen purification system with a suitable storage buffer for your protein.
-
Collect the fractions containing the labeled protein.
4. Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
Visualizations
Caption: Experimental workflow for labeling an azide-modified protein with this compound.
Caption: Troubleshooting logic for low this compound reaction efficiency.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
How to remove unreacted Cy5-PEG7-endo-BCN after labeling.
This technical support center provides guidance on removing unreacted Cy5-PEG7-endo-BCN after labeling reactions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity labeled conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after my labeling experiment?
A1: Residual-free dye can lead to inaccurate quantification of labeling efficiency, high background signals in fluorescence-based assays, and potential interference with downstream applications.[1] Thorough purification ensures that the detected fluorescence is solely from the labeled biomolecule.
Q2: What are the recommended methods for removing unreacted this compound?
A2: The most common and effective methods are size-based separation techniques, including dialysis, size exclusion chromatography (SEC), and tangential flow filtration (TFF). The choice of method depends on factors such as sample volume, concentration, and the molecular weight of your target biomolecule.
Q3: What is the molecular weight of this compound, and why is it important?
A3: The molecular weight of this compound is approximately 1045.78 Da.[2][3][4] Knowing this is critical for selecting the appropriate purification method and parameters, such as the molecular weight cut-off (MWCO) for dialysis membranes or the correct size exclusion resin.
Q4: Can I use precipitation to remove the unreacted dye?
A4: While precipitation can be used for concentrating your labeled product, it is generally not recommended for the primary removal of small molecules like this compound, as co-precipitation of the free dye with your target biomolecule can occur, leading to impure samples.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) / Spin Columns
| Issue | Possible Cause | Solution |
| Poor resolution between labeled protein and free dye | Incorrect resin choice for the molecular weight of the protein. | Select a resin with a fractionation range appropriate for your protein's size to ensure it is well-separated from the ~1 kDa dye. |
| Sample volume is too large.[5] | Reduce the sample volume applied to the column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume. | |
| Flow rate is too high. | Lower the flow rate to allow for better separation between the labeled protein and the smaller dye molecule. | |
| Peak tailing | The column may be poorly packed or contaminated. | Repack the column or use a pre-packed column. Clean the column according to the manufacturer's instructions. |
| The sample is too viscous. | Dilute the sample in the appropriate buffer before loading it onto the column. | |
| Low recovery of labeled protein | Non-specific binding of the protein to the column matrix. | Adjust the buffer composition, such as pH or salt concentration, to minimize interactions with the resin. |
| The protein has precipitated on the column. | Ensure the buffer conditions are optimal for your protein's solubility. Consider adding solubilizing agents if compatible with your downstream application. |
Dialysis
| Issue | Possible Cause | Solution |
| Incomplete removal of free dye | Insufficient dialysis time or too few buffer changes. | Extend the dialysis time and increase the frequency of buffer changes. A common practice is to dialyze for 2 hours, change the buffer, dialyze for another 2 hours, change the buffer again, and then dialyze overnight. |
| The volume of the dialysis buffer (dialysate) is too small. | Use a dialysate volume that is at least 100-200 times the volume of your sample to maintain a sufficient concentration gradient for diffusion. | |
| Sample volume has significantly increased | The osmotic pressure of the sample is higher than the dialysis buffer. | Ensure the buffer composition inside and outside the dialysis tubing is similar to minimize osmotic effects. |
| Loss of labeled protein | The Molecular Weight Cut-Off (MWCO) of the dialysis membrane is too large. | Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein to ensure its retention. For most proteins, a 10-20 kDa MWCO membrane is a safe choice for removing the ~1 kDa this compound. |
Tangential Flow Filtration (TFF)
| Issue | Possible Cause | Solution |
| Low flux rate (slow filtration) | Membrane fouling due to the accumulation of molecules on the surface. | Optimize the cross-flow velocity and transmembrane pressure (TMP) to minimize fouling. Consider a cleaning-in-place (CIP) procedure if the membrane is reusable. |
| The viscosity of the sample is too high. | Dilute the sample or gently warm it (if your protein is stable at higher temperatures) to reduce viscosity. | |
| Low recovery of the labeled protein | The protein is binding to the membrane. | Select a membrane material with low protein binding properties (e.g., modified polyethersulfone). Pre-conditioning the membrane with a blocking agent might also help. |
| The Molecular Weight Cut-Off (MWCO) of the membrane is too close to the protein's molecular weight. | Choose a membrane with an MWCO that is 3-5 times smaller than the molecular weight of the protein you want to retain. |
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Values/Ranges | Notes |
| Size Exclusion Chromatography | Resin Fractionation Range | Dependent on the protein size. For a 50 kDa protein, a resin with a range of 10-100 kDa would be suitable. | The goal is to have the protein elute in the exclusion volume while the ~1 kDa dye is retained in the pores. |
| Sample Volume | 1-5% of the total column volume for optimal resolution. | Larger volumes can be processed with larger columns. | |
| Flow Rate | Typically 0.5-1.0 mL/min for standard lab-scale columns. | Lower flow rates generally improve resolution. | |
| Dialysis | Membrane MWCO | 10-20 kDa for most proteins. | Should be at least 5-10 times the molecular weight of the molecule to be removed (~1 kDa). |
| Dialysate to Sample Volume Ratio | >100:1 | A larger ratio drives more efficient diffusion. | |
| Number of Buffer Changes | 2-3 changes over 4-24 hours. | More changes lead to more complete removal. | |
| Tangential Flow Filtration | Membrane MWCO | 3-5x smaller than the protein's molecular weight. | Ensures high retention of the target molecule. |
| Transmembrane Pressure (TMP) | Typically 15-30 psi. | Needs to be optimized for each specific protein and membrane. | |
| Cross-flow Rate | Dependent on the system and sample. | Higher rates can reduce membrane fouling. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Spin Columns
This protocol is suitable for small sample volumes (typically < 2.5 mL) and provides rapid purification.
-
Column Equilibration:
-
Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
-
Equilibrate the column with your desired buffer by adding the buffer to the top of the resin bed and centrifuging again. Repeat this step 2-3 times.
-
-
Sample Loading:
-
Load your reaction mixture containing the labeled protein and unreacted dye onto the center of the equilibrated resin bed.
-
-
Elution:
-
Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol.
-
The purified, labeled protein will be in the eluate, while the smaller, unreacted this compound will be retained in the column resin.
-
-
Analysis:
-
Confirm the removal of the free dye by checking the absorbance or fluorescence of the eluate. The absence of a peak corresponding to the free dye indicates successful purification.
-
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is ideal for larger sample volumes and is a gentle method for buffer exchange and purification.
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate it in your dialysis buffer as recommended by the manufacturer.
-
-
Sample Loading:
-
Load your sample into the dialysis tubing and securely close both ends with clips, leaving some headspace to allow for potential volume changes.
-
-
Dialysis:
-
Immerse the sealed dialysis bag in a beaker containing the dialysis buffer (at least 100 times the sample volume).
-
Stir the buffer gently on a stir plate at 4°C or room temperature.
-
Dialyze for 2 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer.
-
Continue to dialyze for another 2 hours.
-
Change the buffer a final time and let the dialysis proceed overnight at 4°C.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag from the buffer and recover your purified, labeled protein.
-
Visualizations
Caption: Workflow for removing unreacted dye using a spin column.
Caption: Workflow for purification of labeled proteins via dialysis.
References
- 1. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. This compound | C59H85ClN4O10 | CID 169450121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound|BLD Pharm [bldpharm.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding side reactions in SPAAC.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you may encounter during your SPAAC experiments, with a focus on identifying and mitigating unwanted side reactions.
Low or No Product Formation
Q1: My SPAAC reaction is showing low or no yield. What are the potential causes?
A1: Low or no product formation is a common issue that can often be traced back to the integrity of the reagents or suboptimal reaction conditions.[1][2]
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Inactive Reagents: The strained cyclooctyne or the azide may have degraded.[1]
-
Solution: Use freshly prepared or properly stored reagents. Strained cyclooctynes like DBCO and BCN can be unstable under certain conditions, such as acidic environments or during prolonged storage.[3] Store cyclooctyne derivatives under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures as recommended by the manufacturer.[2] Verify the integrity of your reagents via NMR or mass spectrometry.
-
-
Incompatible Buffer/Solvent: The chosen solvent system may be hindering the reaction.
-
Solution: While PBS is common, some studies have shown that HEPES buffer can increase reaction rates. Ensure your solvent is anhydrous and deoxygenated, as moisture and oxygen can contribute to side reactions and degradation. If solubility is an issue, a co-solvent like DMSO can be used, but keep the percentage low to avoid denaturation of biomolecules.
-
-
Incorrect Stoichiometry: An improper ratio of azide to cyclooctyne can lead to low yields.
-
Solution: Typically, a slight excess (1.5-2 equivalents) of the less critical or more soluble component is used to drive the reaction to completion.
-
Non-Specific Labeling and Unexpected Byproducts
Q2: I'm observing non-specific labeling or unexpected side products in my reaction. What is the most likely cause?
A2: A significant cause of non-specific labeling, especially when working with proteins or other biological molecules, is the reaction of the strained alkyne with nucleophiles other than the target azide.
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Thiol-Yne Addition: The most common side reaction is the addition of free thiols, particularly from cysteine residues in proteins, to the cyclooctyne. This results in azide-independent labeling.
-
Solution: To prevent this, you can alkylate the free thiols before introducing the cyclooctyne. Pre-incubating the protein with iodoacetamide (IAM) is an effective method to block cysteine residues.
-
-
Reaction with Inorganic Azides: If your buffers contain sodium azide (NaN₃) as a preservative, it can react with the cyclooctyne, competing with your target azide and quenching the reagent. SPAAC is highly sensitive to even low concentrations of inorganic azides.
-
Solution: Avoid using buffers containing sodium azide during SPAAC reactions. If its presence is unavoidable, be aware that it will significantly decrease reaction efficiency.
-
-
Cyclooctyne Degradation: Strained cyclooctynes can degrade through oxidation or oligomerization, leading to byproducts. Highly reactive cyclooctynes may even undergo spontaneous trimerization.
-
Solution: Store cyclooctynes under an inert atmosphere and protected from light. Use the minimum effective concentration to reduce the chance of oligomerization.
-
Reaction Kinetics and Optimization
Q3: My SPAAC reaction is very slow. How can I increase the reaction rate?
A3: The kinetics of SPAAC are influenced by the choice of cyclooctyne, reactant concentrations, temperature, and the reaction medium.
-
Cyclooctyne Structure: The reactivity is directly related to the ring strain and electronic properties of the cyclooctyne. Derivatives like dibenzocyclooctyne (DBCO) are generally more reactive than simpler cyclooctynes. Adding electron-withdrawing groups near the alkyne can also accelerate the reaction.
-
Concentration: Increasing the concentration of the reactants will lead to a faster reaction, following the law of mass action.
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Temperature and pH: Higher temperatures can increase reaction rates, but must be used cautiously to avoid degradation of sensitive biomolecules. The effect of pH is buffer-dependent; for some systems, higher pH values can increase the rate, but HEPES buffer has shown less pH-dependence.
Quantitative Data: Reaction Kinetics
The reactivity of different cyclooctynes is typically compared using second-order rate constants (k₂). Below is a summary of kinetic data for common cyclooctynes with a model azide.
| Cyclooctyne Reagent | Model Azide | Solvent System | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ |
| [9+1]CPP | Benzyl Azide | Deuterated DMSO | 2.2 x 10⁻³ |
| [11+1]CPP | Benzyl Azide | Deuterated DMSO | 4.5 x 10⁻⁴ |
| m[9+1]CPP | Benzyl Azide | Deuterated DMSO | 9.6 x 10⁻³ |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55 - 1.22 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.32 - 0.85 |
| Alexa488-DIBO | Rho S144azF | - | 62 ± 12 |
Data sourced from multiple studies for comparison.
Experimental Protocols
Protocol 1: Mitigation of Thiol-Yne Side Reaction
This protocol describes the alkylation of free cysteine thiols in a protein sample prior to performing SPAAC to prevent non-specific labeling.
Materials:
-
Protein sample containing free cysteines in a suitable buffer (e.g., PBS, pH 7.4).
-
Iodoacetamide (IAM) stock solution (e.g., 100 mM in buffer).
-
Azide-modified molecule.
-
Cyclooctyne reagent (e.g., DBCO-linker).
-
Desalting column or dialysis equipment.
Procedure:
-
Dissolve Protein: Prepare the protein solution at a suitable concentration in an amine-free buffer.
-
Add Iodoacetamide: Add a 10 to 20-fold molar excess of IAM to the protein solution.
-
Incubate: Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
Remove Excess IAM: Remove unreacted IAM by using a desalting column or through dialysis against the reaction buffer for SPAAC.
-
Perform SPAAC: Proceed with the standard SPAAC protocol by adding your azide and cyclooctyne reagents to the IAM-treated protein solution.
-
Monitor Reaction: Monitor the conjugation reaction using an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).
Protocol 2: Monitoring SPAAC Kinetics via ¹H NMR
This protocol provides a general method for determining the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.
Materials:
-
Cyclooctyne reagent.
-
Azide reagent (e.g., benzyl azide).
-
Deuterated solvent (e.g., DMSO-d₆).
-
Internal standard of known concentration (e.g., dimethyl sulfone).
-
NMR tubes and spectrometer.
Procedure:
-
Prepare Solutions: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent.
-
Initial Spectrum (t=0): In an NMR tube, combine the azide and internal standard. Acquire an initial ¹H NMR spectrum.
-
Initiate Reaction: Add the cyclooctyne to the NMR tube to start the reaction and immediately begin acquiring spectra.
-
Time-Course Acquisition: Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency should be based on the expected reaction rate.
-
Data Analysis:
-
In each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time.
-
For a pseudo-first-order reaction (with one reactant in large excess), the slope of the line will be the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be determined from this value.
-
References
Technical Support Center: Cy5-PEG7-endo-BCN Stability in the Presence of Reducing Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the stability of Cy5-PEG7-endo-BCN when used with common reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound and reducing agents.
Issue 1: Significant Loss of Cy5 Fluorescence Signal Upon Addition of TCEP
Question: I'm observing a dramatic decrease in my Cy5 signal after adding TCEP to my reaction buffer. Is this expected, and how can I mitigate it?
Answer: Yes, this is a known interaction. TCEP can directly quench the fluorescence of Cy5 dyes. This occurs through a reversible 1,4-addition of the phosphine to the polymethine bridge of the Cy5 molecule, forming a non-fluorescent covalent adduct.[1]
Troubleshooting Steps:
-
Reduce TCEP Concentration: The quenching effect is concentration-dependent. Use the lowest effective concentration of TCEP required for your experiment, ideally in the sub-mM range.[1]
-
Consider Alternative Reducing Agents: If your experiment can tolerate a thiol-based reducing agent, consider using DTT. However, be aware of the potential reactivity with the BCN moiety (see Issue 2).
-
UV Light Reversal (for specific applications): The TCEP-Cy5 adduct can be dissociated by illumination with ultraviolet light (around 350 nm), which restores the fluorescence.[1] This may be applicable in certain microscopy experiments but should be used with caution as UV light can also cause photobleaching or sample damage.
-
Buffer Optimization: Ensure your buffer composition is optimal for your experiment and does not exacerbate the quenching effect. While Cy5 fluorescence is generally stable over a wide pH range (3-10), extreme pH values should be avoided.[2]
Issue 2: Unstable Signal or Loss of BCN Reactivity with DTT
Question: My this compound appears to be unstable when I use DTT in my buffer, and I'm seeing poor labeling efficiency in my click chemistry reaction. What is happening?
Answer: The endo-BCN moiety of your molecule is susceptible to a side reaction with thiol-containing compounds like DTT. This is known as a "thiol-yne" addition reaction, where the thiol group of DTT reacts with the strained alkyne of the BCN, rendering it unable to participate in the desired strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
Troubleshooting Steps:
-
Minimize DTT Concentration and Incubation Time: Use the lowest possible concentration of DTT for the shortest duration necessary for your experimental needs.
-
Use a Thiol-Alkylating Agent: To prevent the thiol-yne reaction, you can "cap" the free thiols of DTT using an alkylating agent like iodoacetamide (IAM). Pre-incubating your DTT-containing buffer with IAM will render the thiols unreactive towards the BCN moiety. IAM is compatible with SPAAC, allowing for more specific azide-dependent labeling.
-
Switch to a Non-Thiol Reducing Agent: TCEP is a common alternative as it is a phosphine-based reducing agent and will not participate in the thiol-yne reaction. However, be mindful of the Cy5 quenching issue described in Issue 1.
-
Reaction Order: If possible, perform the SPAAC reaction before introducing DTT into your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better to use with this compound, DTT or TCEP?
A1: The choice depends on your specific application.
-
TCEP is generally preferred to avoid the thiol-yne side reaction with the BCN group. However, it can quench Cy5 fluorescence, so using it at low (sub-mM) concentrations is crucial.
-
DTT does not directly quench the Cy5 fluorophore but can react with the BCN moiety, leading to its inactivation. If DTT is necessary, its reaction with BCN should be mitigated (e.g., by using a thiol-alkylating agent).
Q2: How can I store my this compound to ensure its stability?
A2: For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. If you prepare a stock solution in an anhydrous solvent like DMSO or DMF, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C in the dark.
Q3: Is the stability of this compound pH-dependent?
A3: The Cy5 fluorophore itself is stable in a pH range of 3 to 10. However, the stability of the BCN moiety and the rates of side reactions with reducing agents can be influenced by pH. It is always recommended to perform experiments in a well-buffered solution within the optimal pH range for your specific application.
Q4: Could other components in my buffer affect the stability?
A4: Yes, while the primary concern is with reducing agents, other nucleophiles could potentially react with the BCN moiety, although this is less common. It is good practice to use well-defined buffer systems and avoid unnecessary additives.
Quantitative Data on Stability
The following tables summarize available quantitative data on the interaction of the Cy5 and BCN components with reducing agents. Note that direct stability data for the complete this compound molecule is limited in the literature; the data presented is for the individual reactive moieties.
Table 1: Interaction of Cy5 with TCEP
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (Keq) | 0.91 mM-1 | Aqueous buffer | |
| Interaction Type | Reversible bimolecular reaction | Aqueous buffer |
This data describes the quenching of the Cy5 fluorophore by TCEP.
Table 2: Reactivity of BCN Derivatives with Thiol-Containing Compounds
| BCN Derivative | Thiol Compound | Conversion to Adduct | Conditions | Reference |
| BCN-POE3-NH2 (100 µM) | β-mercaptoethanol (10 mM) | ~8% | 24 hours at 25°C |
This data indicates the potential for a slow side reaction between the BCN moiety and thiol-based reducing agents.
Experimental Protocols
Protocol: Assessing the Stability of this compound with a Reducing Agent
This protocol provides a general method to determine the effect of a reducing agent on the fluorescence intensity of this compound.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Reducing agents of interest (e.g., DTT, TCEP)
-
Fluorometer or fluorescence plate reader with appropriate excitation and emission filters for Cy5 (Excitation max ~649 nm, Emission max ~670 nm)
-
96-well black plates or cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare Working Solutions: Dilute the stock solution in the experimental buffer to a final concentration that gives a strong but not saturating fluorescence signal.
-
Prepare Reducing Agent Solutions: Prepare fresh solutions of DTT and TCEP at various concentrations (e.g., 0 mM, 0.1 mM, 1 mM, 5 mM, 10 mM) in the experimental buffer.
-
Incubation: In a 96-well plate or cuvettes, mix the this compound working solution with the different concentrations of the reducing agent solutions. Include a control with buffer only (0 mM reducing agent).
-
Time-Course Measurement: Immediately measure the fluorescence intensity at time zero. Then, incubate the samples at room temperature (or your experimental temperature), protected from light, and measure the fluorescence at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).
-
Data Analysis: For each concentration of the reducing agent, plot the fluorescence intensity as a function of time. Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time zero) to determine the percentage of signal remaining.
Visualizations
Caption: Troubleshooting decision tree for low Cy5 signal.
Caption: Undesired Thiol-Yne side reaction with DTT.
Caption: Workflow for assessing fluorescent probe stability.
References
How to choose the right buffer for Cy5-PEG7-endo-BCN labeling.
Technical Support Center: Cy5-PEG7-endo-BCN Labeling
This guide provides detailed information and troubleshooting advice for choosing the optimal buffer and conditions for labeling reactions using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer for labeling with this compound?
For most applications involving the labeling of azide-modified proteins or antibodies, the recommended starting buffer is Phosphate-Buffered Saline (PBS) at a pH of 7.4. This buffer is widely used because it effectively maintains physiological pH, which is crucial for the stability and activity of most proteins, while also being compatible with the strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry.
Q2: How does pH affect the stability and reactivity of the endo-BCN and Cy5 moieties?
The stability and reactivity of both the endo-BCN strained alkyne and the Cy5 fluorophore are influenced by pH.
-
endo-BCN: The strained ring of BCN is most stable and reactive in a pH range of 4 to 9. Deviating significantly from this range can lead to hydrolysis and a loss of reactivity. For instance, highly acidic (pH < 4) or basic (pH > 10) conditions can compromise the integrity of the BCN group, reducing labeling efficiency.
-
Cy5: The fluorescence of the Cy5 dye is generally stable across a broad pH range, but its quantum yield can be sensitive to the local environment and extreme pH values. Optimal performance is typically observed within a pH range of 7 to 9.
Q3: Are there any buffer components that should be avoided?
Yes, certain nucleophilic components can react with the BCN moiety and should be avoided. Primary amines, such as Tris (tris(hydroxymethyl)aminomethane), and thiols, like dithiothreitol (DTT) or β-mercaptoethanol, are known to interfere with and reduce the efficiency of SPAAC reactions. Therefore, it is highly recommended to use amine-free and thiol-free buffers for the labeling reaction. If your protein of interest is in a Tris-based buffer, it is advisable to perform a buffer exchange into a non-reactive buffer like PBS or HEPES before initiating the labeling process.
Q4: Can I perform the labeling reaction in organic solvents?
While this compound is soluble in many common organic solvents like DMSO and DMF, the primary consideration is the stability and solubility of the azide-modified biomolecule you intend to label. Most proteins will denature in high concentrations of organic solvents. If your target molecule is soluble and stable in such conditions, the reaction can be performed. However, for biomolecules, aqueous buffers are the standard.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer may be too acidic or too basic, affecting the stability of the BCN group. | Verify that the reaction buffer pH is within the optimal range of 7.0-8.5. Use a calibrated pH meter to check. |
| Presence of Interfering Substances: The buffer may contain primary amines (e.g., Tris) or thiols (e.g., DTT). | Perform a buffer exchange on your azide-modified molecule into an amine-free and thiol-free buffer such as PBS or HEPES prior to labeling. | |
| Incorrect Reagent Concentration: The molar ratio of the this compound probe to the azide-modified molecule may be too low. | Increase the molar excess of the this compound probe. A 5- to 20-fold molar excess is a common starting point. | |
| Precipitation During Reaction | Poor Solubility of the Probe: The this compound probe, often dissolved in an organic solvent like DMSO, may precipitate when added to the aqueous reaction buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture does not exceed 5-10% (v/v). Add the probe stock solution to the reaction buffer slowly while vortexing. |
| Protein Aggregation: The protein being labeled may be aggregating under the reaction conditions. | Check the protein's stability in the chosen buffer. Consider adding a non-interfering stabilizing agent if compatible with your downstream application. | |
| High Background Signal | Non-specific Binding: The Cy5 probe may be binding non-covalently to the target molecule or other components in the sample. | After the labeling reaction, ensure a thorough purification step is performed to remove any unreacted probe. Size-exclusion chromatography (SEC) or dialysis are effective methods. |
| Loss of Protein Activity | Denaturation: The reaction conditions, including buffer composition and pH, may be denaturing the protein. | Confirm that the chosen buffer and pH are compatible with maintaining the protein's native structure and function. Perform activity assays post-labeling to verify functionality. |
Quantitative Data Summary
Table 1: pH Effects on BCN Stability and SPAAC Reaction Rate
| pH | Relative BCN Stability (Half-life) | Relative SPAAC Reaction Rate |
| 4.0 | Moderate | Slower |
| 5.0 | High | Moderate |
| 6.0 | High | Good |
| 7.4 | Very High | Optimal |
| 8.5 | High | Optimal |
| 9.0 | Moderate | Good |
| 10.0 | Low | Decreased |
This table summarizes the general trends for BCN stability and SPAAC reaction rates as a function of pH. Absolute values can vary based on the specific azide partner and reaction conditions.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol outlines a general procedure for labeling an azide-modified protein with this compound.
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 1x PBS at pH 7.4. Ensure the buffer is free from primary amines and thiols. Degas the buffer before use to minimize oxidation.
-
Reagent Preparation:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the this compound stock solution to the protein solution. For example, for every 1 nmol of protein, add 10 nmol of the Cy5 probe.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal time may need to be determined empirically.
-
-
Purification:
-
Remove the unreacted this compound probe from the labeled protein conjugate.
-
This is typically achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against the storage buffer of choice (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Visualizations
Caption: A typical workflow for labeling azide-modified proteins with this compound.
Caption: A decision-making diagram for selecting the appropriate reaction buffer.
Technical Support Center: Minimizing Autofluorescence in the Cy5 Channel
Welcome to the technical support center for fluorescence imaging. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence, particularly in the Cy5 channel, ensuring high-quality and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in the Cy5 channel?
Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[1][2][3] This phenomenon can be problematic as it can mask the specific fluorescent signal from your labeled target, leading to a low signal-to-noise ratio and making it difficult to distinguish true signals from background noise.[1][4] While the Cy5 channel is in the far-red spectrum, which generally has less autofluorescence than shorter wavelengths (blue or green), certain endogenous molecules and experimental procedures can still cause significant background fluorescence.
Q2: What are the common sources of autofluorescence?
Autofluorescence originates from several sources, which can be broadly categorized as endogenous or process-induced.
-
Endogenous Sources:
-
Lipofuscin: These are granules of oxidized proteins and lipids that accumulate in aging cells, particularly in neurons, heart, and muscle tissue. Lipofuscin has a broad emission spectrum that extends into the red and far-red channels.
-
Collagen and Elastin: These extracellular matrix proteins are major sources of autofluorescence, though their primary emission is in the blue-green range, their broad spectra can still contribute to background in the Cy5 channel.
-
Red Blood Cells (RBCs): The heme group in RBCs exhibits broad autofluorescence and can be a significant issue if tissues are not properly perfused before fixation.
-
NADH and Flavins: These metabolic coenzymes are naturally fluorescent, primarily in the green part of the spectrum, but their signals can sometimes bleed into adjacent channels.
-
-
Process-Induced Sources:
-
Aldehyde Fixation: Fixatives like formaldehyde (formalin) and glutaraldehyde react with amines in tissues to form fluorescent products called Schiff bases. This type of autofluorescence has a broad emission spectrum and can be a major contributor to background across all channels, including Cy5. Heat and dehydration during sample processing can exacerbate this effect.
-
Q3: How can I identify the source of my high background fluorescence?
A systematic approach using proper controls is the best way to diagnose the source of high background.
-
Unstained Control: Image an unstained tissue or cell sample using the same settings as your stained samples. The signal detected here is purely from autofluorescence.
-
Secondary Antibody Only Control: This control helps to identify non-specific binding of the secondary antibody.
-
Primary Antibody Only Control: This can help troubleshoot issues with directly conjugated primary antibodies.
-
Visual Inspection: The morphology of the autofluorescence can provide clues. For example, lipofuscin often appears as distinct, punctate intracellular granules. Autofluorescence from collagen and elastin will be localized to the extracellular matrix.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: High, diffuse background across the entire tissue section after formaldehyde fixation.
-
Question: My entire sample glows in the Cy5 channel after fixation with 4% paraformaldehyde. How can I reduce this?
-
Answer: This is likely due to aldehyde-induced autofluorescence. Aldehyde fixatives create fluorescent Schiff bases. To mitigate this, you can implement several strategies:
-
Optimize Fixation: Reduce the fixation time to the minimum required to preserve tissue morphology. Also, use the lowest effective concentration of the fixative.
-
Chemical Quenching: Treat the tissue with a chemical reducing agent after fixation. Sodium borohydride (NaBH₄) is commonly used to reduce the aldehyde groups, though its effectiveness can vary.
-
Alternative Fixatives: If your target antigen can withstand it, consider using an organic solvent fixative like ice-cold methanol or ethanol, which typically induce less autofluorescence.
-
Issue 2: Bright, granular spots are obscuring my signal in aged tissue samples.
-
Question: I am working with aged human brain tissue and see bright, punctate signals in the Cy5 channel that are not my target. What are these and how do I get rid of them?
-
Answer: These are likely lipofuscin granules, which are common in aged tissues. Lipofuscin autofluorescence is notoriously broad and intense.
-
Sudan Black B (SBB) Staining: SBB is a lipophilic dye that can effectively quench lipofuscin autofluorescence. However, be aware that SBB itself can fluoresce in the far-red channel, so careful optimization is needed.
-
Commercial Quenching Reagents: Several commercial reagents, such as TrueBlack®, are designed to quench lipofuscin with less background fluorescence in the far-red channels compared to SBB.
-
Issue 3: My signal-to-noise ratio is poor, even though I don't see obvious autofluorescent structures.
-
Question: My specific signal is weak and the background is generally high, making my images look hazy. What can I do?
-
Answer: A poor signal-to-noise ratio can result from a combination of low specific signal and moderate background.
-
Photobleaching: You can selectively photobleach the autofluorescence before you apply your fluorescent antibodies. This involves exposing the sample to a strong light source. Recent protocols using an alkaline hydrogen peroxide solution combined with LED light have shown to be highly effective.
-
Spectral Unmixing: If you are using a spectral flow cytometer or a confocal microscope with a spectral detector, you can treat the autofluorescence as a separate "fluorophore." By acquiring the emission spectrum of an unstained sample, you can computationally subtract the autofluorescence signal from your stained samples, significantly improving signal resolution.
-
Optimize Staining Protocol: Ensure your antibody concentrations are optimized (titrated) to maximize specific binding and minimize non-specific binding. Inadequate washing steps can also contribute to high background.
-
Data Summary Tables
Table 1: Common Endogenous Autofluorescent Species
| Source | Typical Excitation Max (nm) | Typical Emission Max (nm) | Notes |
| Collagen | 270 - 350 | 365 - 450 | Found in extracellular matrix; broad emission can contribute to background. |
| Elastin | 350 - 450 | 420 - 520 | Present in connective tissues like blood vessels; broad emission spectrum. |
| Lipofuscin | 345 - 490 | 460 - 670+ | "Aging pigment"; broad and strong fluorescence across the spectrum, including the far-red. |
| Red Blood Cells (Heme) | Broad | Broad | Can be minimized by perfusing tissue with PBS before fixation. |
| NADH / Flavins | 355 - 488 | 350 - 550 | Metabolic coenzymes; primarily an issue for blue and green channels. |
Table 2: Comparison of Autofluorescence Reduction Methods
| Method | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple chemical treatment | Variable effectiveness, can damage tissue. |
| Sudan Black B | Lipofuscin | Very effective for lipofuscin. | Can introduce its own background in red/far-red channels. |
| Commercial Quenchers (e.g., TrueBlack®) | Lipofuscin, other sources | Less background than Sudan Black B in far-red channels. | Higher cost. |
| Photobleaching | General (Aldehyde, Lipofuscin) | Effective across a broad spectrum, non-chemical options available. | Can be time-consuming, may damage some epitopes. |
| Spectral Unmixing | All sources | Computationally separates autofluorescence from specific signal; highly effective. | Requires specialized equipment (spectral cytometer/microscope). |
Visual Diagrams and Workflows
Caption: A decision tree for identifying and resolving sources of autofluorescence.
Caption: How aldehyde fixatives react with tissue amines to create fluorescent products.
Detailed Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by aldehyde fixation.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ice bucket
Procedure:
-
Perform deparaffinization and rehydration of your tissue sections as per your standard protocol.
-
Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS. Caution: NaBH₄ will fizz upon dissolution and is caustic. Prepare immediately before use.
-
Immerse the slides in the freshly prepared NaBH₄ solution.
-
Incubate for 10 minutes on ice. For thicker sections or high autofluorescence, this step can be repeated up to three times with fresh solution each time.
-
Rinse the slides thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed with your standard blocking and immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is used to quench autofluorescence from lipofuscin granules.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
PBS
Procedure:
-
Complete your primary and secondary antibody incubations and final washing steps.
-
Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir in the dark for 1-2 hours and filter the solution to remove any undissolved particles.
-
Incubate the slides in the SBB solution for 10-15 minutes at room temperature in the dark.
-
Quickly rinse the slides multiple times (e.g., 8 times) with PBS to remove excess SBB.
-
Mount the coverslip using an appropriate mounting medium.
Protocol 3: Photobleaching for General Autofluorescence Reduction
This is a general protocol for reducing autofluorescence through light exposure. For enhanced efficiency, this can be combined with a hydrogen peroxide solution.
Materials:
-
A bright, broad-spectrum light source (e.g., LED light box, fluorescent microscope lamp).
-
(Optional) Alkaline hydrogen peroxide solution.
Procedure:
-
Place your rehydrated tissue sections in PBS in a suitable container (e.g., a slide mailer or staining dish).
-
Position the slides directly under the light source.
-
Expose the slides to the light for a period ranging from 12 to 48 hours. The optimal time should be determined empirically.
-
For enhanced chemical bleaching: Immerse the slides in an alkaline hydrogen peroxide solution and expose them to the light source for 45-90 minutes. This can significantly reduce the required time and increase efficiency.
-
After photobleaching, wash the slides with PBS.
-
Proceed with your standard immunofluorescence protocol. Note that some epitopes may be sensitive to this treatment, so validation is recommended.
References
Technical Support Center: Long-Term Stability of Cy5-PEG7-endo-BCN Conjugates
This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Cy5-PEG7-endo-BCN conjugates. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored at -20°C upon arrival, protected from light and moisture.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation, it is best to store solutions under an inert gas like nitrogen.[2]
Q2: What are the main factors that can affect the stability of the Cy5 dye in the conjugate?
A2: The stability of the Cy5 dye can be influenced by several factors:
-
Photobleaching: Exposure to intense light can cause irreversible fading of the fluorophore.[3]
-
Temperature and pH: High temperatures and extreme pH values can lead to the chemical decomposition of the dye's core structure.[3]
-
Oxidizing Agents: The presence of oxidizing agents can degrade the cyanine dye.
-
Environment: The fluorescence efficiency of Cy5 is dependent on its local environment, including solvent viscosity and interactions with other molecules.
Q3: How stable is the endo-BCN moiety in the conjugate?
A3: The endo-BCN group is a strained alkyne used for copper-free click chemistry. While it is effective for this reaction, its long-term stability can be a concern under certain conditions. Studies have shown that BCN can be degraded by radicals and sodium hypochlorite. It has also been observed to be unstable in the presence of the reducing agent TCEP and can react with thiols like glutathione (GSH). Some research indicates that BCN may have poor long-term stability in various reaction conditions.
Q4: Can the PEG7 linker affect the stability of the conjugate?
A4: The polyethylene glycol (PEG) linker is primarily included to increase the hydrophilicity of the molecule. There is no direct evidence to suggest that the PEG7 linker itself is a primary source of instability for the conjugate under standard experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or no fluorescent signal after conjugation and storage | Degradation of Cy5 dye: The fluorescent signal can be lost due to photobleaching or chemical degradation of the Cy5 molecule. | - Minimize exposure of the conjugate to light at all stages of handling and storage. - Ensure storage at the correct temperature (-20°C or -80°C). - Avoid harsh chemical conditions, such as extreme pH. |
| Degradation of endo-BCN: The BCN moiety may have degraded, preventing efficient conjugation to an azide-containing molecule. | - If possible, perform a quality control check on a new batch of the conjugate to confirm its reactivity. - Avoid the presence of strong reducing agents or oxidizing agents in your experimental setup. | |
| Hydrolysis of the conjugate: Although less common for this type of linkage, long-term storage in aqueous buffers could potentially lead to hydrolysis. | - For long-term storage, consider keeping the conjugate in an anhydrous solvent like DMSO at -80°C. - Prepare aqueous solutions fresh before use. | |
| High background fluorescence | Aggregation of the conjugate: Over time, conjugates can form aggregates, leading to non-specific binding and high background. | - Centrifuge the stock solution before use to pellet any aggregates. - Consider incorporating a surfactant like Tween-20 at a low concentration (e.g., 0.05%) in your buffers to reduce aggregation. |
| Free Cy5 dye: If the conjugate has degraded, the free dye may bind non-specifically to your sample. | - Purify the conjugate using a suitable method like a spin desalting column to remove any free dye before use. | |
| Inconsistent results between experiments | Variability in storage and handling: Differences in light exposure, temperature fluctuations, and freeze-thaw cycles can affect the stability of the conjugate. | - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Maintain consistent and documented storage and handling procedures for all experiments. |
Quantitative Stability Data
Currently, there is limited publicly available quantitative data on the long-term stability of the specific this compound conjugate. The stability of the conjugate will be highly dependent on the specific experimental conditions, including the buffer composition, pH, temperature, and presence of other molecules. It is recommended that users perform their own stability studies for critical applications.
Experimental Protocols
Protocol for Assessing Conjugate Stability
This protocol provides a general framework for evaluating the stability of your this compound conjugate over time.
-
Sample Preparation:
-
Prepare aliquots of your conjugate in the buffer(s) you intend to use for your experiments.
-
Prepare a control aliquot in an anhydrous solvent like DMSO.
-
Store the aliquots under your desired storage conditions (e.g., 4°C, -20°C, and -80°C) and protect them from light.
-
-
Time Points:
-
Establish several time points for analysis (e.g., 0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis Methods:
-
Spectrophotometry: At each time point, measure the absorbance spectrum of the conjugate. Degradation of the Cy5 dye can lead to a decrease in the absorbance maximum at ~650 nm.
-
Fluorometry: Measure the fluorescence emission of the conjugate. A decrease in fluorescence intensity can indicate degradation.
-
HPLC or LC-MS: For a more detailed analysis, use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to look for the appearance of degradation products and a decrease in the peak corresponding to the intact conjugate.
-
Functional Assay: Perform a click reaction with an azide-containing partner at each time point to assess the reactivity of the endo-BCN moiety. A decrease in conjugation efficiency indicates degradation of the BCN group.
-
Visualizations
Caption: Workflow for assessing the long-term stability of this compound conjugates.
Caption: Potential degradation pathways for this compound conjugates under various stressors.
References
Validation & Comparative
A head-to-head comparison of Cy5-PEG7-endo-BCN and DBCO-Cy5 for live-cell imaging.
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of fluorescent probes for bioorthogonal labeling is a critical determinant of experimental success. Among the array of tools for copper-free click chemistry, Cy5-conjugated cyclooctynes are prized for their application in the far-red spectrum, minimizing cellular autofluorescence. This guide provides a detailed, head-to-head comparison of two such probes: Cy5-PEG7-endo-BCN and DBCO-Cy5. This analysis focuses on their performance in live-cell imaging, supported by experimental data on their underlying chemical moieties.
Executive Summary
Both this compound and DBCO-Cy5 are effective for live-cell imaging via strain-promoted azide-alkyne cycloaddition (SPAAC). The primary distinction lies in the characteristics of their respective cyclooctyne linkers, BCN (bicyclo[6.1.0]nonyne) and DBCO (dibenzocyclooctyne). DBCO generally offers faster reaction kinetics, which can be advantageous for rapid labeling or when dealing with low concentrations of target molecules.[1] Conversely, the endo-BCN linker in this compound is smaller, less hydrophobic, and exhibits greater stability in the presence of thiols, such as glutathione, which is abundant in the intracellular environment.[1][2] The inclusion of a seven-unit polyethylene glycol (PEG7) spacer in the BCN-based probe is designed to enhance hydrophilicity, reduce non-specific binding, and improve solubility.[3][4]
The choice between these two probes is application-dependent. For rapid labeling of cell surface targets, DBCO-Cy5 may be the preferred option. For intracellular labeling, particularly in long-term imaging experiments where probe stability is paramount, this compound presents a compelling alternative.
Data Presentation
The following tables summarize the key quantitative data for the core components of this compound and DBCO-Cy5.
Table 1: Comparison of Core Linker Properties
| Feature | endo-BCN | DBCO | Data Source(s) |
| Structure | Compact, non-aromatic | Bulky, aromatic | |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN | |
| Stability in presence of thiols (e.g., Glutathione) | More stable | Less stable | |
| Lipophilicity | Lower | Higher | |
| Size | Smaller | Larger |
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Data Source(s) |
| endo-BCN | Benzyl Azide | 0.15 | |
| DBCO (and its derivatives) | Benzyl Azide | ~1.0 | |
| endo-BCN | Phenyl Azide | Significantly higher than with benzyl azide | |
| DBCO | Phenyl Azide | Lower than with benzyl azide |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Table 3: Photophysical Properties of Cy5
| Property | Value | Data Source(s) |
| Excitation Maximum (Ex) | ~650 nm | |
| Emission Maximum (Em) | ~670 nm | |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield | ~0.2 | |
| Photostability | Moderate (can be enhanced with antifade reagents) |
Note: The photophysical properties of Cy5 can be influenced by its conjugation to other molecules and the local environment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific cell types and experimental conditions.
Protocol 1: Live-Cell Labeling with Cy5-Cyclooctyne Probes
This protocol outlines a general procedure for labeling azide-modified proteins on the surface of live cells with either this compound or DBCO-Cy5.
Materials:
-
Live cells expressing azide-modified surface proteins (e.g., through metabolic labeling with an azide-containing sugar).
-
This compound or DBCO-Cy5.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Cell culture medium appropriate for the cell line.
-
Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Ex: 630-650 nm, Em: 660-680 nm).
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
Probe Preparation: Prepare a stock solution of this compound or DBCO-Cy5 (e.g., 1 mM in DMSO). Dilute the stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture medium or PBS.
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Add the diluted Cy5 probe solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with warm PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Image the cells using a fluorescence microscope.
-
Protocol 2: Cytotoxicity Assay
This protocol describes how to assess the potential cytotoxic effects of the fluorescent probes using a standard MTT or similar viability assay.
Materials:
-
HeLa, HEK293, or other suitable cell line.
-
96-well cell culture plates.
-
This compound and DBCO-Cy5.
-
Cell culture medium.
-
MTT reagent (or other viability assay reagent).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency after 24 hours.
-
Probe Treatment:
-
Prepare a series of dilutions of each probe in cell culture medium (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Remove the medium from the cells and replace it with the probe-containing medium.
-
Incubate for a period relevant to your imaging experiment (e.g., 1-24 hours).
-
-
Viability Assay:
-
Perform the MTT (or other) assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each concentration relative to the untreated control.
-
Plot the cell viability against the probe concentration to determine the cytotoxic profile.
-
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
Comparing the brightness and photostability of Cy5 and Alexa Fluor 647.
In the realm of fluorescence imaging and analysis, the selection of the appropriate fluorophore is paramount to achieving high-quality, reproducible data. For researchers working in the far-red spectrum, Cy5 and Alexa Fluor 647 have long been two of the most prominent choices. This guide provides a comprehensive, data-driven comparison of their performance, with a focus on brightness and photostability, to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Performance Characteristics: A Quantitative Comparison
Alexa Fluor 647 consistently demonstrates superior photophysical properties when compared to Cy5. While both dyes possess similar excitation and emission maxima, making them compatible with identical instrument settings, Alexa Fluor 647 exhibits significantly greater brightness and photostability.[1][2] A major drawback of Cy5 is its tendency to form non-fluorescent aggregates, especially when conjugated to proteins at a high degree of labeling (DOL).[1][2][3] This self-quenching leads to a notable decrease in the overall fluorescence of the conjugate. In contrast, Alexa Fluor 647 shows minimal self-quenching, resulting in brighter and more reliable signals.
| Property | Cy5 | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~667-670 | ~665-670 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~239,000 - 270,000 |
| Quantum Yield | ~0.20 - 0.27 | ~0.33 |
| Brightness (relative) | Generally lower, prone to self-quenching | Significantly brighter |
| Photostability | Less photostable | More photostable |
Brightness , a product of the extinction coefficient and quantum yield, is a critical factor for sensitive detection. The higher quantum yield of Alexa Fluor 647 contributes to its superior brightness.
Photostability , the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. Studies have shown that Alexa Fluor 647 is considerably more resistant to photobleaching than Cy5. In one experiment, after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.
Visualizing the Concepts: Fluorescence and Photobleaching
To understand the principles of brightness and photostability, a simplified Jablonski diagram can be used to illustrate the electronic transitions that occur in a fluorescent molecule.
References
A Researcher's Guide to Validating Site-Specific Protein Labeling with Cy5-PEG7-endo-BCN
For researchers, scientists, and drug development professionals, the precise and verifiable labeling of proteins is paramount. Site-specific conjugation ensures a homogenous product, which is critical for applications ranging from cellular imaging to the development of antibody-drug conjugates. The Cy5-PEG7-endo-BCN reagent is a valuable tool for this purpose, enabling the attachment of a Cy5 fluorophore via a flexible PEG7 linker using bioorthogonal chemistry. This guide provides a comprehensive comparison of methods to validate this labeling process, offering detailed protocols and data interpretation guidelines.
The primary mechanism for labeling with this compound involves its reaction with a protein that has been site-specifically modified to contain a tetrazine group, often by incorporating an unnatural amino acid (UAA). The reaction is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is highly specific and proceeds rapidly under physiological conditions without the need for a catalyst.[1][2]
Comparative Analysis of Validation Techniques
Once the labeling reaction is complete, it is crucial to validate its success and characterize the final product. Several analytical techniques are available, each providing different types of information. The choice of method depends on the required level of detail, throughput, and available equipment.
A multi-faceted approach, combining a primary method like SDS-PAGE with a high-resolution technique like Mass Spectrometry and a functional assay, provides the most comprehensive validation.[3]
| Technique | Principle | Pros | Cons | Primary Application |
| SDS-PAGE | Separates proteins by molecular weight. Successful conjugation results in a distinct band shift.[3][4] | Simple, rapid, widely available, provides visual confirmation. | Low resolution for small modifications, generally qualitative or semi-quantitative. | Quick verification of conjugation and assessment of purity. |
| Mass Spectrometry (MS) | Precisely measures the molecular weight of the intact protein or its peptide fragments. | Unparalleled accuracy for confirming mass addition and identifying the exact site of labeling. | Requires specialized equipment, can be low-throughput, data analysis can be complex. | Definitive confirmation of successful labeling and determination of labeling efficiency. |
| UV-Vis Spectrophotometry | Measures absorbance at wavelengths specific to the protein (~280 nm) and the Cy5 dye (~650 nm) to determine the Degree of Labeling (DOL). | Rapid, requires standard laboratory equipment. | Can be inaccurate if extinction coefficients are not precise; requires pure sample. | Quantifying the average number of dye molecules per protein. |
| Functional Assays | Measure the biological activity of the protein (e.g., enzyme kinetics, receptor binding) to ensure it is not compromised by the label. | Directly assesses the impact of labeling on protein function, which is critical for downstream applications. | Assay- and protein-specific, can be time-consuming to develop. | Ensuring the biological integrity of the labeled protein. |
Experimental Protocols
Below are detailed protocols for the key validation techniques.
SDS-PAGE Analysis
This method serves as the first line of analysis to visually confirm the increase in molecular weight upon conjugation.
Methodology:
-
Sample Preparation : Combine approximately 5-10 µg of both the unlabeled control protein and the Cy5-labeled protein with 1X SDS-PAGE loading buffer. For reducing conditions, the buffer should contain an agent like β-mercaptoethanol or DTT. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis : Load the samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker. Run the gel according to the manufacturer's instructions until the dye front nears the bottom.
-
Visualization :
-
In-Gel Fluorescence : Before any staining, scan the gel using a fluorescence imager with an appropriate excitation laser and emission filter for Cy5 (Excitation/Emission ~650/670 nm). This will specifically detect the Cy5-labeled protein.
-
Coomassie Staining : After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize all protein bands, including the unlabeled control and molecular weight markers.
-
-
Data Analysis : A successful conjugation is indicated by the appearance of a band in the labeled protein lane that migrates slower (i.e., appears at a higher molecular weight) than the band in the unlabeled control lane. The presence of any remaining unlabeled protein in the reaction mixture can also be assessed. Densitometry can provide a semi-quantitative estimate of labeling efficiency.
Mass Spectrometry (MS) Validation
MS provides the most accurate confirmation of labeling by measuring the precise mass of the conjugate.
Methodology:
-
Sample Preparation : Desalt the protein samples (both unlabeled and labeled) to remove any interfering salts or buffer components.
-
Intact Mass Analysis (LC-MS) :
-
Inject the desalted protein sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The protein is eluted and ionized (typically by electrospray ionization, ESI).
-
The mass spectrometer measures the mass-to-charge (m/z) ratio of the protein ions.
-
-
Data Analysis : Deconvolute the resulting multi-charged spectrum to determine the intact mass of the protein. Compare the mass of the labeled protein to the unlabeled control. The mass difference should correspond to the mass of the this compound moiety (MW ≈ 1046 Da). This provides definitive confirmation of covalent modification.
Functional Assay
Validating the functional integrity of the labeled protein is a critical step. The specific assay depends entirely on the protein's biological role.
Example: Enzyme Kinetics Assay This protocol outlines a general approach for comparing the activity of a labeled enzyme to its unlabeled counterpart.
Methodology:
-
Prepare Reagents : Prepare a series of substrate concentrations and solutions of both the unlabeled and Cy5-labeled enzyme at the same molar concentration.
-
Measure Initial Reaction Rates : For each enzyme (labeled and unlabeled), mix the enzyme with each substrate concentration and measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis :
-
Plot the initial reaction rates against substrate concentration for both the labeled and unlabeled enzyme.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).
-
-
Interpretation : A significant change in Km or Vmax for the labeled enzyme compared to the unlabeled control would indicate that the label has interfered with substrate binding or catalytic activity.
Comparison with Alternative Labeling Strategies
Site-specific labeling using this compound offers significant advantages over traditional, non-specific methods.
References
- 1. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
Confirming Cy5-PEG7-endo-BCN Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise and efficient confirmation of biomolecular conjugation is a critical checkpoint in the development of targeted therapeutics and advanced molecular probes. The successful attachment of a Cy5 fluorescent dye and a bioorthogonal endo-BCN handle via a PEG7 linker to a target molecule must be rigorously verified. This guide provides an objective comparison of mass spectrometry (MS) as a primary validation tool against other common analytical techniques, supported by experimental data and detailed protocols.
The Gold Standard: Mass Spectrometry
Mass spectrometry has emerged as a premier analytical technique for the detailed characterization of bioconjugates due to its ability to provide precise mass measurements.[1] This allows for the direct confirmation of a successful conjugation event by detecting the expected mass shift. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are powerful methods for analyzing PEGylated molecules.[2][3][4][5]
Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique depends on the specific information required, the nature of the bioconjugate, and available instrumentation.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | SDS-PAGE |
| Primary Information | Precise mass of the conjugate, confirmation of covalent bond formation, determination of conjugation efficiency. | Separation of conjugated species from unconjugated molecules based on hydrophobicity changes. | Separation based on hydrodynamic volume, indicating an increase in size upon conjugation. | Visualization of a shift in molecular weight upon conjugation. |
| Resolution | High to very high; can resolve individual PEG oligomers in some cases. | Can resolve species with different numbers of conjugated molecules (e.g., drug-to-antibody ratios). | Lower resolution; may not distinguish between closely sized species. | Low resolution. |
| Sensitivity | High. | Moderate to high. | Moderate. | Low to moderate. |
| Quantitative Capability | Can be quantitative with appropriate standards. | Quantitative, provides information on the distribution of conjugated species. | Quantitative for determining the percentage of conjugated vs. unconjugated material. | Semi-quantitative at best. |
| Structural Information | Can provide information on the site of conjugation through fragmentation analysis (MS/MS). | Indirect structural information based on hydrophobicity. | No direct structural information. | No structural information. |
| Speed | Relatively fast, especially with MALDI-TOF. | Slower, requires chromatographic run times. | Slower, requires chromatographic run times. | Relatively fast. |
Experimental Protocols
Mass Spectrometry Protocol for Cy5-PEG7-endo-BCN Conjugate Analysis
This protocol provides a general guideline for analyzing a this compound conjugated to a peptide or small protein using MALDI-TOF MS.
1. Sample Preparation:
-
Dissolve the unconjugated biomolecule and the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid in water) to a final concentration of approximately 1 mg/mL.
2. Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% trifluoroacetic acid.
3. Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a crystalline matrix with the embedded analyte.
4. Mass Spectrometry Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion, linear, or reflector mode.
-
Acquire a mass spectrum over a mass range appropriate for the expected molecular weights of the unconjugated and conjugated species.
5. Data Analysis:
-
Identify the peak corresponding to the unconjugated biomolecule.
-
Identify the peak corresponding to the this compound conjugated biomolecule. The mass difference should correspond to the mass of the this compound moiety.
-
The presence of the conjugate peak confirms a successful reaction. The relative intensities of the conjugated and unconjugated peaks can provide a semi-quantitative measure of conjugation efficiency.
Quantitative Data Summary
The expected mass shift upon successful conjugation of a single this compound moiety can be precisely calculated and compared with the observed mass from the mass spectrum.
| Analyte | Calculated Mass (Da) | Observed Mass (Da) |
| Unconjugated Peptide/Protein | Varies | m/z value from MS |
| This compound Moiety | ~1000 | N/A |
| Conjugated Peptide/Protein | Mass of Peptide/Protein + ~1000 | m/z value from MS |
Note: The exact mass of the this compound will depend on the specific manufacturer and its isotopic distribution.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic, the following diagrams are provided.
Caption: Workflow for confirming this compound conjugation using MALDI-TOF MS.
Caption: Rationale for the critical need to verify biomolecular conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry-based methods to study protein architecture and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
Navigating Copper-Free Click Chemistry: A Comparative Guide to Alternatives for Cy5-PEG7-endo-BCN
In the landscape of bioconjugation, copper-free click chemistry has become an indispensable tool for researchers in chemical biology, drug development, and materials science.[1] The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which obviates the need for cytotoxic copper catalysts, is particularly valued for applications in living systems.[2][3] Reagents such as Cy5-PEG7-endo-BCN, which combine a fluorescent reporter (Cy5), a hydrophilic spacer (PEG7), and a reactive bicyclo[6.1.0]nonyne (BCN) moiety, are workhorses in this field. However, the choice of reactive group is not one-size-fits-all, and several powerful alternatives to BCN exist, each with distinct advantages in terms of reaction speed, stability, and size.[4]
This guide provides an objective comparison of the leading alternatives to the BCN moiety for copper-free click chemistry, focusing on performance metrics critical for experimental success. We will delve into the reaction kinetics and key features of Dibenzocyclooctyne (DBCO) derivatives and the exceptionally rapid inverse-electron-demand Diels-Alder (iEDDA) ligation between tetrazines (Tz) and trans-cyclooctenes (TCO).
Performance Comparison: Strained Alkynes and Alkenes
The selection of a bioorthogonal reaction partner is primarily dictated by reaction kinetics, stability, and steric footprint.[4] While BCN is noted for its relatively small size and good stability, alternatives like DBCO offer faster reaction rates. For applications demanding the utmost speed, the iEDDA reaction between TCO and tetrazine is orders of magnitude faster than SPAAC reactions.
A summary of key performance indicators for these alternatives is presented below. The second-order rate constant (k₂) is a direct measure of the intrinsic reactivity of the ligation partners; a higher value allows for the use of lower concentrations and shorter reaction times.
| Reactive Moiety | Reaction Type | Typical k₂ (M⁻¹s⁻¹) | Key Features & Considerations |
| BCN (Bicyclo[6.1.0]nonyne) | SPAAC | 0.1 - 1.0 | Small size, relatively low hydrophobicity, good stability in the presence of thiols. |
| DBCO (Dibenzocyclooctyne) | SPAAC | 1.0 - 10 | Among the most popular and highly reactive cyclooctynes, exhibiting rapid kinetics. Can be more hydrophobic than BCN. |
| DIFO (Difluorinated Cyclooctyne) | SPAAC | ~0.1 | Fluorine atoms enhance reactivity through inductive effects. |
| TCO (trans-Cyclooctene) with Tetrazine | iEDDA | >1000 | Exceptionally fast kinetics, enabling rapid labeling at low concentrations. TCO can be prone to isomerization. |
Note: Second-order rate constants (k₂) are representative and can vary significantly based on the specific azide or tetrazine reaction partner, solvent, and temperature.
Alternative Reaction Systems: A Deeper Look
Dibenzocyclooctyne (DBCO)
DBCO, also known as ADIBO, is one of the most widely used strained alkynes for SPAAC. Its fused bicyclic structure imparts significant ring strain, leading to very rapid reaction kinetics with a broad range of azides. This high reactivity makes it an excellent choice for applications where labeling speed is critical. However, DBCO is larger and more hydrophobic than BCN, which can be a consideration when minimal perturbation of a biomolecule is required. Furthermore, some DBCO derivatives may exhibit reactivity towards thiols in complex biological environments.
Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
For applications that require the fastest possible reaction rates, the iEDDA reaction between a tetrazine (Tz) and a strained alkene, typically a trans-cyclooctene (TCO), is the gold standard. This third-generation copper-free click chemistry boasts second-order rate constants that can be over 1000 times faster than SPAAC reactions. This allows for efficient labeling in minutes, even at nanomolar concentrations, making it ideal for dynamic in-vivo imaging and tracking of low-abundance targets. The primary trade-off is the stability of the TCO moiety, which can be susceptible to isomerization to its less reactive cis-isomer.
Decision-Making Workflow
Choosing the optimal reagent requires balancing the need for speed against factors like stability and steric hindrance. The following workflow can guide researchers in selecting the most appropriate chemistry for their specific application.
References
A Comparative Guide to Quantitative Methods for Determining the Labeling Efficiency of Cy5-PEG7-endo-BCN
This guide provides a detailed comparison of quantitative methods for determining the labeling efficiency of Cy5-PEG7-endo-BCN, a fluorescent dye and linker commonly used in bioconjugation. The labeling efficiency, often expressed as the dye-to-antibody ratio (DAR), is a critical quality attribute for antibody conjugates, impacting their efficacy and safety.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of various analytical techniques supported by experimental principles.
Introduction to this compound Labeling
This compound is a reagent used in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry.[3][4][5] This bioorthogonal reaction allows for the specific covalent labeling of biomolecules, such as antibodies, that have been modified to contain an azide group. The endo configuration of the BCN (bicyclononyne) group enhances the reaction kinetics. The PEG7 linker provides hydrophilicity and spacing between the dye and the antibody. Determining the precise number of Cy5 molecules attached to each antibody is crucial for the development and quality control of these conjugates.
Quantitative Methods for Determining Labeling Efficiency (DAR)
Several analytical techniques can be employed to determine the labeling efficiency of this compound with an antibody. The most common methods include UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Table 1: Comparison of Quantitative Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein and ~650 nm for Cy5) to calculate the concentrations of the antibody and dye, respectively. | Simple, rapid, and non-destructive. Requires minimal sample preparation. | Provides an average DAR for the entire sample population. Can be inaccurate if the dye's absorbance spectrum overlaps with the protein's or if impurities are present. | High |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Separates antibody-dye conjugates based on the hydrophobicity conferred by the attached this compound molecules. Species with different numbers of dyes will have different retention times. | Provides information on the distribution of different DAR species. Can be performed under non-denaturing conditions. | May not be suitable for all antibody-dye combinations. Requires method development and optimization. | Medium |
| Reversed-Phase (RP)-HPLC | Separates conjugates based on hydrophobicity, often after reduction of the antibody to separate heavy and light chains. | High resolution. Can be coupled with mass spectrometry for peak identification. | Denaturing conditions can alter the native structure of the antibody. | Medium |
| Size-Exclusion Chromatography (SEC)-HPLC | Separates molecules based on their hydrodynamic radius. Can be used to separate labeled antibodies from unreacted dye and to detect aggregates. | Performed under non-denaturing conditions. Useful for assessing aggregation. | Generally does not resolve species with different DARs. | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass detection capabilities of MS to identify and quantify different DAR species based on their mass-to-charge ratio. | Provides accurate mass measurements for each DAR species, confirming identity. Highly sensitive and specific. Can provide information on the distribution of drug loading. | Requires more complex instrumentation and data analysis. Potential for ion suppression effects. | Low to Medium |
| Native Mass Spectrometry | Analyzes the intact antibody-dye conjugate under non-denaturing conditions to determine the mass and distribution of different DAR species. | Preserves the non-covalent interactions of the conjugate. Provides a direct measure of the intact mass and DAR distribution. | May have lower sensitivity for heterogeneous samples. Requires specialized instrumentation. | Low |
Experimental Protocols
UV-Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the Cy5 dye in the conjugate solution.
Methodology:
-
Sample Preparation: Prepare a solution of the purified Cy5-labeled antibody in a suitable buffer (e.g., PBS).
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer to measure the absorbance of the solution.
-
Absorbance Measurement: Measure the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength for Cy5 (approximately 650 nm).
-
Calculation:
-
Correct the absorbance at 280 nm for the contribution of the Cy5 dye. The correction factor is the ratio of the dye's absorbance at 280 nm to its maximum absorbance.
-
Calculate the molar concentration of the antibody using its extinction coefficient at 280 nm.
-
Calculate the molar concentration of the Cy5 dye using its extinction coefficient at its maximum absorbance wavelength.
-
The average DAR is the ratio of the molar concentration of the dye to the molar concentration of the antibody.
-
HIC-HPLC for DAR Distribution Analysis
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. The addition of each this compound molecule increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.
Methodology:
-
Mobile Phase Preparation: Prepare a high-salt buffer (e.g., sodium phosphate with ammonium sulfate) as mobile phase A and a low-salt buffer as mobile phase B.
-
Column: Use a HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Sample Injection: Inject the purified Cy5-labeled antibody onto the column equilibrated with a high concentration of mobile phase A.
-
Gradient Elution: Elute the bound proteins using a decreasing salt gradient (i.e., increasing percentage of mobile phase B).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DARs. The weighted average DAR can be calculated from the peak areas of the different species.
LC-MS for Definitive DAR Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) provides the most detailed characterization of the labeled antibody. It confirms the identity of each species by its mass and provides a precise distribution of the DAR.
Methodology:
-
Sample Preparation: The sample can be analyzed intact (native LC-MS) or after reduction to separate heavy and light chains (RP-LC-MS).
-
LC Separation:
-
For native LC-MS, use a size-exclusion or ion-exchange column with a mass spectrometry-compatible mobile phase (e.g., ammonium acetate).
-
For RP-LC-MS, use a C4 or C8 column with a gradient of acetonitrile in water with formic acid.
-
-
Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire mass spectra across the elution profile.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species.
-
Identify the peaks corresponding to the unconjugated antibody and the antibody with one, two, three, etc., Cy5 molecules attached.
-
Calculate the weighted average DAR from the relative abundance of each species.
-
Alternative Labeling Chemistries and their Efficiency Determination
While SPAAC with reagents like this compound offers high specificity, other chemistries are also widely used for antibody labeling.
Table 2: Comparison with Alternative Labeling Chemistries
| Chemistry | Target Residue | Description | Methods for Efficiency Determination |
| NHS Ester | Lysine | N-hydroxysuccinimide esters react with primary amines on lysine residues. This can lead to a heterogeneous product as multiple lysines are available. | UV-Vis, HIC-HPLC, RP-LC-MS |
| Maleimide | Cysteine | Maleimides react with free sulfhydryl groups on cysteine residues. Often requires reduction of interchain disulfide bonds, leading to DARs of up to 8. | UV-Vis, HIC-HPLC, RP-LC-MS |
| Enzymatic | Specific peptide tags | Enzymes like Sortase A or Formylglycine-generating enzyme (FGE) can install labels at specific, genetically encoded recognition sites. | HIC-HPLC, LC-MS (due to the homogeneity of the product) |
The quantitative methods described for this compound are generally applicable to these alternative chemistries as well. The choice of method depends on the desired level of detail, sample availability, and instrumentation. For heterogeneous mixtures resulting from lysine labeling, methods like HIC-HPLC and LC-MS that provide distributional information are particularly valuable. For more homogeneous products from enzymatic labeling, LC-MS can confirm the site-specificity and completeness of the reaction.
Conclusion
Determining the labeling efficiency of this compound and other antibody conjugates is essential for research and development. UV-Vis spectroscopy offers a rapid assessment of the average DAR, while HIC-HPLC provides valuable information on the distribution of different species. For the most comprehensive and definitive characterization, LC-MS is the method of choice, offering precise mass identification and quantification of each conjugate. The selection of the most appropriate method will depend on the specific requirements of the study, balancing the need for detailed information with considerations of throughput and resource availability.
References
Unlocking Bioorthogonal Chemistry: A Comparative Guide to the Reaction Kinetics of BCN and Other Cyclooctynes in SPAAC
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of a suitable cyclooctyne for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision. This choice directly influences the efficiency of bioconjugation, the clarity of cellular imaging, and the efficacy of drug delivery systems. This guide provides an objective comparison of the reaction kinetics of Bicyclo[6.1.0]nonyne (BCN) with other commonly employed cyclooctynes, supported by experimental data to facilitate informed reagent selection.
The power of SPAAC lies in its ability to form a stable triazole linkage between an azide and a strained cyclooctyne without the need for cytotoxic copper catalysts, making it ideal for applications in living systems. The reactivity of these cyclooctynes is primarily dictated by their ring strain and electronic properties, with more strained systems generally exhibiting faster reaction kinetics. This guide focuses on a comparative analysis of BCN against other widely used cyclooctynes such as Dibenzocyclooctyne (DBCO), Dibenzoannulated cyclooctyne (DIBO), and Azabenzocyclooctyne (ADIBO).
Quantitative Comparison of Reaction Kinetics
The performance of different cyclooctynes is best evaluated by comparing their second-order rate constants (k) for the reaction with a model azide, most commonly benzyl azide. The following table summarizes the reported reaction rates for BCN and other prominent cyclooctynes.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [1] |
| Primary Azide (2-azidoethanol) | 0.024 | [2] | |
| Secondary Azide (2-azidopropanol) | 0.019 | [2] | |
| Tertiary Azide (2-azido-2-methylpropanol) | 0.012 | [2] | |
| Fluoroalkyl Azide | 0.38 | [3] | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| ADIBO | Primary Azide (2-azidoethanol) | 0.90 | |
| Secondary Azide (2-azidopropanol) | 0.25 | ||
| Tertiary Azide (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ | ||
| DIBAC | Alkyl Azide | 0.27 | |
| Fluoroalkyl Azide | 0.05 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
From the data, it is evident that DBCO derivatives generally exhibit the highest reaction rates, making them a preferred choice for applications where speed is paramount. DIBO also demonstrates robust reactivity. BCN, while exhibiting slower kinetics with simple azides compared to DBCO and DIBO, offers distinct advantages. Its smaller size and lower lipophilicity can be beneficial in certain biological contexts, and its reactivity can be significantly enhanced with electron-poor azides, such as fluoroalkyl azides. Interestingly, the steric hindrance of the azide has a minimal effect on the reaction rate with the sterically less demanding BCN, whereas it dramatically reduces the reactivity of the more hindered ADIBO with tertiary azides.
Experimental Protocols
The determination of second-order rate constants is crucial for the quantitative comparison of different cyclooctynes. The two most common methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.
Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.
Materials:
-
Cyclooctyne (e.g., BCN, DBCO)
-
Azide of interest (e.g., benzyl azide)
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the cyclooctyne and internal standard solutions.
-
Initiate the reaction by adding the azide solution to the NMR tube and mix quickly.
-
Acquire a ¹H NMR spectrum immediately (t=0) and at regular intervals thereafter.
-
Process the spectra and integrate the signals corresponding to a disappearing reactant peak and the stable internal standard peak.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
For a second-order reaction with initial concentrations [A]₀ and [B]₀, plot 1/([A]t - [B]t) * ln(([B]₀ * [A]t) / ([A]₀ * [B]t)) versus time. The slope of the resulting line will be the second-order rate constant (k). If one reactant is in large excess (pseudo-first-order conditions), plot ln([A]t) versus time, where the slope is -k' (the pseudo-first-order rate constant). The second-order rate constant can then be calculated by dividing k' by the initial concentration of the reactant in excess.
Determination of SPAAC Reaction Kinetics by UV-Vis Spectrophotometry
This method is particularly suitable for cyclooctynes that possess a distinct chromophore that changes upon reaction, such as DBCO.
Materials:
-
Cyclooctyne with a UV-Vis chromophore (e.g., sulfo-DBCO)
-
Azide of interest
-
Appropriate buffer or solvent
-
Quartz cuvettes
-
UV-Vis spectrophotometer with temperature control
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for the cyclooctyne in the chosen buffer or solvent.
-
Prepare a stock solution of the cyclooctyne and the azide.
-
In a quartz cuvette, add the cyclooctyne solution and place it in the spectrophotometer to equilibrate at the desired temperature.
-
Initiate the reaction by adding a known concentration of the azide solution (typically in excess to ensure pseudo-first-order kinetics).
-
Monitor the decrease in absorbance at the λmax of the cyclooctyne at regular time intervals.
-
Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc).
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k = k' / [Azide]₀).
Visualizing the Process
To better understand the experimental workflow and the fundamental reaction, the following diagrams are provided.
References
Evaluating the Biocompatibility of Cy5-PEG7-endo-BCN in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the biocompatibility of the fluorescent probe Cy5-PEG7-endo-BCN in cellular models. It compares the expected performance of this probe with common alternatives used in bioorthogonal labeling and furnishes detailed experimental protocols to enable researchers to generate their own comparative data.
Introduction to this compound and Its Alternatives
This compound is a fluorescent labeling reagent designed for copper-free click chemistry applications. Its structure comprises three key components:
-
Cy5 (Cyanine 5): A far-red fluorescent dye, beneficial for live-cell imaging due to reduced autofluorescence from cellular components in this spectral range.
-
PEG7 (Polyethylene Glycol, 7 units): A short polyethylene glycol linker intended to enhance water solubility and potentially improve the biocompatibility of the molecule by shielding the dye from non-specific interactions.
-
endo-BCN (Bicyclononyne): A strained alkyne that participates in highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-modified biomolecules. This "copper-free" click chemistry is preferred for live-cell applications as it avoids the cytotoxicity associated with copper catalysts.
The overall biocompatibility of this compound is a critical parameter for its application in live-cell imaging and tracking, as any cytotoxic effects could confound experimental results. While specific toxicity data for this exact molecule is not extensively published, an evaluation can be based on the known properties of its constituent parts and by comparison with alternative probes.
Alternative Probes for Comparison:
For a comprehensive evaluation, it is recommended to compare this compound against other fluorescent probes functionalized for copper-free click chemistry. Suitable alternatives include:
-
Cy3-PEG-BCN/DBCO: A probe with a spectrally distinct cyanine dye (Cy3), useful for multicolor imaging. Its biocompatibility is expected to be similar to its Cy5 counterpart.
-
Alexa Fluor 488-DBCO: A bright and photostable green-emitting dye conjugated to a dibenzocyclooctyne (DBCO) moiety. DBCO is another commonly used strained alkyne for SPAAC reactions and is noted for its low toxicity.
-
Rhodamine or BODIPY-based probes with BCN/DBCO: These represent different classes of fluorophores with distinct photophysical properties and potential differences in cellular interactions and toxicity.
Comparative Data on Biocompatibility
Table 1: Comparative Biocompatibility Profile of Bioorthogonal Fluorescent Probes (Template for Experimental Data)
| Probe | Fluorophore Class | Excitation/Emission (nm) | Typical Concentration Range | Cell Viability (e.g., % of control at 24h) | IC50 (µM) | Observations |
| This compound | Cyanine | ~650 / ~670 | 1 - 25 µM | Requires experimental determination | Requires experimental determination | Far-red emission minimizes autofluorescence. |
| Cy3-PEG-BCN | Cyanine | ~550 / ~570 | 1 - 25 µM | Requires experimental determination | Requires experimental determination | Prone to photobleaching compared to some alternatives. |
| Alexa Fluor 488-DBCO | Rhodamine derivative | ~495 / ~519 | 1 - 25 µM | Requires experimental determination | Requires experimental determination | High photostability and brightness. |
| BODIPY-FL-DBCO | Boron-dipyrromethene | ~503 / ~512 | 1 - 25 µM | Requires experimental determination | Requires experimental determination | Bright fluorescence, sensitive to environmental polarity. |
Note: The biocompatibility of these probes is highly dependent on the cell type, probe concentration, and incubation time.
Experimental Protocols for Biocompatibility Assessment
To generate the data for the comparative table, the following experimental protocols are recommended.
Experimental Workflow for Biocompatibility Testing
The overall workflow for assessing the biocompatibility of a fluorescent probe involves treating cells with a range of concentrations of the probe, followed by one or more viability/cytotoxicity assays.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
96-well clear flat-bottom plates
-
This compound and other probes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Probe Treatment: Prepare serial dilutions of this compound and alternative probes in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the probe-containing medium to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against probe concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Live/Dead Viability/Cytotoxicity Assay
This assay uses two fluorescent dyes, Calcein-AM and Propidium Iodide (PI) or a similar red fluorescent dye, to distinguish between live and dead cells.
Materials:
-
Cells treated with fluorescent probes as described in Protocol 1.
-
Calcein-AM (stains live cells green)
-
Propidium Iodide (PI) or another membrane-impermeant dye (stains dead cells red)
-
PBS or HBSS buffer
Procedure:
-
Cell Treatment: Treat cells with the fluorescent probes in a 96-well black, clear-bottom plate as described in the MTT assay protocol.
-
Staining Solution Preparation: Prepare a working solution of Calcein-AM (e.g., 2 µM) and PI (e.g., 4 µM) in PBS.
-
Staining: After the desired incubation period with the probes, carefully remove the culture medium and wash the cells once with PBS.
-
Incubation: Add 100 µL of the Calcein-AM/PI staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for green (Calcein-AM) and red (PI) fluorescence.
-
Quantification: Count the number of green (live) and red (dead) cells in several fields of view for each condition. Cell viability can be expressed as the percentage of live cells relative to the total number of cells.
Signaling Pathways and Cellular Interactions
The primary mechanism of toxicity for many fluorescent dyes involves the generation of reactive oxygen species (ROS), particularly upon photoexcitation, which can lead to oxidative stress and apoptosis. Additionally, lipophilic cationic dyes like Cy5 can accumulate in mitochondria due to the negative mitochondrial membrane potential, potentially disrupting mitochondrial function. PEGylation is a strategy to mitigate these effects by increasing hydrophilicity and sterically hindering interactions with cellular membranes and proteins.
Conclusion
The evaluation of the biocompatibility of this compound is essential for its reliable use in live-cell imaging. This guide provides a framework for a comparative study against other common bioorthogonal probes. While the PEG linker and the use of copper-free click chemistry suggest good biocompatibility, empirical testing using standardized assays such as MTT and Live/Dead staining is crucial. By systematically generating and comparing quantitative data on cell viability and cytotoxicity, researchers can determine the optimal, non-perturbing conditions for their specific cellular models and experimental questions.
Benchmarking Cy5-PEG7-endo-BCN: A Comparative Guide to Far-Red Fluorescent Probes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the expanding landscape of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reproducible data in live-cell imaging and other sensitive applications. This guide provides a comprehensive, data-driven comparison of Cy5-PEG7-endo-BCN against other leading far-red fluorescent probes, offering insights into their performance characteristics to inform your experimental design.
This comparison focuses on key performance indicators, including photophysical properties, reaction kinetics, and performance in cell-based assays. We will compare this compound with two other widely used far-red probes functionalized for click chemistry: Alexa Fluor™ 647-DBCO and Silicon Rhodamine (SiR)-BCN.
Performance Comparison at a Glance
The following table summarizes the key photophysical and chemical properties of this compound and its alternatives. These metrics are crucial for determining the brightness, stability, and reactivity of the probes in a biological context.
| Feature | This compound | Alexa Fluor™ 647-DBCO | SiR-BCN |
| Excitation Max (nm) | ~650 | ~650 | ~652 |
| Emission Max (nm) | ~670 | ~668 | ~674 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~250,000 | ~270,000[1][2] | ~100,000[3] |
| Quantum Yield (Φ) | ~0.2 (estimated for Cy5) | ~0.33[4] | High (specific value not published) |
| Brightness (ε × Φ) | ~50,000 | ~89,100 | High |
| Photostability | Moderate | High[5] | High |
| Click Chemistry Handle | endo-Bicyclononyne (BCN) | Dibenzocyclooctyne (DBCO) | endo-Bicyclononyne (BCN) |
| Reaction Partner | Azide / Tetrazine | Azide | Azide / Tetrazine |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Inverse Electron Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Inverse Electron Demand Diels-Alder (iEDDA) |
| Reaction Kinetics (k₂, M⁻¹s⁻¹) | Fast (BCN-tetrazine: ~3.6 - 437 M⁻¹s⁻¹) | Very Fast (DBCO-azide: faster than other cyclooctynes) | Fast (BCN-tetrazine: ~3.6 - 437 M⁻¹s⁻¹) |
Note: The quantum yield for this compound is an estimation based on the parent Cy5 dye. Conjugation can sometimes affect photophysical properties. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
In-Depth Performance Analysis
Brightness and Photostability:
Reaction Kinetics and Bioorthogonality:
Both BCN and DBCO are strained alkynes that participate in copper-free click chemistry reactions, which are bioorthogonal and suitable for live-cell applications. DBCO is generally considered to have faster reaction kinetics with azides compared to many other cyclooctynes. The endo-BCN moiety, present in both this compound and SiR-BCN, reacts efficiently with both azides and tetrazines. The reaction with tetrazines via the inverse electron demand Diels-Alder (iEDDA) cycloaddition is particularly fast, with reported rate constants spanning a wide range depending on the tetrazine substituent. This offers a degree of tunability for the labeling reaction.
Experimental Protocols
To ensure a fair and accurate comparison of these fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for key benchmarking experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a test probe relative to a known standard.
Materials:
-
Test fluorescent probe (e.g., this compound)
-
Standard fluorescent dye with a known quantum yield in the same spectral region (e.g., Alexa Fluor™ 647 in PBS, Φ = 0.33)
-
Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test probe and the standard dye in the chosen solvent.
-
Prepare a Series of Dilutions: Create a series of dilutions for both the test probe and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Emission: Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for all measurements.
-
Data Analysis: a. Integrate the area under the emission curve for each solution to obtain the integrated fluorescence intensity. b. Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard. c. Determine the slope (gradient) of the linear fit for both plots.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test probe (Φ_test):
Φ_test = Φ_std * (Gradient_test / Gradient_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Gradient_test and Gradient_std are the gradients from the plots.
-
η_test and η_std are the refractive indices of the solvents (if the same solvent is used, this term is 1).
-
Protocol 2: Live-Cell Imaging and Signal-to-Noise Ratio (SNR) Analysis
This protocol outlines a general procedure for labeling intracellular targets in live cells using bioorthogonal chemistry and subsequently analyzing the signal-to-noise ratio of the fluorescent signal.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Azide- or tetrazine-modified biomolecule of interest (e.g., via metabolic labeling or genetic code expansion)
-
Far-red fluorescent probes (this compound, Alexa Fluor™ 647-DBCO, SiR-BCN)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets and environmental control
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and introduce the azide or tetrazine functionality to the target biomolecule.
-
Probe Labeling: a. Prepare a working solution of the fluorescent probe in live-cell imaging medium. b. Remove the culture medium from the cells and wash with pre-warmed medium. c. Add the probe-containing medium to the cells and incubate for a specific time (to be optimized for each probe and cell type) at 37°C.
-
Washing: Remove the labeling solution and wash the cells multiple times with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope. Use consistent acquisition settings (laser power, exposure time, etc.) for all probes being compared.
-
Signal-to-Noise Ratio (SNR) Calculation: a. Acquire a series of images for each condition. b. Select a region of interest (ROI) with a clear fluorescent signal (e.g., a labeled organelle or protein cluster). c. Measure the mean fluorescence intensity within this ROI (Signal). d. Select a background ROI in a region of the cell devoid of specific labeling. e. Measure the standard deviation of the fluorescence intensity within the background ROI (Noise). f. Calculate the SNR using the formula: SNR = (Mean Signal - Mean Background) / Standard Deviation of Background.
Visualizing the Workflow
To better understand the experimental process and the relationships between the components, the following diagrams have been created using Graphviz.
Conclusion and Recommendations
The choice between this compound, Alexa Fluor™ 647-DBCO, and SiR-BCN will ultimately depend on the specific requirements of the experiment.
-
For applications demanding the highest brightness and photostability , such as single-molecule tracking or long-term time-lapse imaging, Alexa Fluor™ 647-DBCO and SiR-BCN are likely to be superior choices. The higher quantum yield and resistance to photobleaching of the Alexa Fluor™ 647 dye and the excellent photophysical properties of SiR dyes provide a significant advantage in these scenarios.
-
This compound remains a viable and often more cost-effective option for many standard bioorthogonal labeling applications. Its compatibility with both azide and tetrazine chemistry offers flexibility. However, researchers should be mindful of its moderate photostability and potential for photobleaching in experiments requiring intense or prolonged light exposure.
-
For experiments requiring rapid labeling kinetics , the iEDDA reaction between a BCN-functionalized probe (like this compound or SiR-BCN) and a tetrazine-modified target can be advantageous due to its exceptionally fast reaction rates.
It is strongly recommended that researchers empirically test a selection of probes in their specific experimental system to determine the optimal choice for their needs, paying close attention to signal intensity, background fluorescence, and photostability under their imaging conditions.
References
- 1. APDye Fluor 647 DBCO | Alexa Fluor 647 DBCO equivalent | AxisPharm [axispharm.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. spirochrome.com [spirochrome.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Probes for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of copper-free click chemistry, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the field of bioconjugation, enabling the labeling and visualization of biomolecules in living systems without the cytotoxicity associated with copper catalysts.[1] The selection of an appropriate fluorescent probe is paramount for the success of these experiments, directly impacting signal intensity, specificity, and the ability to perform dynamic live-cell imaging. This guide provides a comprehensive review and objective comparison of fluorescent probes for copper-free click chemistry, supported by experimental data and detailed protocols to aid in your research endeavors.
Performance Comparison of Fluorescent Probes
The ideal fluorescent probe for copper-free click chemistry should possess a combination of high reactivity, brightness, and photostability. The reactivity is primarily determined by the strained alkyne moiety, while the photophysical properties are governed by the conjugated fluorophore.
Cyclooctyne Core Reactivity:
The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. The general order of reactivity for commonly used cyclooctyne cores is:
MOFO < DIBO < DIFO < DBCO < BARAC
Dibenzocyclooctynes (DBCO or ADIBO) are among the most popular due to their high reaction rates and stability.[1]
Quantitative Data on Fluorescent Probes:
The following table summarizes key quantitative data for several commercially available fluorescent probes used in copper-free click chemistry. It is important to note that photophysical properties can be influenced by the local environment and the nature of the biomolecule to which the probe is attached.
| Probe Name | Cyclooctyne Core | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Brightness (ε × Φ) (M⁻¹cm⁻¹) |
| AF 488 DBCO | DBCO | Alexa Fluor 488 | 495 | 519 | 0.91[2] | ~0.3 (for DIBAC, a DBCO derivative)[3] | 66,430[4] |
| CoumBARAC | BARAC | Coumarin | ~300 | ~470 (post-click) | 0.04 (post-click) | >0.3 (BARAC is generally faster than DBCO) | Low |
| DIBO-Alexa Fluor 488 | DIBO | Alexa Fluor 488 | 495 | 519 | ~0.92 (for free AF488) | 0.17 | High |
| DIFO-488 | DIFO | Alexa Fluor 488 | 495 | 519 | ~0.92 (for free AF488) | 0.076 | High |
| DBCO-TAMRA | DBCO | TAMRA | 546 | 565 | High | ~0.3 (for DIBAC, a DBCO derivative) | 72,000 |
| DBCO-Cy5 | DBCO | Cyanine 5 | 650 | 670 | ~0.27 (for free Cy5) | ~0.3 (for DIBAC, a DBCO derivative) | ~67,500 |
Note: Brightness is calculated as the molar extinction coefficient (ε) multiplied by the quantum yield (Φ). Where the exact value for the conjugated probe is unavailable, the value for the free fluorophore is provided as an estimate. The second-order rate constants are for the core cyclooctyne with benzyl azide and serve as a proxy for the reactivity of the fluorescent probe.
Fluorogenic Probes: A Strategy for Low Background Imaging
A significant advancement in probe design is the development of "fluorogenic" probes. These molecules exhibit low fluorescence in their unreacted state and become highly fluorescent upon cycloaddition with an azide. This "turn-on" mechanism is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, eliminating the need for extensive washing steps.
The mechanism of fluorescence quenching in the unreacted probe can vary, but it is often designed so that the cycloaddition reaction disrupts a quenching pathway, leading to a dramatic increase in quantum yield. For example, coumBARAC exhibits a 10-fold enhancement in fluorescence quantum yield upon reaction with an azide.
Experimental Protocols
General Protocol for Live-Cell Labeling using Copper-Free Click Chemistry
This protocol provides a general workflow for labeling azide-modified biomolecules on the surface of live mammalian cells with a cyclooctyne-bearing fluorescent probe.
Materials:
-
Azide-labeled cells (e.g., cells metabolically labeled with an azide-containing sugar)
-
DBCO-conjugated fluorescent probe (e.g., DBCO-AF 488)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Optional: Hoechst 33342 or DAPI for nuclear counterstaining
-
Optional: Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation: Culture azide-labeled cells to the desired confluency in a suitable vessel (e.g., chambered coverglass).
-
Probe Preparation: Prepare a stock solution of the DBCO-fluorescent probe in a suitable solvent like DMSO. Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the probe concentration and the density of azide labeling.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Optional Counterstaining and Fixation: If desired, cells can be stained with a nuclear counterstain like Hoechst 33342 and/or fixed with 4% paraformaldehyde for subsequent analysis.
Protocol for Determining SPAAC Reaction Kinetics using NMR Spectroscopy
This protocol outlines a method to determine the second-order rate constant of a SPAAC reaction.
Materials:
-
Strained alkyne fluorescent probe
-
Azide-containing molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard with a known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare stock solutions of the strained alkyne probe, the azide, and the internal standard in the deuterated solvent.
-
Reaction Initiation: In an NMR tube, combine the stock solutions to achieve known initial concentrations of the reactants and the internal standard.
-
NMR Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals. The time between acquisitions should be adjusted based on the expected reaction rate.
-
Data Analysis:
-
Integrate the signals of a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
For a second-order reaction, plot the inverse of the reactant concentration against time. The plot should be linear.
-
The slope of this line is the second-order rate constant, k₂.
-
Visualizations
General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental workflow for live-cell labeling via copper-free click chemistry.
Signaling pathway of a fluorogenic probe in copper-free click chemistry.
References
A Head-to-Head Battle for Cellular Illumination: Cy5-PEG7-endo-BCN Under the Microscope
For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry and cellular imaging, the choice of fluorescent probe is paramount. The ideal reagent must offer a harmonious blend of brightness, stability, and reactivity, all while fitting within budgetary constraints. This guide provides a comprehensive cost-benefit analysis of Cy5-PEG7-endo-BCN, a popular far-red fluorescent probe, and objectively compares its performance against a key alternative, Alexa Fluor 647-TCO, supported by experimental data and detailed protocols.
At the heart of many modern biological studies lies the ability to specifically and efficiently label biomolecules in their native environment. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a strained alkene or alkyne has emerged as a powerful tool for this purpose, offering rapid and specific conjugation even in the complexity of living systems. This compound leverages this chemistry, combining the well-established Cy5 fluorophore with a bicyclo[6.1.0]nonyne (BCN) reactive handle via a polyethylene glycol (PEG) linker.
While this compound is a robust and widely used reagent, the discerning researcher must ask: is it the optimal choice for every application? This guide will dissect the performance of this compound, comparing it to a formidable competitor, Alexa Fluor 647 conjugated to a trans-cyclooctene (TCO) moiety, another highly reactive dienophile for iEDDA reactions.
Performance Metrics: A Quantitative Showdown
The utility of a fluorescent probe for bioorthogonal labeling hinges on several key performance indicators: the intrinsic properties of the fluorophore, the reactivity of the bioorthogonal handle, and the influence of the linker.
Fluorescent Dye Properties: Cy5 vs. Alexa Fluor 647
The choice of fluorophore is critical for achieving high-quality imaging data. Both Cy5 and Alexa Fluor 647 are far-red dyes, making them suitable for applications where minimizing autofluorescence from cellular components is crucial. However, their photophysical properties are not identical. Alexa Fluor 647 has been shown to be significantly more resistant to photobleaching than Cy5.[1][2] Furthermore, Cy5 has a known propensity for self-quenching when conjugated to proteins at high degrees of labeling, which can diminish the overall fluorescence of the conjugate.[1][3] Alexa Fluor 647 conjugates exhibit markedly less of this self-quenching effect, often resulting in brighter and more reliable signals.[3]
| Property | Cy5 | Alexa Fluor 647 | Reference |
| Excitation Maximum (nm) | ~649-650 | ~650-652 | |
| Emission Maximum (nm) | ~670 | ~667-670 | |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | |
| Photostability | Less photostable | More photostable | |
| Self-Quenching | Prone to self-quenching | Minimal self-quenching |
Bioorthogonal Reaction Kinetics: endo-BCN vs. TCO
The speed of the bioorthogonal reaction is critical, especially when dealing with low concentrations of target molecules or dynamic biological processes. Both BCN and TCO are highly reactive towards tetrazines. The reaction between TCO and tetrazines is exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹. The reaction of BCN with tetrazines is also very rapid, though generally slightly slower than the fastest TCO derivatives. The choice between endo-BCN and TCO may depend on the specific tetrazine being used and the experimental conditions.
| Bioorthogonal Handle | Typical Second-Order Rate Constant with Tetrazines (M⁻¹s⁻¹) | Reference |
| endo-BCN | 10 - 125 (with substituted tetrazines) | |
| TCO | > 800 |
The Role of the PEG7 Linker
The PEG7 linker in this compound serves multiple purposes. It enhances the water solubility of the often-hydrophobic dye and reactive handle, which is crucial for biological applications. The linker also provides spatial separation between the fluorophore and the labeled biomolecule, which can minimize potential steric hindrance and quenching effects. The length of the PEG linker can influence the pharmacokinetic properties of the probe in vivo, with longer linkers generally leading to slower clearance from the body.
Cost-Benefit Analysis
A critical aspect of experimental design is the cost of reagents. While pricing can vary between suppliers and over time, a general comparison can be made.
| Reagent | Supplier Example | Unit Size | Price (USD) |
| This compound | SiChem | 1 mg | €250.00 (~$270) |
| Cy5-TCO | Vector Labs | 1 mg | $173.00 |
| iFluor® 647 TCO | AAT Bioquest | 1 mg | $221.00 |
Note: Prices are for illustrative purposes and may not reflect current market values. "iFluor 647" is presented as a spectrally similar alternative to Alexa Fluor 647.
From a purely cost-per-milligram perspective, Cy5-TCO appears to be a more economical option than this compound. However, the superior photophysical properties of Alexa Fluor 647 (and its equivalents like iFluor 647) may justify the additional cost for demanding applications that require high photostability and brightness, potentially leading to higher quality data and reducing the need for repeated experiments. The PEG linker in this compound adds to its cost but may be essential for applications requiring enhanced solubility and optimized spacing.
Experimental Protocols
To provide a framework for an objective comparison, detailed methodologies for key experiments are provided below.
Protocol 1: Quantitative Comparison of Fluorescent Probe Labeling Efficiency on Live Cells via Flow Cytometry
This protocol allows for the quantitative assessment of labeling efficiency of two different fluorescent probes on the surface of live cells.
Materials:
-
Suspension cells (e.g., Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (1 mM in DMSO)
-
Alexa Fluor 647-TCO stock solution (1 mM in DMSO)
-
Tetrazine-modified antibody targeting a cell surface protein (e.g., anti-CD3-Tetrazine)
-
Flow cytometer with appropriate lasers and filters for far-red fluorescence
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with sterile, cold PBS to remove any residual serum proteins. Resuspend the cell pellet in cold PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Antibody Labeling: Incubate the cells with the tetrazine-modified antibody at a predetermined optimal concentration for 30 minutes on ice.
-
Washing: Wash the cells twice with cold PBS to remove unbound antibody.
-
Fluorescent Probe Labeling:
-
Divide the antibody-labeled cells into two tubes.
-
To one tube, add this compound to a final concentration of 10 µM.
-
To the other tube, add Alexa Fluor 647-TCO to a final concentration of 10 µM.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Final Washes: Wash the cells three times with cold PBS.
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of cold PBS.
-
Analyze the samples on a flow cytometer. Use an unlabeled cell sample and cells labeled only with the antibody as controls to set the gates.
-
Acquire data for both the Cy5-labeled and Alexa Fluor 647-labeled samples.
-
-
Data Analysis: Compare the Mean Fluorescence Intensity (MFI) of the positive cell populations for both probes. A higher MFI indicates brighter staining.
Protocol 2: Photostability Comparison of Fluorescent Probes in Live Cell Imaging
This protocol assesses the photostability of the two fluorescent probes on labeled cells using time-lapse fluorescence microscopy.
Materials:
-
Adherent cells grown on glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., phenol red-free DMEM with serum)
-
Fluorescently labeled cells prepared as in Protocol 1 (using adherent cells)
-
A fluorescence microscope equipped for live-cell imaging with a high-power laser for excitation in the far-red spectrum and a sensitive camera.
Procedure:
-
Sample Preparation: Plate adherent cells on glass-bottom dishes and label them with the tetrazine-antibody followed by either this compound or Alexa Fluor 647-TCO as described in Protocol 1.
-
Imaging Setup: Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Time-Lapse Imaging:
-
Locate a field of view with well-labeled cells.
-
Acquire a time-lapse series of images, exposing the cells to continuous or pulsed laser illumination at the appropriate wavelength (e.g., 640 nm). Use the same laser power and exposure time for both samples.
-
Acquire images every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (e.g., the cell membrane) in the images at each time point for both probes.
-
Plot the normalized fluorescence intensity as a function of time for both this compound and Alexa Fluor 647-TCO.
-
The probe that retains a higher percentage of its initial fluorescence over time is more photostable.
-
Visualizing the Workflow and Logic
To further clarify the experimental processes and the decision-making logic, the following diagrams are provided.
Caption: Workflow for comparing fluorescent probes.
Caption: Logic for selecting a fluorescent probe.
Conclusion
The selection between this compound and an alternative like Alexa Fluor 647-TCO is a nuanced decision that depends on the specific demands of the experiment and budgetary considerations. For applications where photostability and brightness are paramount, such as in super-resolution microscopy or the detection of low-abundance targets, the superior performance of Alexa Fluor 647 may outweigh its potentially higher cost. Conversely, for routine applications where photobleaching is less of a concern and cost is a primary driver, Cy5-based reagents remain a viable and economical choice. The presence of the PEG7 linker in this compound offers the distinct advantages of increased solubility and spatial separation, which may be critical for certain biological systems and conjugation strategies. Ultimately, an informed decision should be based on a thorough evaluation of the quantitative data and, if possible, a head-to-head comparison using the protocols outlined in this guide.
References
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Cy5-PEG7-endo-BCN
Researchers and scientists handling Cy5-PEG7-endo-BCN are responsible for its safe disposal to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this fluorescent dye conjugate, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific Environmental Health & Safety (EHS) guidelines, as regulations can vary. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety goggles or glasses with side shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible manner.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1][2]
-
Segregate solid waste, such as contaminated gloves, pipette tips, and weighing paper, from liquid waste.[2]
2. Waste Container Selection and Labeling:
-
Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container.[2]
-
Liquid Waste: Use a compatible, leak-proof container for all liquid waste containing this compound.[1] Ensure the container material is compatible with the solvents used.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If it is a mixture, list all components and their approximate concentrations.
3. Storage of Waste:
-
Store waste containers in a designated and secure area, away from incompatible materials.
-
Keep containers tightly sealed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation.
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any potential vapors.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₅₉H₈₅ClN₄O₁₀ |
| Molecular Weight | 1045.78 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Note: This data is compiled from publicly available sources and should be confirmed with the specific product's Safety Data Sheet (SDS).
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment.
References
Personal protective equipment for handling Cy5-PEG7-endo-BCN
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Cy5-PEG7-endo-BCN, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is best practice to provide a robust barrier against skin contact and absorption.[1] Check the manufacturer's data for breakthrough times. |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof.[1] A face shield should be worn over the goggles, especially when handling solutions or powders, to protect against splashes and vapors.[1][2] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A buttoned lab coat is the minimum requirement.[1] A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills. |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material to protect against spills. |
| Respiratory | Chemical Fume Hood | All handling of solid and solution forms of the chemical must be conducted in a certified chemical fume hood to minimize the risk of inhaling hazardous vapors or dust. |
Operational Plan: Step-by-Step Handling
A. Pre-Handling Preparations:
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Gather Materials: Have all necessary equipment and reagents, including spill cleanup materials, readily available.
-
Don PPE: Put on all required PPE in the correct order.
B. Handling the Compound:
-
Storage: Upon arrival, store the compound at -20°C, protected from light and moisture.
-
Weighing and Reconstitution: Conduct all weighing and reconstitution of the compound inside the chemical fume hood to prevent inhalation of any dust particles.
-
Solution Handling: When working with solutions, use caution to avoid splashes and aerosols.
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doff PPE: Remove PPE carefully to avoid contaminating yourself. Remove the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be segregated as hazardous waste.
-
Waste Collection: Collect all contaminated solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with national and regional regulations. While polyethylene glycol (PEG) itself is biodegradable, the overall compound should be treated as hazardous due to the other components.
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
